(R)-3-hydroxytetradecanoyl-CoA
Descripción
Propiedades
Fórmula molecular |
C35H62N7O18P3S |
|---|---|
Peso molecular |
993.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxytetradecanethioate |
InChI |
InChI=1S/C35H62N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,43,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/t23-,24-,28-,29-,30+,34-/m1/s1 |
Clave InChI |
OXBHKMHNDGRDCZ-FZFQHCCSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Hydroxytetradecanoyl-CoA: Discovery, Synthesis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxytetradecanoyl-CoA is a pivotal intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer monolayer of the outer membrane in most Gram-negative bacteria. The essentiality of the Lipid A biosynthetic pathway for the viability of these bacteria makes its components, including this compound and the enzymes involved in its metabolism, prime targets for the development of novel antibiotics. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and key experimental protocols related to this compound.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the elucidation of the Lipid A biosynthetic pathway, a monumental achievement in biochemistry largely credited to the laboratory of Christian R. H. Raetz. While Lipid A was identified as the hydrophobic component of LPS over 50 years ago, the biosynthetic pathway remained elusive until 1983.[1] A significant breakthrough was the discovery and characterization of "lipid X," a 2,3-diacylglucosamine 1-phosphate, which was identified as a precursor to the proximal subunit of Lipid A.[1] This discovery provided a crucial starting point for dissecting the enzymatic steps of the pathway.
Subsequent research led to the identification of the enzyme UDP-N-acetylglucosamine acyltransferase, encoded by the lpxA gene, as the catalyst for the first committed step in Lipid A biosynthesis.[1][2] This enzyme facilitates the transfer of an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2] In Escherichia coli, LpxA exhibits high selectivity for a 14-carbon acyl chain, thus forming (R)-3-hydroxytetradecanoyl-UDP-N-acetylglucosamine.[1] The CoA thioester, this compound, is the activated form of the fatty acid used in this pathway, though the direct donor for LpxA is the acyl-ACP derivative.
Physicochemical and Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C35H62N7O18P3S | [3][4] |
| Molecular Weight | 993.89 g/mol | [3][4] |
| CAS Number | 26475-43-6 | [3] |
| Physical Description | Solid | [4][5][6] |
| LogP (Computed) | -0.7 | [4] |
Note: Some data, such as melting point and specific rotation, for this compound are not available in the cited literature. The LogP value is for the (S)-enantiomer but serves as a close approximation.
Signaling Pathway: Lipid A Biosynthesis
The synthesis of this compound is the initial step in the multi-enzyme pathway of Lipid A biosynthesis. The following diagram illustrates the initial stages of this critical pathway in E. coli.
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This protocol combines chemical synthesis of the fatty acid precursor and enzymatic ligation to Coenzyme A.
Part A: Synthesis of (R)-3-Hydroxytetradecanoic Acid
Several methods exist for the enantioselective synthesis of 3-hydroxy fatty acids. One common approach involves the use of a chiral auxiliary, such as Evans asymmetric aldol (B89426) addition.
Part B: Enzymatic Ligation to Coenzyme A
Acyl-CoA synthetases or ligases can be used to attach the synthesized (R)-3-hydroxytetradecanoic acid to Coenzyme A.
Materials:
-
(R)-3-hydroxytetradecanoic acid
-
Coenzyme A (lithium salt)
-
ATP
-
MgCl2
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and Coenzyme A.
-
Add (R)-3-hydroxytetradecanoic acid (dissolved in a suitable solvent like ethanol).
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound using reversed-phase HPLC.
In Vitro Assay for UDP-N-acetylglucosamine Acyltransferase (LpxA)
This radioactive assay measures the activity of LpxA by quantifying the transfer of a radiolabeled group.[1]
Materials:
-
Purified LpxA enzyme
-
[α-³²P]UDP-GlcNAc
-
(R)-3-hydroxytetradecanoyl-ACP
-
HEPES buffer (pH 8.0)
-
Bovine Serum Albumin (BSA)
-
TLC plates (silica gel)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, BSA, and (R)-3-hydroxytetradecanoyl-ACP.
-
Add [α-³²P]UDP-GlcNAc to the mixture.
-
Initiate the reaction by adding the purified LpxA enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a small volume of acetic acid.
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the product from the substrate.
-
Visualize the radioactive spots using autoradiography or a phosphorimager.
-
Quantify the amount of product formed by scintillation counting of the excised spots.
Purification of this compound by LC-MS/MS
This protocol outlines a general method for the purification and quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase.
-
Flow Rate: Dependent on column dimensions.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the precursor ion of this compound and its characteristic product ions.
Procedure:
-
Prepare the sample containing this compound.
-
Inject the sample onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Identify the peak corresponding to this compound based on its retention time and specific MRM transitions.
-
Quantify the amount of the compound by comparing its peak area to that of a known standard.
Experimental Workflow Diagrams
References
- 1. Structure of UDP-N-acetylglucosamine acyltransferase with a bound antibacterial pentadecapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-3-Hydroxytetradecanoyl-CoA. | C35H62N7O18P3S | CID 440602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
(R)-3-Hydroxytetradecanoyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, relevant biological pathways, and detailed experimental protocols for the study of (R)-3-hydroxytetradecanoyl-CoA. This molecule is a key intermediate in fatty acid metabolism and understanding its characteristics is crucial for research in metabolic diseases and drug development.
Physicochemical Properties
Precise experimental physicochemical data for this compound is limited in publicly available literature. The following tables summarize computed data for the closely related (S)-3-hydroxytetradecanoyl-CoA, which are expected to be identical for the (R)-enantiomer in terms of non-chiral properties, and predicted values.
| Identifier | Value | Source |
| Molecular Formula | C35H62N7O18P3S | PubChem[1] |
| Molecular Weight | 993.9 g/mol | PubChem[1] |
| IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxytetradecanethioate | PubChem |
| Property | Value | Type | Source |
| Physical Description | Solid | Experimental (for (S)-enantiomer) | PubChem[1] |
| Water Solubility | 2.33 g/L | Predicted | FooDB[2] |
| logP | -2.6 | Predicted | FooDB[2] |
| pKa (Strongest Acidic) | 0.83 | Predicted | FooDB[2] |
| pKa (Strongest Basic) | 4.95 | Predicted | FooDB[2] |
| Melting Point | Not Available | - | FooDB[2] |
| Boiling Point | Not Available | - | FooDB[2] |
Biological Signaling Pathways
This compound is a crucial intermediate in two major metabolic pathways: mitochondrial beta-oxidation of long-chain fatty acids and fatty acid elongation.
Mitochondrial Beta-Oxidation of a Saturated Fatty Acid
This pathway is responsible for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.
Fatty Acid Elongation in Mitochondria
This pathway is responsible for the synthesis of longer-chain fatty acids from shorter precursors. (S)-3-Hydroxytetradecanoyl-CoA is an intermediate in the synthesis of hexadecanoic acid (palmitic acid)[2].
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established protocols for long-chain acyl-CoAs.
Synthesis of this compound
A plausible chemo-enzymatic synthesis approach can be adapted from methods used for other 3-hydroxyacyl-CoAs[3].
Materials:
-
(R)-3-hydroxytetradecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 1 mM DTT, and 0.5 mM Coenzyme A.
-
Add (R)-3-hydroxytetradecanoic acid to a final concentration of 0.2 mM.
-
Initiate the reaction by adding a suitable amount of a long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Monitor the reaction progress by HPLC or LC-MS/MS.
-
Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying the mixture.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the synthesized this compound can be achieved using reversed-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector (260 nm)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 100 mM potassium phosphate (B84403) buffer, pH 5.5
-
Solvent B: Acetonitrile
Protocol:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the reaction mixture onto the column.
-
Elute the compounds using a linear gradient from 5% to 95% Solvent B over 40 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Monitor the eluent at 260 nm to detect the adenine (B156593) moiety of Coenzyme A.
-
Collect the fraction corresponding to the this compound peak.
-
Lyophilize the collected fraction to obtain the purified product.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For sensitive and specific quantification of this compound in biological samples.
Sample Preparation:
-
Homogenize tissue samples in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Perform a liquid-liquid extraction with an organic solvent mixture (e.g., isopropanol/acetonitrile).
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for cleanup and concentration.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
LC-MS/MS Parameters:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes
-
Flow Rate: 0.3-0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transition: Monitor the transition from the precursor ion [M+H]+ of this compound to a specific product ion (e.g., the neutral loss of the phosphopantetheine moiety).
This guide provides a foundational understanding of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental needs and available instrumentation.
References
- 1. (S)-3-Hydroxytetradecanoyl-CoA. | C35H62N7O18P3S | CID 440602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound (S)-3-Hydroxytetradecanoyl-CoA (FDB023253) - FooDB [foodb.ca]
- 3. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic (R)-Stereoisomer: A Deep Dive into the Biological Role of (R)-3-Hydroxytetradecanoyl-CoA in Fatty Acid Metabolism
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the intricate role of (R)-3-hydroxytetradecanoyl-CoA in fatty acid metabolism, a critical area of study for researchers in metabolic diseases and drug development. This document provides an in-depth analysis of its metabolic pathways, enzymatic interactions, and the experimental methodologies used to study this specific stereoisomer.
This compound, a chiral intermediate in fatty acid metabolism, has long been overshadowed by its (S)-enantiomer, which is a well-characterized component of the primary mitochondrial beta-oxidation pathway. However, emerging research highlights the distinct and vital functions of the (R)-form, particularly within peroxisomal beta-oxidation.
Core Metabolic Pathways
This compound is primarily generated and metabolized within the peroxisomes, organelles crucial for the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and certain bile acid precursors. Its metabolic journey is distinct from the canonical mitochondrial beta-oxidation spiral.
Peroxisomal Beta-Oxidation
In peroxisomes, the beta-oxidation of certain fatty acids, particularly those with double bonds at odd-numbered carbons or with methyl branches, leads to the formation of (R)-3-hydroxyacyl-CoA intermediates. This process is facilitated by a multifunctional enzyme known as D-bifunctional protein (DBP) , also referred to as multifunctional enzyme 2 (MFP-2). DBP possesses both enoyl-CoA hydratase and (R)-specific 3-hydroxyacyl-CoA dehydrogenase activities.
The pathway can be visualized as follows:
Epimerization
In some instances, (R)-3-hydroxyacyl-CoA can be converted to its (S)-enantiomer, allowing it to enter the mitochondrial beta-oxidation pathway. This conversion is catalyzed by 3-hydroxyacyl-CoA epimerase . This enzymatic step serves as a bridge between the peroxisomal and mitochondrial fatty acid degradation pathways.
Quantitative Data
Precise quantitative data for the enzymatic reactions involving this compound are crucial for understanding its metabolic flux and for developing targeted therapeutic interventions. The following tables summarize the available kinetic parameters for the key enzymes involved.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Source |
| D-Bifunctional Protein (Hydratase) | trans-2-Tetradecenoyl-CoA | Data not available | Data not available | Data not available | |
| D-Bifunctional Protein (Dehydrogenase) | This compound | Data not available | Data not available | Data not available | |
| 3-Hydroxyacyl-CoA Epimerase | (R)-3-Hydroxyacyl-CoAs (general) | Varies with chain length | Varies with chain length | Varies with chain length | [1] |
Note: Specific kinetic data for this compound are currently limited in the literature, highlighting a key area for future research. The data for 3-hydroxyacyl-CoA epimerase is generalized for various acyl-chain lengths.
Experimental Protocols
To facilitate further research in this area, this guide provides detailed methodologies for key experiments.
Enzymatic Assay for D-Bifunctional Protein (Dehydrogenase Activity)
This protocol measures the NAD+-dependent oxidation of this compound to 3-oxotetradecanoyl-CoA.
Materials:
-
Purified D-bifunctional protein
-
This compound (substrate)
-
NAD+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the enzyme in a cuvette.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
Chiral Separation and Quantification by HPLC-MS/MS
This method allows for the separation and quantification of the (R) and (S) enantiomers of 3-hydroxytetradecanoyl-CoA.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal standard (e.g., 13C-labeled (R/S)-3-hydroxytetradecanoyl-CoA)
-
Acetonitrile (B52724), Methanol, Water (LC-MS grade)
-
Formic acid or Ammonium acetate
-
Chiral HPLC column (e.g., polysaccharide-based)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Extract acyl-CoAs from the biological sample using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction). Spike the sample with the internal standard.
-
HPLC Separation: Inject the extracted sample onto the chiral HPLC column. Use a gradient of mobile phases (e.g., acetonitrile and water with a modifier) to achieve separation of the enantiomers.
-
MS/MS Detection: Couple the HPLC to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of the analyte. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.
Conclusion and Future Directions
The study of this compound is a rapidly evolving field. While its role in peroxisomal beta-oxidation is becoming clearer, many questions remain. The lack of specific kinetic data for its enzymatic reactions presents a significant gap in our understanding. Future research should focus on:
-
Determining the precise kinetic parameters of D-bifunctional protein and 3-hydroxyacyl-CoA epimerase with this compound.
-
Quantifying the cellular and subcellular concentrations of this compound under different physiological and pathological conditions.
-
Elucidating the regulatory mechanisms that control the flux of this metabolite through its various pathways.
A deeper understanding of the biological role of this compound will undoubtedly open new avenues for the diagnosis and treatment of metabolic disorders. This technical guide serves as a foundational resource to stimulate and support these critical research endeavors.
References
(R)-3-Hydroxytetradecanoyl-CoA: An In-depth Technical Guide to its Role as a Beta-Oxidation Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxytetradecanoyl-CoA is a key, yet often overlooked, intermediate in the beta-oxidation of specific fatty acids, particularly unsaturated and odd-chain fatty acids. Its formation and subsequent metabolism are critical for the complete catabolism of these lipid species. This technical guide provides a comprehensive overview of the metabolic context of this compound, focusing on its enzymatic transformations, the analytical methods for its detection, and its potential role in cellular signaling. This document is intended to serve as a resource for researchers in metabolism, drug discovery, and diagnostics.
Introduction: The Context of Beta-Oxidation
Fatty acid beta-oxidation is a central metabolic process for energy production, where fatty acids are broken down to produce acetyl-CoA, NADH, and FADH2.[1] This process occurs primarily within the mitochondria and, for very-long-chain and some branched-chain fatty acids, in peroxisomes.[2][3] The canonical beta-oxidation spiral involves four key enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage.[4] For saturated fatty acids with an even number of carbons, this process proceeds in a straightforward manner, yielding exclusively (S)-3-hydroxyacyl-CoA intermediates.[5] However, the degradation of unsaturated fatty acids and those with an odd number of carbons requires auxiliary enzymes and can lead to the formation of (R)-3-hydroxyacyl-CoA stereoisomers.[6]
The Formation and Fate of this compound
This compound is primarily generated during the beta-oxidation of fatty acids with a double bond at an even-numbered position, such as certain isomers of tetradecenoic acid, or through the metabolism of other complex lipids. The key enzymes involved in its formation and subsequent processing are located in the peroxisomes.
Enzymatic Formation
The hydration of a cis- or trans-2-enoyl-CoA can, under specific enzymatic conditions, yield the (R)-3-hydroxyacyl-CoA isomer. In peroxisomes, the Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) , also known as D-bifunctional protein, possesses enoyl-CoA hydratase 2 activity , which can produce (R)-3-hydroxyacyl-CoAs.[7][8]
Enzymatic Conversion
Once formed, this compound cannot be directly processed by the mitochondrial (S)-specific 3-hydroxyacyl-CoA dehydrogenase. Its entry into the main beta-oxidation spiral requires stereochemical inversion to the (S)-enantiomer. This conversion is a critical step and is primarily mediated by peroxisomal enzymes.
-
(R)-specific 3-hydroxyacyl-CoA dehydrogenase activity of MFE-2: MFE-2 also possesses a dehydrogenase activity that is specific for (R)-3-hydroxyacyl-CoAs, converting this compound to 3-oxotetradecanoyl-CoA.[7][9] This 3-ketoacyl-CoA intermediate can then be acted upon by other enzymes.
-
3-Hydroxyacyl-CoA Epimerase: This enzyme directly catalyzes the conversion of (R)-3-hydroxyacyl-CoA to (S)-3-hydroxyacyl-CoA.[10] However, this epimerase activity in the mitochondria is considered to be low or absent for long-chain substrates.[11] In peroxisomes, the epimerization is thought to occur through the combined actions of two enoyl-CoA hydratases with opposing stereospecificities.[4]
The following diagram illustrates the peroxisomal pathway for the metabolism of this compound.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (R)-3-Hydroxytetradecanoyl-CoA in Bacterial Polyhydroxyalkanoate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The monomer composition of these polymers dictates their material properties, ranging from rigid thermoplastics to flexible elastomers. Medium-chain-length (mcl) PHAs, composed of monomers with 6 to 14 carbon atoms, have garnered significant interest for a wide range of applications. This technical guide delves into the crucial function of a specific mcl monomer precursor, (R)-3-hydroxytetradecanoyl-CoA, in the biosynthesis of these versatile biopolymers. We will explore its metabolic origins, enzymatic conversion, and its impact on the final polymer composition and properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
This compound is a key intermediate in the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) in various bacteria, particularly fluorescent Pseudomonads like Pseudomonas putida.[1] This 14-carbon 3-hydroxyacyl-CoA thioester serves as a direct substrate for PHA synthase (PhaC), the terminal enzyme in the PHA biosynthesis pathway. The incorporation of the 3-hydroxytetradecanoate (B1260086) (3HTD) monomer into the growing polyester (B1180765) chain significantly influences the material characteristics of the resulting PHA, contributing to properties such as increased flexibility and a lower melting point compared to short-chain-length PHAs.[2]
The availability of this compound for PHA synthesis is primarily governed by two major metabolic routes: the fatty acid β-oxidation pathway when fatty acids are supplied as the carbon source, and the de novo fatty acid biosynthesis pathway when unrelated carbon sources like sugars are utilized.[1][3] Understanding the intricate details of these pathways and the enzymes involved is paramount for the targeted engineering of microorganisms to produce PHAs with desired monomer compositions and material properties.
Metabolic Pathways for this compound Synthesis
Fatty Acid β-Oxidation Pathway
When bacteria are cultivated on long-chain fatty acids such as tetradecanoic acid (myristic acid), the β-oxidation cycle is the primary route for generating (R)-3-hydroxyacyl-CoA precursors for PHA synthesis.[4] This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA.
The key steps leading to the formation of this compound from tetradecanoic acid are:
-
Activation: Tetradecanoic acid is activated to tetradecanoyl-CoA by an acyl-CoA synthetase (FadD).
-
Oxidation: Tetradecanoyl-CoA is oxidized to trans-2-tetradecenoyl-CoA by an acyl-CoA dehydrogenase (FadE).
-
Hydration: trans-2-tetradecenoyl-CoA is then hydrated. This step is a critical branch point. While the conventional β-oxidation pathway involves an enoyl-CoA hydratase (FadB) that produces (S)-3-hydroxyacyl-CoA, a dedicated (R)-specific enoyl-CoA hydratase (PhaJ) can convert trans-2-tetradecenoyl-CoA directly to this compound, channeling it towards PHA synthesis.[5]
-
Polymerization: this compound is then polymerized by PHA synthase (PhaC) into the PHA polymer.
// Nodes Tetradecanoic_acid [label="Tetradecanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetradecanoyl_CoA [label="Tetradecanoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_2_Tetradecenoyl_CoA [label="trans-2-Tetradecenoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; R_3_hydroxytetradecanoyl_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PHA [label="Polyhydroxyalkanoate\n(incorporating 3HTD)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Oxidation_Cycle [label="Further β-oxidation\n(S)-3-hydroxyacyl-CoA pathway", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges Tetradecanoic_acid -> Tetradecanoyl_CoA [label="FadD (Acyl-CoA Synthetase)", color="#4285F4"]; Tetradecanoyl_CoA -> trans_2_Tetradecenoyl_CoA [label="FadE (Acyl-CoA Dehydrogenase)", color="#4285F4"]; trans_2_Tetradecenoyl_CoA -> R_3_hydroxytetradecanoyl_CoA [label="PhaJ\n((R)-specific Enoyl-CoA Hydratase)", color="#EA4335"]; R_3_hydroxytetradecanoyl_CoA -> PHA [label="PhaC (PHA Synthase)", color="#34A853"]; trans_2_Tetradecenoyl_CoA -> Beta_Oxidation_Cycle [label="FadB (Enoyl-CoA Hydratase)", style=dashed, color="#5F6368"]; }
Fatty Acid β-Oxidation Pathway to PHA
De Novo Fatty Acid Biosynthesis Pathway
In the absence of fatty acid substrates, bacteria can synthesize mcl-PHAs from simple carbon sources like glucose. This occurs through the de novo fatty acid biosynthesis pathway, which builds fatty acids from acetyl-CoA.[6] Intermediates from this pathway can be diverted towards PHA synthesis.
The key steps for producing this compound via this route are:
-
Precursor Formation: Glucose is metabolized through glycolysis to produce acetyl-CoA.
-
Chain Elongation: Acetyl-CoA is converted to malonyl-CoA, and through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex, the acyl chain is elongated, typically as an acyl-acyl carrier protein (ACP) thioester.
-
Diversion to PHA Synthesis: An intermediate of this pathway, (R)-3-hydroxyacyl-ACP, can be converted to its corresponding CoA thioester. This is a critical step mediated by the enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG).[1]
-
Polymerization: The resulting this compound is then available for polymerization by PHA synthase (PhaC).
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Synthase_Complex [label="Fatty Acid Synthase (FAS)\nCycle (Chain Elongation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; R_3_hydroxyacyl_ACP [label="(R)-3-Hydroxyacyl-ACP", fillcolor="#FBBC05", fontcolor="#202124"]; R_3_hydroxytetradecanoyl_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PHA [label="Polyhydroxyalkanoate", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Acid_Synthesis [label="Fatty Acid Synthesis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges Glucose -> Acetyl_CoA [label="Glycolysis", color="#4285F4"]; Acetyl_CoA -> Malonyl_CoA [label="Acetyl-CoA Carboxylase", color="#4285F4"]; Malonyl_CoA -> Fatty_Acid_Synthase_Complex [color="#4285F4"]; Acetyl_CoA -> Fatty_Acid_Synthase_Complex [color="#4285F4"]; Fatty_Acid_Synthase_Complex -> R_3_hydroxyacyl_ACP [color="#EA4335"]; R_3_hydroxyacyl_ACP -> R_3_hydroxytetradecanoyl_CoA [label="PhaG\n(3-Hydroxyacyl-ACP:CoA\nTransacylase)", color="#EA4335"]; R_3_hydroxytetradecanoyl_CoA -> PHA [label="PhaC (PHA Synthase)", color="#34A853"]; Fatty_Acid_Synthase_Complex -> Fatty_Acid_Synthesis [style=dashed, color="#5F6368"]; }
De Novo Fatty Acid Synthesis Pathway to PHA
Quantitative Data on 3-Hydroxytetradecanoate Incorporation
The incorporation of 3-hydroxytetradecanoate (3HTD) into PHA is highly dependent on the bacterial strain, the specific PHA synthase, and the cultivation conditions, particularly the carbon source provided. The following tables summarize quantitative data from various studies.
Table 1: PHA Production from Tetradecanoic Acid and Related Substrates
| Bacterial Strain | Carbon Source | PHA Titer (g/L) | PHA Content (% of CDW) | Monomer Composition (mol%) | Reference |
| Pseudomonas putida B-14875 | Tetradecanoic acid (C14) | 1.1 ± 0.1 | 40 ± 2 | 3HD (3-hydroxydecanoate): 17, 3HDD (3-hydroxydodecanoate): 53, 3HTD (3-hydroxytetradecanoate): 30 | [7][8] |
| Pseudomonas putida KT2440 | Tetradecanoic acid (C14) | 2.1 ± 0.1 | 55 ± 1 | 3HD: 14, 3HDD: 46, 3HTD: 40 | [7][8] |
| Pseudomonas putida GN112 | Tetradecanoic acid (C14) | 2.4 ± 0.2 | 58 ± 2 | 3HD: 13, 3HDD: 45, 3HTD: 42 | [7][8] |
| Alcaligenes sp. | Palmitic acid (C16) | Not Reported | 70.8 ± 0.08 | 3HB (3-hydroxybutyrate): 65.49, 3HD, 4CL (4-caprolactone), 3HDD, 3HTD (exact mol% not specified for all) | [9] |
Table 2: Substrate Specificity of PHA Synthases
| PHA Synthase (Origin) | Substrate | Relative Activity (%) | Kinetic Parameters | Reference |
| PhaC1 (Pseudomonas putida GPo1) | Prefers mcl-3-hydroxyacyl-CoAs (C6-C14) | - | - | [10] |
| PhaCCs (Chromobacterium sp. USM2) | 3HB-CoA | 100 | Specific Activity: 238 ± 98 U/mg | [11][12] |
| 3HV-CoA | 131 | - | [12] | |
| 3HHx-CoA | 0.65 | - | [12] | |
| PhaC from Ralstonia eutropha | Accepts 3HB-CoA, 3HO-CoA, and 3HDD-CoA | - | - | [13] |
Experimental Protocols
PHA Extraction and Purification
This protocol describes a common method for extracting and purifying PHA from bacterial biomass.
Materials:
-
Lyophilized bacterial cells containing PHA
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh approximately 1 gram of lyophilized bacterial cells and place them in a flask.
-
Add 100 mL of chloroform to the flask.
-
Stir the suspension at 60°C for 24 hours to dissolve the intracellular PHA.
-
Separate the cell debris from the chloroform-PHA solution by centrifugation at 8,000 x g for 15 minutes.
-
Carefully decant the supernatant (chloroform-PHA solution) into a clean flask.
-
Concentrate the PHA solution using a rotary evaporator until the volume is reduced to approximately 10 mL.
-
Precipitate the PHA by slowly adding the concentrated solution to 100 mL of cold methanol while stirring. The PHA will precipitate as a white solid.
-
Collect the precipitated PHA by filtration using a pre-weighed filter paper.
-
Wash the PHA precipitate with fresh methanol to remove any remaining impurities.
-
Dry the purified PHA in a vacuum oven at 40°C until a constant weight is achieved.
-
Calculate the PHA yield based on the initial dry cell weight.
Monomer Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for determining the monomeric composition of a PHA polymer.[14][15]
Materials:
-
Purified PHA sample (10-20 mg)
-
Methanolysis solution (e.g., 3% (v/v) sulfuric acid in methanol)
-
Chloroform
-
Benzoic acid (as an internal standard)
-
Screw-capped glass tubes
-
Heating block or oven
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Accurately weigh 10-20 mg of the dried PHA sample into a screw-capped glass tube.
-
Add 2 mL of chloroform to dissolve the polymer.
-
Add 2 mL of the methanolysis solution containing a known concentration of benzoic acid as an internal standard.
-
Seal the tube tightly and heat at 100°C for 4 hours in a heating block or oven. This process depolymerizes the PHA and converts the monomers into their methyl ester derivatives.
-
After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute to extract the methyl esters into the organic phase.
-
Allow the phases to separate, and carefully transfer the lower organic phase (chloroform layer) containing the 3-hydroxyalkanoate methyl esters to a new vial for GC-MS analysis.
-
Inject an aliquot of the organic phase into the GC-MS system.
-
Identify the individual 3-hydroxyalkanoate methyl esters based on their retention times and mass spectra compared to known standards.
-
Quantify the relative amount of each monomer by comparing its peak area to that of the internal standard.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
This protocol describes the determination of the molecular weight and polydispersity index (PDI) of PHA polymers.[16][17]
Materials:
-
Purified PHA sample
-
Chloroform (HPLC grade)
-
GPC system equipped with a refractive index (RI) detector
-
GPC columns suitable for polymer analysis in chloroform (e.g., polystyrene-divinylbenzene columns)
-
Polystyrene standards of known molecular weights
Procedure:
-
Prepare a PHA solution by dissolving 1-2 mg of the purified polymer in 1 mL of HPLC-grade chloroform. Ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a series of polystyrene standard solutions of known concentrations in chloroform.
-
Set up the GPC system with chloroform as the mobile phase at a flow rate of approximately 1 mL/min and the column oven at a constant temperature (e.g., 35°C).
-
Inject the polystyrene standards to generate a calibration curve of log(molecular weight) versus retention time.
-
Inject the prepared PHA sample solution.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PHA sample based on the calibration curve.
Conclusion
This compound stands as a critical precursor for the biosynthesis of medium-chain-length polyhydroxyalkanoates, particularly those containing 14-carbon monomer units. Its synthesis, either through the β-oxidation of long-chain fatty acids or de novo from simple sugars, provides a direct route for tailoring the properties of PHAs. By understanding the metabolic pathways, the key enzymes involved, and the quantitative impact of substrate and strain selection, researchers and drug development professionals can better harness the power of microbial factories to produce novel biopolymers with specific functionalities for a wide array of applications, from biodegradable plastics to advanced biomedical devices. The detailed protocols provided herein offer a practical guide for the characterization of these promising biomaterials.
References
- 1. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]
- 3. β-oxidation–polyhydroxyalkanoates synthesis relationship in Pseudomonas putida KT2440 revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Effect of saturated and unsaturated fatty acid supplementation on bio-plastic production under submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altering the Substrate Specificity of Polyhydroxyalkanoate Synthase 1 Derived from Pseudomonas putida GPo1 by Localized Semirandom Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of in vivo substrate specificity of the PHA synthase from Ralstonia eutropha: formation of novel copolyesters in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
The Role of (R)-3-Hydroxytetradecanoyl-CoA in the Biosynthesis of Long-Chain Rhamnolipids
Abstract: Rhamnolipids (RLs) are a class of potent glycolipid biosurfactants with broad applications in the pharmaceutical, environmental, and biotechnological sectors. While the biosynthesis of C10-chain RLs by Pseudomonas aeruginosa is well-documented, the production of long-chain variants, particularly those containing C14 moieties, by bacteria such as Burkholderia spp., is of increasing interest due to their unique physicochemical properties. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of C14-containing rhamnolipids, with a specific focus on the pivotal role of the precursor, (R)-3-hydroxytetradecanoyl-CoA. We detail the enzymatic steps, regulatory networks, quantitative production data, and key experimental protocols relevant to researchers, scientists, and drug development professionals.
Introduction to Rhamnolipid Biosynthesis
Rhamnolipids are amphiphilic molecules consisting of a hydrophilic head of one or two L-rhamnose sugar units (mono-RLs and di-RLs, respectively) and a hydrophobic tail composed of one or two β-hydroxy fatty acid chains. The length of these fatty acid chains is a critical determinant of the surfactant's properties, including its critical micelle concentration (CMC) and emulsification capabilities.
While P. aeruginosa predominantly synthesizes rhamnolipids with β-hydroxydecanoyl (C10) chains, several species of the genus Burkholderia, such as the non-pathogenic B. thailandensis and B. glumae, are known to produce RLs with longer chains, typically C12 to C16.[1] The most abundant of these long-chain congeners is often di-rhamnolipid with two C14 fatty acid tails (Rha-Rha-C14-C14).[1][2] The biosynthesis of these molecules hinges on the availability of the correct fatty acid precursors, specifically (R)-3-hydroxytetradecanoic acid. This precursor can exist in the cell bound to either an Acyl Carrier Protein (ACP) or Coenzyme A (CoA), and its origin is central to understanding and engineering the production of these valuable compounds.
The Core Biosynthetic Pathway
The synthesis of rhamnolipids is a three-step enzymatic cascade catalyzed by the products of the rhl genes. In Burkholderia species, the key genes—rhlA, rhlB, and rhlC—are typically organized in a single gene cluster, unlike in P. aeruginosa where rhlC is located separately.[3]
-
HAA Synthesis (RhlA): The rhamnosyltransferase I chain A (RhlA) catalyzes the first committed step: the dimerization of two (R)-3-hydroxy fatty acid molecules to form a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA). For C14-rhamnolipids, this involves the esterification of two (R)-3-hydroxytetradecanoyl precursors.
-
Mono-Rhamnolipid Synthesis (RhlB): The rhamnosyltransferase I chain B (RhlB) then attaches the first L-rhamnose sugar moiety, derived from the precursor dTDP-L-rhamnose, to the HAA molecule, forming a mono-rhamnolipid.
-
Di-Rhamnolipid Synthesis (RhlC): Finally, the rhamnosyltransferase II (RhlC) adds a second dTDP-L-rhamnose to the mono-rhamnolipid, yielding a di-rhamnolipid.
The Origin of (R)-3-Hydroxytetradecanoyl Precursors
The precise metabolic origin of the (R)-3-hydroxytetradecanoyl moiety for RhlA is a subject of detailed investigation. Evidence points to two primary metabolic pathways that can supply this precursor, distinguished by their carrier molecule: ACP or CoA.
-
Fatty Acid De Novo Synthesis (FASII): This pathway is considered the primary source of precursors for rhamnolipid synthesis in B. thailandensis.[4] The FASII pathway builds fatty acids two carbons at a time, generating intermediates in the (R)-chiral configuration that are covalently bound to an Acyl Carrier Protein (ACP). The key precursor from this pathway is (R)-3-hydroxytetradecanoyl-ACP . RhlA directly competes with other FASII enzymes to divert this intermediate towards HAA synthesis.
-
β-Oxidation Pathway: This catabolic pathway breaks down longer fatty acids, generating intermediates bound to Coenzyme A (CoA). This process can produce This compound . While the RhlA from P. aeruginosa shows a strong preference for ACP-bound substrates, the β-oxidation pathway is known to supply precursors for the synthesis of polyhydroxyalkanoates (PHAs), a process that competes with rhamnolipid production for the same pool of 3-hydroxy fatty acids.[5][6] It is hypothesized that a transacylase, such as PhaG (which converts 3-hydroxyacyl-ACP to 3-hydroxyacyl-CoA for PHA synthesis), or a similar enzyme could mediate the conversion between CoA and ACP pools, thereby allowing β-oxidation intermediates to be channeled into rhamnolipid synthesis.
The diagram below illustrates the convergence of these pathways on the synthesis of di-rhamnolipid Rha-Rha-C14-C14.
Quantitative Analysis of C14-Rhamnolipid Production
The yield and congener composition of rhamnolipids produced by Burkholderia species are highly dependent on the strain, culture conditions, and carbon source. The tables below summarize key quantitative data from published studies.
Table 1: Rhamnolipid Production Yields from Burkholderia Species
| Species | Strain | Carbon Source | Max. Yield (g/L) | Reference |
| B. glumae | AU6208 | Canola Oil | 1.0 | [1] |
| B. glumae | AU6208 | Mannitol (Optimized) | 1.66 | [7] |
| B. thailandensis | E264 | Glycerol (25°C) | 2.79 | [2] |
| B. thailandensis | E264 | Heptadecanoic Acid | 5.59 | [4] |
| B. thailandensis | E264 ΔphbB1 | Glycerol | 3.78 | [6] |
| B. thailandensis | E264 | Food Waste Hydrolysate | 0.81 | [8] |
Table 2: Predominant Rhamnolipid Congeners Produced by Burkholderia Species
| Species | Strain | Predominant Congener(s) | Relative Abundance (%) | Reference |
| B. glumae | AU6208 | Rha-Rha-C14-C14 | Most Abundant | [1] |
| B. thailandensis | E264 | Rha-Rha-C14-C14 | 41.9 | [2] |
| Rha-Rha-C12-C14 | 16.7 | [2] | ||
| B. thailandensis | E264 | Rha-Rha-C12-C14 (on Food Waste) | 44.9 | [8] |
| Rha-Rha-C14-C14 (on Glycerol) | 32.6 | [8] |
Regulatory Control of Biosynthesis in Burkholderia
The expression of the rhl gene cluster in Burkholderia is tightly controlled, primarily through a cell-density-dependent mechanism known as quorum sensing (QS). This regulation ensures that the production of rhamnolipids, which are metabolically expensive "public goods," is coordinated at a population level.
-
Quorum Sensing (QS): Burkholderia species possess multiple QS systems that utilize N-acyl homoserine lactones (AHLs) as signaling molecules. In B. thailandensis, the QS-3 system has been identified as a key player in regulating rhamnolipid biosynthesis.[9]
-
ScmR Regulator: A transcriptional regulator, ScmR, has been shown to act as a negative regulator (repressor) of the rhl operons in B. thailandensis. Inactivation of the scmR gene leads to an overproduction of rhamnolipids. The expression of scmR itself is activated by the QS system, creating a complex regulatory feedback loop.[5][10]
-
Growth-Rate Dependence: In B. glumae, QS-dependent regulation is uniquely triggered by nutrient limitation and a decrease in the population's growth rate, rather than by cell density alone. This suggests a sophisticated mechanism to balance metabolic resources between growth and the production of secondary metabolites like rhamnolipids.[11]
Experimental Protocols
This section provides detailed methodologies for the culture, extraction, analysis, and enzymatic assay of C14-containing rhamnolipids.
General Experimental Workflow
The overall process for quantifying rhamnolipid production involves several distinct stages, from initial bacterial culture to final analytical characterization.
Protocol for Rhamnolipid Extraction and Purification
This protocol is adapted from methods used for B. thailandensis.[2][6]
-
Cultivation: Inoculate a seed culture of B. thailandensis E264 into a production medium (e.g., Nutrient Broth supplemented with 4% v/v glycerol). Incubate at 25-30°C with shaking (200 rpm) for up to 264 hours.
-
Harvesting: Collect culture samples at desired time points. Centrifuge the culture at ≥10,500 x g for 15 minutes to pellet the bacterial cells.
-
Acidification: Carefully decant the cell-free supernatant into a clean vessel. Acidify the supernatant to pH 2.0 using concentrated HCl. This step protonates the carboxylic acid group of the rhamnolipids, causing them to become less water-soluble and precipitate.
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of HPLC-grade ethyl acetate (B1210297) and shake vigorously for 2 minutes. Allow the phases to separate and collect the upper organic (ethyl acetate) phase. Repeat this extraction two more times with fresh ethyl acetate.
-
Drying: Pool the organic phases and add anhydrous magnesium sulfate (B86663) (MgSO₄) to remove residual water.
-
Concentration: Filter the dried organic phase to remove the MgSO₄. Evaporate the solvent using a rotary evaporator to obtain a viscous, honey-like crude rhamnolipid extract.
-
Quantification: Determine the mass of the crude extract for a gravimetric yield calculation. For further analysis, dissolve the extract in a suitable solvent like methanol (B129727) or acetonitrile.
Protocol for LC-MS/MS Analysis of C14-Rhamnolipids
This protocol combines parameters suitable for the analysis of long-chain rhamnolipids.[6][12]
-
Sample Preparation: Dissolve the crude rhamnolipid extract in the initial mobile phase solvent to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Separation (HPLC):
-
Column: Agilent Poroshell SB-C3 (2.1 x 100 mm, 2.7 µm) or similar reversed-phase column suitable for lipids.
-
Mobile Phase A: Water with 4 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-17 min: 50% to 70% B
-
17-17.5 min: Hold at 70% B
-
17.5-18 min: 70% to 50% B
-
18-20 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: m/z 100-1500.
-
Ion Source Parameters: Adjust spray voltage (~3.5 kV) and capillary temperature (~250°C) to optimize signal.
-
Data Acquisition: Perform full scan MS to identify parent ions corresponding to C14-rhamnolipid congeners (e.g., Rha-Rha-C14-C14 [M-H]⁻ at m/z 703.5).
-
Fragmentation (MS/MS): Perform collision-induced dissociation (CID) on the parent ions to confirm their identity through characteristic fragment ions (e.g., loss of one or two rhamnose units).
-
Conclusion and Future Directions
The biosynthesis of long-chain rhamnolipids in Burkholderia species represents a significant area of research for producing novel biosurfactants. The precursor, (R)-3-hydroxytetradecanoic acid, is primarily supplied by the de novo fatty acid synthesis pathway as an ACP-thioester. The involvement of its CoA-thioester counterpart, derived from β-oxidation, is likely indirect, potentially mediated by transacylase enzymes that bridge the metabolic pools for PHA and rhamnolipid synthesis.
Future research should focus on:
-
Enzyme Engineering: Modifying the substrate specificity of RhlA from different species to control the fatty acid chain length and produce designer rhamnolipids.
-
Metabolic Engineering: Upregulating the FASII pathway or knocking out competing pathways (e.g., PHA synthesis) to enhance the flux of C14 precursors and increase final product yield in non-pathogenic hosts.[6]
-
Regulatory Network Elucidation: Further dissecting the complex interplay between quorum sensing, nutrient signals, and transcriptional regulators like ScmR to rationally design overproducing strains.
A deeper understanding of these core principles will accelerate the development of cost-effective, scalable bioprocesses for the production of high-performance, long-chain rhamnolipids tailored for advanced applications.
References
- 1. Characterization of rhamnolipid production by Burkholderia glumae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterising rhamnolipid production in Burkholderia thailandensis E264, a non-pathogenic producer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Burkholderia thailandensis harbors two identical rhl gene clusters responsible for the biosynthesis of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis pathway provides lipid precursors for rhamnolipid biosynthesis in Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing Controls Both Rhamnolipid and Polyhydroxyalkanoate Production in Burkholderia thailandensis Through ScmR Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced rhamnolipid production in Burkholderia thailandensis transposon knockout strains deficient in polyhydroxyalkanoate (PHA) synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Culture Medium Optimization for Production of Rhamnolipids by Burkholderia glumae [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quorum Sensing Controls Both Rhamnolipid and Polyhydroxyalkanoate Production in Burkholderia thailandensis Through ScmR Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. espace.inrs.ca [espace.inrs.ca]
- 12. Characterization of rhamnolipids by liquid chromatography/mass spectrometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of (R)-3-Hydroxytetradecanoyl-CoA in Microbial Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-hydroxytetradecanoyl-CoA is a key metabolic intermediate found in a variety of microbial species. Its primary roles are as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics, and as a fundamental component of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria. The stereospecificity of this molecule is crucial for its biological function, with the (R)-enantiomer being the specific substrate for key enzymes in these biosynthetic pathways. This technical guide provides a comprehensive overview of the natural occurrence of this compound in microorganisms, the metabolic pathways governing its synthesis, and detailed experimental protocols for its detection and quantification.
Introduction
The study of microbial metabolic intermediates is fundamental to understanding cellular physiology and identifying novel targets for biotechnology and drug development. This compound, a chiral thioester of coenzyme A and (R)-3-hydroxytetradecanoic acid, has garnered significant interest due to its central role in two vital microbial processes: the production of energy storage polymers and the construction of the outer membrane in Gram-negative bacteria. Understanding the natural occurrence and metabolism of this molecule provides insights into microbial carbon flux, bio-based polymer production, and potential avenues for the development of novel antimicrobial agents targeting lipid A biosynthesis.
Microbial Sources of this compound
This compound is predominantly found in bacteria that synthesize medium-chain-length polyhydroxyalkanoates (mcl-PHAs) and in Gram-negative bacteria that produce lipid A.
Table 1: Microbial Species Known to Produce (R)-3-hydroxyacyl-CoAs
| Microbial Genus | Primary Role of (R)-3-hydroxyacyl-CoAs | Relevant Species Examples |
| Pseudomonas | mcl-PHA synthesis, Rhamnolipid synthesis | P. putida, P. aeruginosa, P. oleovorans |
| Aeromonas | PHA synthesis | A. caviae |
| Cupriavidus | PHA synthesis | C. necator (formerly Ralstonia eutropha) |
| Bacillus | PHA synthesis | B. megaterium |
| Escherichia | Lipid A synthesis | E. coli |
| Salmonella | Lipid A synthesis | S. Typhimurium |
| Burkholderia | mcl-PHA synthesis | Various species |
While many organisms produce (R)-3-hydroxyacyl-CoAs of varying chain lengths, the presence of this compound is particularly noted in Pseudomonas species when grown on fatty acids and is a key component of lipid A in many Gram-negative bacteria like E. coli.[1]
Metabolic Pathways for the Synthesis of this compound
There are two primary metabolic routes for the synthesis of this compound in bacteria: the de novo fatty acid biosynthesis pathway and the β-oxidation of fatty acids .
De Novo Fatty Acid Biosynthesis Pathway
In this pathway, acetyl-CoA is elongated in a cyclical process to build up the fatty acid chain. A key intermediate, (R)-3-hydroxyacyl-ACP (acyl carrier protein), is formed. The enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) plays a crucial role by converting (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA, thereby diverting it from fatty acid synthesis towards pathways like PHA production.[2][3] The expression of the phaG gene is often induced by nutrient limitation, such as nitrogen starvation, in the presence of an excess carbon source.[4][5]
De novo synthesis pathway for this compound.
β-Oxidation of Fatty Acids
When bacteria utilize fatty acids as a carbon source, they are degraded through the β-oxidation cycle. This process typically produces (S)-3-hydroxyacyl-CoA. However, for the synthesis of PHAs, the (R)-enantiomer is required. The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) catalyzes the hydration of a trans-2-enoyl-CoA intermediate from the β-oxidation pathway directly to (R)-3-hydroxyacyl-CoA.[6][7]
β-oxidation pathway for this compound synthesis.
Quantitative Data
Direct quantitative data on the intracellular concentration of this compound is scarce in the literature. Most studies focus on the final product, such as the total PHA content or the monomer composition of the polymer. However, some studies on metabolic flux analysis provide insights into the carbon flow towards these precursors. The intracellular concentration of acyl-CoAs is generally low and transient, making direct measurement challenging.
Table 2: Reported Quantitative Data Related to (R)-3-hydroxyacyl-CoA Precursors
| Microbial Species | Condition | Measured Parameter | Value/Observation |
| Pseudomonas putida | Growth on octanoate | mcl-PHA content | Can reach up to 40% of cell dry weight. |
| Pseudomonas putida KT2440 | Lignin-based media | Monomer composition of mcl-PHA | 3-hydroxytetradecanoate present in minor abundance (1-2%).[1] |
| Escherichia coli | Overexpression of phaG and tesB | (R)-3-hydroxydecanoic acid production | 1.02 g/L.[8] |
| Pseudomonas aeruginosa | Engineered for HAA production | (R)-3-hydroxydecanoic acid from HAAs | Purity of 95%.[8] |
It is important to note that these values reflect the downstream products and not the direct concentration of the acyl-CoA intermediate. The concentration of this compound is expected to be in the low micromolar range and will vary depending on the microbial species, growth conditions, and the activity of the respective metabolic pathways.
Experimental Protocols
The analysis of this compound requires careful sample preparation to ensure the stability of the thioester bond, followed by sensitive and specific analytical techniques. Chiral separation is essential to distinguish the (R)-enantiomer from the more common (S)-enantiomer produced in β-oxidation.
Extraction of Acyl-CoAs from Microbial Cells
This protocol is a synthesis of commonly used methods for the extraction of acyl-CoAs from bacterial cultures.[4]
Materials:
-
Bacterial cell culture
-
Ice-cold 10 mM ammonium (B1175870) formate (B1220265) (pH 7) or similar buffer
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Bead beater or sonicator
-
Centrifuge (refrigerated)
-
Lyophilizer or nitrogen evaporator
-
0.22 µm syringe filters
Procedure:
-
Harvest bacterial cells from the culture by centrifugation at 4°C.
-
Wash the cell pellet twice with an ice-cold buffer to remove residual media.
-
Resuspend the cell pellet in a small volume of ice-cold buffer and add the internal standard.
-
Lyse the cells using a bead beater or sonicator. It is crucial to keep the sample on ice during this process to prevent degradation.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Precipitate proteins by adding cold methanol or another suitable organic solvent.
-
Centrifuge again to remove precipitated proteins.
-
Evaporate the supernatant to dryness using a lyophilizer or a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a solvent compatible with the subsequent analysis (e.g., water or a methanol/water mixture).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
Workflow for the extraction of acyl-CoAs from microbial cells.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium formate in water (pH adjusted to ~8 with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the specific adducts formed.
Chiral Separation
To separate the (R) and (S) enantiomers of 3-hydroxytetradecanoyl-CoA, a chiral stationary phase is required for HPLC.
Chiral HPLC Column Options:
-
Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for chiral separations.
The mobile phase composition will need to be optimized for the specific chiral column used.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis and Derivatization
An alternative method involves the hydrolysis of the acyl-CoA to the free fatty acid, followed by derivatization and GC-MS analysis.
Procedure:
-
Hydrolyze the extracted acyl-CoAs (e.g., using a mild base).
-
Extract the free 3-hydroxytetradecanoic acid.
-
Derivatize the hydroxyl and carboxyl groups to make the molecule volatile for GC analysis. A common derivatization is to form trimethylsilyl (B98337) (TMS) esters.[9][10]
-
Analyze the derivatized sample by GC-MS, monitoring for characteristic fragment ions of the 3-hydroxy fatty acid derivative.[11]
Conclusion
This compound is a vital metabolite in various microbial species, playing a central role in the biosynthesis of PHAs and lipid A. Its synthesis is tightly regulated and dependent on the available carbon source and nutrient conditions. The analysis of this chiral molecule requires specialized extraction and chromatographic techniques to ensure its stability and to differentiate between its enantiomers. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working on microbial metabolism, biopolymer production, and the development of novel antimicrobial agents. Further research is needed to obtain more precise quantitative data on the intracellular concentrations of this compound to better understand and engineer these important metabolic pathways.
References
- 1. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transcriptional regulators of virulence for Pseudomonas aeruginosa: Therapeutic opportunity and preventive potential of its clinical infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression and characterization of (R)-specific enoyl coenzyme A hydratase involved in polyhydroxyalkanoate biosynthesis by Aeromonas caviae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
(R)-3-hydroxytetradecanoyl-CoA biosynthesis pathway from acetyl-CoA
An In-depth Technical Guide on the Biosynthesis of (R)-3-Hydroxytetradecanoyl-CoA from Acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable polyesters with significant potential in the biomedical and bioplastics industries. The synthesis of this molecule from the central metabolite acetyl-CoA involves a multi-step enzymatic pathway primarily elucidated in bacteria. This technical guide provides a comprehensive overview of the core biosynthetic pathways, quantitative enzymatic data, detailed experimental protocols for pathway analysis, and visualizations of the key processes. The information presented is intended to support research and development efforts in metabolic engineering, synthetic biology, and drug discovery targeting these pathways.
Core Biosynthetic Pathways
The biosynthesis of (R)-3-hydroxyacyl-CoA monomers, the building blocks of PHAs, originates from acetyl-CoA. The pathway can be conceptually divided into two major routes depending on the final chain length of the monomer: the synthesis of short-chain-length (scl-PHA) monomers (C4-C5) and the integration with fatty acid metabolism for the production of medium-chain-length (mcl-PHA) monomers (C6-C14), such as this compound.
Pathway I: Synthesis of Short-Chain-Length Precursors
The canonical pathway for PHA synthesis involves three key enzymes that convert acetyl-CoA into (R)-3-hydroxybutyryl-CoA, the monomer for the most common PHA, poly(3-hydroxybutyrate) (PHB). This pathway serves as the foundational route for longer-chain monomers as well.[1][2][3]
-
β-Ketothiolase (PhaA): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[1][3] This is the first committed step directing carbon flux from central metabolism towards PHA synthesis.
-
Acetoacetyl-CoA Reductase (PhaB): Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by this NADPH-dependent reductase.[1][4] The stereospecificity of this enzyme is crucial, as it produces the (R)-enantiomer required by the PHA synthase.
-
PHA Synthase (PhaC): This enzyme polymerizes the (R)-3-hydroxyacyl-CoA monomers into the PHA polymer.[2][5] While the final product of this guide is the monomer, understanding the role of PhaC is essential as it is the ultimate sink for the synthesized monomers in native producer organisms.
References
- 1. Advancements in genetic engineering for enhanced Polyhydroxyalkanoates (PHA) production: a comprehensive review of metabolic pathway manipulation and gene deletion strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]
Regulation of (R)-3-hydroxytetradecanoyl-CoA cellular concentration
An In-depth Technical Guide to the Regulation of (R)-3-Hydroxytetradecanoyl-CoA Cellular Concentration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its closely related acyl carrier protein (ACP) derivative are critical intermediates in the metabolism of fatty acids in many bacteria. The regulation of their cellular concentrations is paramount, as they sit at the crossroads of two essential pathways: the synthesis of the lipid A component of lipopolysaccharide (LPS) and the catabolism of fatty acids via β-oxidation. Tight control ensures a balanced production of cell envelope components while efficiently managing cellular energy resources. This guide provides a detailed examination of the synthesis, degradation, and complex regulatory networks that govern the homeostasis of this key metabolite, with a focus on the model organism Escherichia coli. It includes a summary of quantitative data, detailed experimental protocols for measurement, and visualizations of the core pathways and regulatory logic.
Introduction
(R)-3-hydroxytetradecanoyl, commonly known as (R)-3-hydroxymyristoyl, is a 14-carbon, β-hydroxylated fatty acyl chain. Its thioesters with coenzyme A (CoA) or acyl carrier protein (ACP) are central to bacterial lipid metabolism.
-
(R)-3-hydroxymyristoyl-ACP is the primary acyl chain donor in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The first committed step of lipid A synthesis, catalyzed by LpxC, is a critical control point that balances the flux of this precursor between phospholipid and LPS biosynthesis.[1][2]
-
This compound is an intermediate in the β-oxidation pathway, the primary route for the catabolic degradation of fatty acids to generate acetyl-CoA for energy production.[3][4]
Given these dual roles, the cellular pool of (R)-3-hydroxytetradecanoyl thioesters must be meticulously regulated to meet the demands of cell growth and division without leading to the toxic accumulation of intermediates or depleting energy reserves.
Metabolic Pathways and Regulation
The concentration of this compound is determined by the relative rates of its synthesis via the Type II Fatty Acid Synthesis (FASII) pathway and its degradation through the β-oxidation pathway.
Synthesis Pathway: Type II Fatty Acid Synthesis (FASII)
In bacteria, fatty acids are synthesized by the FASII system, a series of discrete, soluble enzymes. The pathway elongates an acetyl-CoA primer by two-carbon units derived from malonyl-CoA. The key product relevant to this guide is (R)-3-hydroxymyristoyl-ACP, which serves as the direct precursor for lipid A synthesis.
Key Enzymes of the FASII Pathway:
-
Acetyl-CoA Carboxylase (AccABCD): Catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This is a major rate-limiting step.[5]
-
Malonyl-CoA:ACP Transacylase (FabD): Transfers the malonate group from CoA to ACP, forming malonyl-ACP.[5]
-
Elongation Cycle Enzymes: A repeating four-step cycle extends the acyl chain:
-
Condensation (FabH, FabB): 3-ketoacyl-ACP synthase catalyzes the condensation of malonyl-ACP with an acyl-ACP.
-
Reduction (FabG): 3-ketoacyl-ACP reductase reduces the β-keto group to a β-hydroxy group, forming an (R)-3-hydroxyacyl-ACP intermediate.[6]
-
Dehydration (FabZ): 3-hydroxyacyl-ACP dehydratase removes water to create a double bond.
-
Reduction (FabI): Enoyl-ACP reductase reduces the double bond to yield a saturated acyl-ACP, which is now two carbons longer.
-
This cycle repeats until the 14-carbon (R)-3-hydroxymyristoyl-ACP is formed.
Degradation Pathway: β-Oxidation
This compound is an intermediate in the β-oxidation spiral, which systematically shortens fatty acyl-CoA molecules by two carbons per cycle, producing FADH₂, NADH, and acetyl-CoA.
Key Enzymes of the β-Oxidation Pathway in E. coli:
-
Acyl-CoA Dehydrogenase (FadE): Oxidizes the acyl-CoA, introducing a trans-Δ² double bond and reducing FAD to FADH₂.[4][7]
-
Enoyl-CoA Hydratase (FadB): Hydrates the double bond to form an L-3-hydroxyacyl-CoA.[3]
-
3-Hydroxyacyl-CoA Dehydrogenase (FadB): Oxidizes the hydroxyl group to a keto group, reducing NAD⁺ to NADH.[3]
-
Thiolase (FadA): Catalyzes the thiolytic cleavage with a new molecule of CoA to release acetyl-CoA and a shortened acyl-CoA.[3]
Regulatory Network
The cellular concentration of (R)-3-hydroxytetradecanoyl thioesters is governed by a sophisticated network that integrates transcriptional control with post-translational regulation, responding to nutrient availability and cellular growth status.
Transcriptional Regulation by FadR: The transcription factor FadR acts as a master regulator of fatty acid metabolism in E. coli. It functions as a repressor for the fatty acid degradation (fad) genes and as an activator for some fatty acid synthesis (fab) genes.[8][9]
-
Repression of β-Oxidation: In the absence of fatty acids, FadR binds to operator sites in the promoters of fad genes (e.g., fadE, fadB, fadA), blocking their transcription.[10]
-
Induction by Acyl-CoAs: When long-chain fatty acyl-CoAs (C14 or longer) are present, they act as inducers by binding directly to FadR.[4][11] This binding causes a conformational change in FadR, preventing it from binding to DNA and thereby de-repressing the fad genes, allowing the cell to catabolize the fatty acids.[4][11]
Post-Translational Regulation of LpxC: The most crucial point of regulation for the lipid A precursor pool is the proteolytic stability of the LpxC enzyme.[1] LpxC catalyzes the first irreversible step of lipid A synthesis.[2]
-
FtsH-Mediated Proteolysis: The cellular level of LpxC is controlled by the essential AAA+ membrane protease FtsH .[12]
-
Growth Rate Dependence: LpxC is stable during rapid cell growth but is rapidly degraded by FtsH during slow growth. This mechanism prevents the toxic overproduction of LPS when cell division slows.[12][13]
-
Modulatory Proteins (LapB/LapC): The degradation process is modulated by accessory proteins like LapB, which appears to facilitate LpxC turnover by FtsH.[1][2] This system ensures that the rate of lipid A synthesis is tightly coupled to the overall growth state of the cell.
Quantitative Data on Acyl-CoA Concentrations
Direct quantitative measurements of this compound are scarce in the literature due to its low abundance and transient nature. However, analysis of other short- and long-chain acyl-CoAs provides a valuable context for understanding the metabolic landscape. Cellular concentrations of acyl-CoAs can vary significantly depending on the organism, cell type, and growth conditions.
| Acyl-CoA Species | Organism / Cell Type | Cellular Concentration (µM or pmol/mg protein) | Reference |
| Acetyl-CoA | E. coli | 150 - 600 µM | [14] |
| Propionyl-CoA | E. coli | ~1 - 5 µM (uninduced) | [14] |
| Propionyl-CoA | Engineered E. coli | 30 - 90 µM (propionate fed) | [14] |
| Malonyl-CoA | E. coli | ~10 - 20 µM | [14] |
| Palmitoyl-CoA (16:0) | Mammalian Cells | 3 - 40 pmol/mg protein | [15] |
| Oleoyl-CoA (18:1) | Mammalian Cells | 5 - 60 pmol/mg protein | [15] |
Table 1: Representative Cellular Concentrations of Various Acyl-CoA Species.
Experimental Protocols: Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.[16][17]
Overall Workflow
The protocol involves rapid quenching of metabolic activity, extraction of metabolites, chromatographic separation, and detection by mass spectrometry.
Detailed Methodology
-
Metabolic Quenching and Sample Collection:
-
Rapidly harvest a known quantity of bacterial cells (e.g., by centrifugation at 4°C).
-
Immediately quench metabolic activity by resuspending the cell pellet in a cold (-20°C to -80°C) extraction solvent, such as a mixture of acetonitrile/methanol (B129727)/water (e.g., 2:2:1 v/v/v).[18] This step is critical to prevent enzymatic degradation of the analytes.
-
-
Metabolite Extraction:
-
The extraction solvent should be acidified (e.g., with 0.1 N formic acid or 2.5% sulfosalicylic acid) to improve extraction efficiency and protein precipitation.[16][18]
-
Lyse the cells within the extraction solvent using methods like probe sonication or bead beating, ensuring the sample remains cold.
-
Centrifuge the lysate at high speed (e.g., >16,000 x g) at 4°C to pellet precipitated proteins and cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried metabolite pellet in a small, precise volume of an appropriate aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate).[18] At this stage, a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) should be added for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a reversed-phase HPLC column (e.g., C18). A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylbutylammonium acetate) and an organic solvent like acetonitrile or methanol is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, monitor the specific transition from the precursor ion ([M+H]⁺) to a characteristic product ion. For most acyl-CoAs, a common product ion results from the neutral loss of the phosphopantetheine portion of CoA (507 Da).[17]
-
Example transition for Tetradecanoyl-CoA: m/z 978.5 → m/z 471.5.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the absolute concentration of the analyte by comparing this ratio to a standard curve generated from known concentrations of the analyte and internal standard.
-
Conclusion
The cellular concentration of this compound and its ACP-bound counterpart is maintained through a tightly woven regulatory fabric. The synthesis via the FASII pathway and degradation via β-oxidation are transcriptionally co-regulated by the master sensor of fatty acid levels, FadR. Superimposed on this is a critical post-translational control mechanism centered on the regulated proteolysis of LpxC, which directly links the production of lipid A precursors to the cell's growth rate. This multi-layered system ensures that Gram-negative bacteria can robustly build and maintain their complex cell envelope while efficiently adapting to changing nutritional environments. Understanding these regulatory nodes offers promising avenues for the development of novel antimicrobial agents that target bacterial fatty acid and lipopolysaccharide metabolism.
References
- 1. Checkpoints That Regulate Balanced Biosynthesis of Lipopolysaccharide and Its Essentiality in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Enigmatic Escherichia coli fadE Gene Is yafH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Regulation of fatty acid degradation in Escherichia coli: analysis by operon fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Intricate Crosstalk Between Lipopolysaccharide, Phospholipid and Fatty Acid Metabolism in Escherichia coli Modulates Proteolysis of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. LC-MS/MS quantification of short-chain acyl-CoA's in Escherichia coli demonstrates versatile propionyl-CoA synthetase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of (R)-3-Hydroxytetradecanoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-hydroxytetradecanoyl-CoA is a critical intermediate in the β-oxidation of fatty acids, a fundamental catabolic process for cellular energy production. The subcellular compartmentalization of its metabolism is principally divided between two organelles: mitochondria and peroxisomes. This distribution is crucial for maintaining metabolic flexibility and cellular health, as defects in these pathways are linked to numerous metabolic diseases. This technical guide provides an in-depth analysis of the subcellular localization of this compound metabolism, detailing the key enzymatic players, their distribution, the experimental protocols for their study, and the signaling pathways that govern their activity.
Introduction
The breakdown of fatty acids through β-oxidation is a vital source of energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2. This compound is the product of the second step in this cycle, the hydration of trans-Δ2-enoyl-CoA, and the substrate for the third step, the dehydrogenation to 3-ketoacyl-CoA. The enzymes responsible for this dehydrogenation, the 3-hydroxyacyl-CoA dehydrogenases, are found in both mitochondria and peroxisomes, each with distinct substrate specificities and regulatory mechanisms. Understanding the division of labor between these organelles in the metabolism of specific fatty acid intermediates like this compound is paramount for elucidating the pathophysiology of metabolic disorders and for the development of targeted therapeutic interventions.
Key Enzymes and Subcellular Compartments
The metabolism of this compound is primarily catalyzed by 3-hydroxyacyl-CoA dehydrogenases, which are localized in both mitochondria and peroxisomes.
Mitochondrial Metabolism
In eukaryotes, the principal site for the β-oxidation of the bulk of dietary short-, medium-, and long-chain fatty acids is the mitochondrion.[1][2] For long-chain fatty acids such as tetradecanoic acid, the enzymes of β-oxidation are organized into a multienzyme complex known as the mitochondrial trifunctional protein (MTP) .[3][4] This complex is associated with the inner mitochondrial membrane and catalyzes the final three steps of β-oxidation.[3][4]
The MTP is a hetero-octamer composed of four α-subunits and four β-subunits.[3][4] The α-subunit, encoded by the HADHA gene, contains the enoyl-CoA hydratase and the L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities.[4] The LCHAD component of the MTP is responsible for the dehydrogenation of this compound to 3-ketotetradecanoyl-CoA.
Peroxisomal Metabolism
Peroxisomes are organelles that play an indispensable role in lipid metabolism, particularly in the β-oxidation of substrates that are poorly handled by mitochondria. These include very long-chain fatty acids (VLCFAs, ≥ C22), branched-chain fatty acids, and dicarboxylic acids.[1][2] The peroxisomal β-oxidation pathway is enzymatically distinct from its mitochondrial counterpart.
The hydration and dehydrogenation steps in peroxisomes are catalyzed by bifunctional enzymes. For straight-chain fatty acids, the relevant enzyme is the L-bifunctional enzyme (EHHADH) , which possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[1][[“]][6] This enzyme can process a range of substrates, including the 14-carbon this compound.
Quantitative Distribution of Key Enzymes
While a precise quantitative breakdown for this compound metabolism is substrate- and tissue-dependent, proteomics and enzyme activity studies provide insights into the relative contributions of mitochondria and peroxisomes to fatty acid oxidation. The data generally indicates a significantly higher capacity for fatty acid oxidation in mitochondria compared to peroxisomes in most tissues.
| Enzyme/Protein Complex | Subcellular Location | Substrate Preference | Relative Abundance/Activity (Liver) |
| Mitochondrial Trifunctional Protein (MTP) | Inner Mitochondrial Membrane | Long-chain fatty acyl-CoAs | High |
| HADHA (α-subunit) | Inner Mitochondrial Membrane | Long-chain 3-hydroxyacyl-CoAs | High |
| L-Bifunctional Enzyme (EHHADH) | Peroxisomal Matrix | Straight-chain and dicarboxylic acyl-CoAs | Moderate |
This table represents a qualitative summary based on the general understanding of fatty acid metabolism. Specific quantitative values can vary significantly based on the experimental method, organism, and physiological state.
Experimental Protocols
The determination of the subcellular localization of this compound metabolism relies on a combination of cell fractionation to isolate organelles and specific enzyme assays to measure activity.
Subcellular Fractionation for Isolation of Mitochondria and Peroxisomes
This protocol describes the separation of mitochondria and peroxisomes from animal tissue (e.g., rat liver) using differential and density gradient centrifugation.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Density gradient medium (e.g., Percoll or OptiPrep™)
-
Wash buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
Procedure:
-
Tissue Homogenization:
-
Mince fresh tissue (e.g., 1-2 g of rat liver) in ice-cold homogenization buffer.
-
Homogenize the tissue using a loose-fitting Dounce homogenizer with 5-10 gentle strokes.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at 3,000 x g for 10 minutes at 4°C to pellet a crude mitochondrial fraction.
-
Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet a crude peroxisomal fraction.
-
-
Density Gradient Centrifugation for Purification:
-
Resuspend the crude mitochondrial and peroxisomal pellets in a small volume of homogenization buffer.
-
Prepare a discontinuous density gradient (e.g., using layers of 22.5%, 25%, 30%, and 35% OptiPrep™ in homogenization buffer).
-
Carefully layer the resuspended organelle fractions onto the top of the gradient.
-
Centrifuge at a high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.
-
Mitochondria and peroxisomes will band at different densities and can be carefully collected from the gradient interfaces.
-
-
Washing and Storage:
-
Wash the purified organelle fractions with wash buffer and pellet by centrifugation.
-
Resuspend the final pellets in a suitable buffer for downstream applications and store at -80°C.
-
Purity Assessment: The purity of the isolated fractions should be assessed by Western blotting for marker proteins (e.g., TOM20 for mitochondria, PMP70 for peroxisomes) and by measuring the activity of marker enzymes (e.g., succinate (B1194679) dehydrogenase for mitochondria, catalase for peroxisomes).[7]
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD+ to NADH at 340 nm. This protocol is a general framework and may require optimization for specific substrates and enzyme sources.
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
NAD+ solution (e.g., 10 mM in assay buffer)
-
This compound substrate solution (synthesized or commercially available, concentration to be optimized)
-
Purified mitochondrial or peroxisomal fractions
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, combine the assay buffer, NAD+ solution, and the organelle fraction.
-
The final volume should be brought to, for example, 1 mL with assay buffer.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the this compound substrate.
-
Quickly mix the contents of the cuvette by inversion.
-
-
Spectrophotometric Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for several minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the linear rate of change in absorbance per minute (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Activity (U/mL) = (ΔA340/min * reaction volume) / (ε * light path * sample volume)
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Signaling Pathways and Regulation
The expression and activity of the enzymes involved in this compound metabolism are tightly regulated by complex signaling networks that respond to the metabolic state of the cell.
PPARα Signaling
The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a master regulator of lipid metabolism.[8][9] Upon activation by ligands such as fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This leads to the transcriptional upregulation of a suite of genes involved in fatty acid uptake, activation, and β-oxidation in both mitochondria and peroxisomes.[[“]][8] Key PPARα target genes include those encoding for carnitine palmitoyltransferase I (CPT1), acyl-CoA oxidases, and both the mitochondrial trifunctional protein (HADHA and HADHB subunits) and the peroxisomal bifunctional enzyme (EHHADH).[[“]][9]
SIRT3-Mediated Regulation
Sirtuin 3 (SIRT3) is a major NAD+-dependent protein deacetylase located in the mitochondria that plays a crucial role in regulating mitochondrial energy metabolism.[4][10] SIRT3 deacetylates and activates several enzymes involved in fatty acid oxidation, including the long-chain acyl-CoA dehydrogenase (LCAD), a component of the MTP.[11][12] By removing acetyl groups from lysine (B10760008) residues on these enzymes, SIRT3 enhances their catalytic activity, thereby promoting the mitochondrial β-oxidation of fatty acids.[11] The activity of SIRT3 itself is linked to the cellular energy state, as it requires NAD+, a key indicator of metabolic status.
Logical Workflow for Investigating Subcellular Metabolism
The following diagram outlines a logical workflow for researchers investigating the subcellular metabolism of a fatty acid intermediate like this compound.
Conclusion
The metabolism of this compound is compartmentalized between mitochondria and peroxisomes, with the mitochondrial trifunctional protein playing the predominant role in the β-oxidation of long-chain fatty acids, while the peroxisomal L-bifunctional enzyme contributes to the breakdown of a broader range of substrates. This subcellular division of labor is essential for efficient energy production and the prevention of lipotoxicity. The transcriptional regulation by PPARα provides a mechanism for coordinating the activities of both organelles in response to changes in fatty acid availability. For researchers and drug development professionals, a thorough understanding of this intricate metabolic network, facilitated by the experimental approaches outlined in this guide, is crucial for identifying and validating novel therapeutic targets for a wide array of metabolic diseases. Further research employing quantitative proteomics and metabolomics will continue to refine our understanding of the precise flux of fatty acid intermediates through these parallel pathways under various physiological and pathological conditions.
References
- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 3. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 4. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Purification of Peroxisomes and Mitochondria from Spinach Leaf by Percoll Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of a crude mitochondrial fraction by density-gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation [escholarship.org]
- 12. [PDF] SIRT 3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation | Semantic Scholar [semanticscholar.org]
The Diverse Enzymatic Landscape for (R)-3-Hydroxytetradecanoyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-3-hydroxytetradecanoyl-CoA is a chiral molecule of significant interest, serving as a key intermediate in various metabolic pathways and as a potential precursor for the synthesis of bioactive compounds. Understanding the enzymatic diversity for its production is crucial for applications in metabolic engineering, synthetic biology, and drug discovery. This technical guide provides a comprehensive overview of the primary enzyme families known to catalyze the formation of (R)-3-hydroxyacyl-CoAs, with a specific focus on the C14 chain length. We delve into the catalytic mechanisms, substrate specificities, and available kinetic data for these enzymes. Furthermore, this guide outlines detailed experimental protocols for enzyme characterization and discusses the potential, though less explored, role of long-chain 3-hydroxyacyl-CoAs in cellular signaling.
Introduction to this compound
This compound is a saturated long-chain 3-hydroxyacyl-thioester of coenzyme A. Its stereochemistry and chain length are defining features that dictate its metabolic fate and biological activity. This molecule is primarily recognized as an intermediate in the biosynthesis of fatty acids and polyhydroxyalkanoates (PHAs) in various microorganisms. The enzymes responsible for its synthesis exhibit remarkable diversity in their structure, substrate preference, and regulation, offering a rich resource for biotechnological applications.
Key Enzyme Families Producing (R)-3-Hydroxyacyl-CoAs
The production of this compound is predominantly carried out by a class of enzymes known as oxidoreductases, which catalyze the reduction of a 3-ketoacyl-CoA precursor. The main enzyme families implicated in this conversion are β-ketoacyl-ACP reductases (FabG), short-chain dehydrogenases/reductases (SDRs) including acetoacetyl-CoA reductases (PhaB), and potentially, under specific conditions, 3-hydroxyacyl-CoA dehydrogenases operating in reverse.
β-Ketoacyl-Acyl Carrier Protein (ACP) Reductase (FabG)
FabG is an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[1] It catalyzes the NADPH-dependent reduction of 3-oxoacyl-ACP to (R)-3-hydroxyacyl-ACP.[2] The substrate for FabG is an acyl chain attached to an acyl carrier protein (ACP), not directly to coenzyme A. However, the resulting (R)-3-hydroxyacyl-ACP can be a precursor to (R)-3-hydroxyacyl-CoA through the action of other enzymes. Some FabG enzymes have been shown to have a broad substrate range, accommodating acyl chains of varying lengths. For instance, the FabG from Escherichia coli is known to be active on substrates with chain lengths from C4 to C14.[3]
Acetoacetyl-CoA Reductase (PhaB) and other Short-Chain Dehydrogenases/Reductases (SDRs)
PhaB is a key enzyme in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by many bacteria.[4] It specifically catalyzes the NADPH-dependent reduction of acetoacetyl-CoA (a C4 substrate) to (R)-3-hydroxybutyryl-CoA.[5] While the canonical PhaB from organisms like Ralstonia eutropha shows high specificity for the C4 substrate, the broader SDR superfamily to which PhaB belongs is known for its vast catalytic diversity. It is plausible that natural or engineered variants of PhaB or other SDRs could exhibit activity towards longer-chain 3-oxoacyl-CoAs like 3-oxotetradecanoyl-CoA.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
LCHAD is a component of the mitochondrial trifunctional protein and plays a crucial role in the β-oxidation of long-chain fatty acids in eukaryotes.[6][7] In this pathway, LCHAD catalyzes the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoAs (the (S)-enantiomer) to 3-ketoacyl-CoAs.[8][9] While the physiological role of LCHAD is degradative and specific for the (S)-enantiomer, the reversibility of this reaction raises the theoretical possibility of producing 3-hydroxyacyl-CoAs from 3-ketoacyl-CoAs. However, this would require a source of NADH and would likely produce the (S)-enantiomer. The potential for LCHAD or similar enzymes to produce the (R)-enantiomer is not well-documented and would likely require significant protein engineering.
Quantitative Data on Enzyme Activity
The available kinetic data for enzymes producing (R)-3-hydroxyacyl-CoAs is largely focused on shorter-chain substrates. Specific kinetic parameters for the production of this compound are not extensively reported in the literature. The following tables summarize the available data for representative enzymes from the key families, highlighting their activity on various chain-length substrates.
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax or kcat | Cofactor | Reference(s) |
| FabG | Escherichia coli | Acetoacetyl-ACP | - | - | NADPH | [3] |
| 3-Oxohexanoyl-ACP | - | - | NADPH | [2] | ||
| 3-Oxooctanoyl-ACP | - | - | NADPH | [2] | ||
| 3-Oxodecanoyl-ACP | - | - | NADPH | [2] | ||
| 3-Oxododecanoyl-ACP | - | - | NADPH | [2] | ||
| 3-Oxotetradecanoyl-ACP | - | - | NADPH | [2] | ||
| PhaB | Ralstonia eutropha | Acetoacetyl-CoA | 5.7 | kcat: 102 s-1 | NADPH | [5] |
| LCHAD | Pig heart | L-3-hydroxyhexanoyl-CoA | 3.5 | 135 U/mg | NAD+ | [10] |
| L-3-hydroxydecanoyl-CoA | 2.5 | 162 U/mg | NAD+ | [10] | ||
| L-3-hydroxytetradecanoyl-CoA | 2.6 | 70 U/mg | NAD+ | [10] |
Metabolic and Signaling Pathways
The primary metabolic pathways involving this compound or its ACP-linked counterpart are anabolic, leading to the synthesis of essential cellular components or storage molecules.
Bacterial Fatty Acid Synthesis (FASII)
In the FASII pathway, (R)-3-hydroxyacyl-ACPs are key intermediates in the elongation cycle that produces fatty acids for membrane biogenesis and other cellular functions.[1] The C14 intermediate, (R)-3-hydroxytetradecanoyl-ACP, would be further processed through dehydration and reduction to form myristoyl-ACP.
Caption: Role of FabG in the bacterial FASII pathway.
Polyhydroxyalkanoate (PHA) Biosynthesis
In PHA-producing bacteria, (R)-3-hydroxyacyl-CoAs serve as the monomeric units for polymerization into PHAs. While the most common PHA is poly(3-hydroxybutyrate), some bacteria can incorporate longer-chain monomers, including C14 units, to produce copolymers with diverse material properties. This requires a reductase capable of acting on 3-oxotetradecanoyl-CoA and a PHA synthase that can polymerize the resulting this compound.
Caption: Generalized pathway for long-chain PHA biosynthesis.
Potential Roles in Signaling
Direct evidence for a signaling role of this compound is scarce. However, it is known that intermediates of fatty acid synthesis can be shunted to produce signaling molecules. For example, in some bacteria, 3-hydroxyacyl-ACPs are precursors for the synthesis of acyl-homoserine lactones (AHLs), which are quorum-sensing molecules.[11] It is conceivable that under certain conditions, (R)-3-hydroxytetradecanoyl-ACP could be diverted for the synthesis of a long-chain AHL. Furthermore, long-chain fatty acids and their derivatives are known to be involved in various signaling pathways in eukaryotes, often related to inflammation and metabolic regulation.[12] The accumulation of long-chain 3-hydroxy fatty acids in certain metabolic disorders has been shown to have pathological effects, such as uncoupling oxidative phosphorylation.[13]
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the characterization of enzymes that produce this compound.
Recombinant Expression and Purification of His-tagged FabG or PhaB
This protocol describes the expression of a His-tagged reductase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
-
Gene Cloning and Expression Vector Construction:
-
Amplify the gene encoding the target reductase (e.g., fabG or phaB) from the desired organism's genomic DNA using PCR with primers that add a C-terminal or N-terminal His6-tag.
-
Clone the amplified gene into a suitable E. coli expression vector (e.g., pET series).
-
Transform the resulting plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of fresh LB medium with the same antibiotic.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.
-
-
Buffer Exchange and Storage:
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
-
Caption: General workflow for recombinant protein expression and purification.
Spectrophotometric Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the reduction of the 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance of NADPH at 340 nm.[14][15]
-
Reagents:
-
Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.
-
NADPH stock solution: 10 mM in assay buffer.
-
3-oxotetradecanoyl-CoA substrate: Synthesized or purchased, prepared as a 1 mM stock solution in water.
-
Purified enzyme solution.
-
-
Assay Procedure:
-
In a 1 mL quartz cuvette, combine:
-
880 µL of assay buffer.
-
100 µL of NADPH stock solution (final concentration 1 mM).
-
A variable amount of the 3-oxotetradecanoyl-CoA substrate stock solution (to achieve a range of final concentrations for kinetic analysis, e.g., 10-200 µM).
-
Add water to bring the total volume to 990 µL.
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the purified enzyme solution.
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).
-
To determine the kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and fit the resulting V0 vs. [S] data to the Michaelis-Menten equation.
-
Conclusion and Future Perspectives
The enzymatic synthesis of this compound is a field with considerable potential for further exploration. While FabG enzymes from the FASII pathway are the most likely candidates for its natural production, the vast diversity of the SDR superfamily presents a promising avenue for discovering or engineering novel enzymes with tailored substrate specificities. The lack of extensive kinetic data for C14 substrates highlights a gap in our current understanding and an opportunity for future research.
For drug development professionals, the enzymes involved in these pathways, particularly the essential FabG, represent attractive targets for the development of novel antimicrobial agents. For researchers and scientists in metabolic engineering, a deeper understanding of these enzymes will enable the design of more efficient microbial cell factories for the production of valuable long-chain chemical building blocks and biodegradable polymers. Future work should focus on the systematic characterization of reductases from diverse microbial sources for their activity on long-chain substrates and exploring the potential signaling roles of this compound and related molecules.
References
- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Escherichia coli FabG 3-ketoacyl-ACP reductase proteins lacking the assigned catalytic triad residues are active enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (R)-3-hydroxybutyryl-CoA dehydrogenase PhaB from Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. medlineplus.gov [medlineplus.gov]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-3-hydroxytetradecanoyl-CoA in Lipidomics and Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxytetradecanoyl-CoA is a critical intermediate in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria. As an essential component of the outer membrane, lipid A plays a crucial role in bacterial survival and pathogenesis, making the enzymes and intermediates involved in its synthesis attractive targets for novel antimicrobial drug development. This guide provides a comprehensive technical overview of this compound within the context of lipidomics and metabolomics, detailing its biochemical significance, analytical methodologies for its study, and its role in metabolic pathways.
Biochemical Significance
This compound is a specific acyl-CoA species that serves as a key building block in the Raetz pathway of lipid A biosynthesis. Its synthesis and subsequent transfer are catalyzed by a series of highly conserved enzymes, representing a critical control point in the formation of the lipid A backbone.
The Raetz Pathway of Lipid A Biosynthesis
The biosynthesis of lipid A is a sequential process occurring in the cytoplasm of Gram-negative bacteria. This compound is centrally involved in the initial acylation steps.
-
LpxA: The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA). LpxA transfers an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP), typically (R)-3-hydroxytetradecanoyl-ACP, to the 3-hydroxyl group of the glucosamine (B1671600) moiety of UDP-GlcNAc.[1][2]
-
LpxC: The product of the LpxA reaction, UDP-3-O-[(R)-3-hydroxyacyl]-(GlcNAc), is then deacetylated by the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC).
-
LpxD: Subsequently, the enzyme UDP-3-O-[(R)-3-hydroxyacyl]glucosamine N-acyltransferase (LpxD) catalyzes the transfer of a second (R)-3-hydroxyacyl chain, this time from this compound, to the amino group of the glucosamine.[2] This step firmly establishes the di-acylated glucosamine backbone of lipid A.
The subsequent steps of the Raetz pathway involve the formation of a disaccharide, phosphorylation, and further acylation to complete the mature lipid A molecule.
Quantitative Data
While specific absolute concentrations of this compound in various bacterial species are not extensively reported in the literature, relative quantification and the analysis of related lipid A precursors provide valuable insights into the dynamics of this pathway. The pool of lipid precursors in Escherichia coli has been estimated to be less than 5,000 molecules per cell.[3] The levels of acyl-CoAs, including hydroxyacyl-CoAs, are tightly regulated and can be influenced by the growth conditions and metabolic state of the bacteria.
| Analyte Class | Organism(s) | Method | Key Findings | Reference |
| Acyl-CoAs | E. coli | LC-MS/MS | Overexpression of acetyl-CoA carboxylase led to a 3-fold increase in cellular malonyl-CoA. | [4] |
| Fatty Acids | Pseudomonas aeruginosa | GC-MS | Ciprofloxacin-resistant strains showed upregulation of fatty acid biosynthesis. | [4] |
| Lipid A Precursors | E. coli | LC-ESI/MS | Accumulation of 2,3-diacylglucosamine 1-phosphate (lipid X) was observed in an lpxB mutant. |
Experimental Protocols
The analysis of this compound and other acyl-CoAs presents analytical challenges due to their low abundance and chemical instability. The following protocols provide a framework for their extraction and quantification from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Extraction of Acyl-CoAs from Bacterial Cells
This protocol is adapted from methods for the extraction of acyl-CoAs from cellular matrices.[5][6]
Materials:
-
Bacterial cell pellet
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 2.5% (w/v) Sulfosalicylic Acid (SSA)
-
Internal standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Water (LC-MS grade)
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Rapidly quench metabolic activity by flash-freezing the pellet in liquid nitrogen. Store at -80°C until extraction.
-
Lysis and Protein Precipitation: Resuspend the frozen cell pellet in a pre-chilled extraction solution (e.g., 1 mL of 10% TCA or 2.5% SSA) containing a known amount of internal standard. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Solid-Phase Extraction (for TCA extraction):
-
Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the extraction buffer.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove the TCA and other polar contaminants.
-
Elute the acyl-CoAs with a high-purity organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation: Dry the eluate (from SPE) or the supernatant (if using SSA) under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 5 mM ammonium acetate.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the targeted quantification of acyl-CoAs.[5][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for this compound will be its [M+H]⁺ ion. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety. Specific transitions should be optimized by direct infusion of a standard.
-
Example Precursor Ion (Q1): m/z corresponding to the protonated molecule.
-
Example Product Ion (Q3): m/z corresponding to the acyl-pantetheine fragment.
-
-
Collision Energy (CE) and other source parameters: These must be optimized for the specific instrument and analyte to achieve maximum sensitivity.
Protocol 3: Data Analysis for Targeted Quantification
Software:
-
Instrument-specific data acquisition and processing software (e.g., MassLynx, Xcalibur)
-
Bioinformatics tools for statistical analysis (e.g., MetaboAnalyst, LipidFinder)[5][8][9][10]
Procedure:
-
Peak Integration: Integrate the chromatographic peaks for the target analyte and the internal standard in all samples, calibration standards, and quality control (QC) samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Quantification: Determine the concentration of this compound in the biological samples by interpolating their analyte/internal standard peak area ratios onto the calibration curve.
-
Quality Control:
-
Blanks: Analyze solvent blanks to check for system contamination.
-
QC Samples: Analyze QC samples (pooled biological samples or a standard at a known concentration) periodically throughout the analytical run to monitor instrument performance and data quality. The coefficient of variation (%CV) of the QC samples should be within an acceptable range (typically <15-20%).
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA) to identify significant differences in the concentration of this compound between different experimental groups.[8][9]
Signaling Pathways and Workflows
Lipid A Biosynthesis Pathway
The following diagram illustrates the initial steps of the Raetz pathway, highlighting the role of this compound.
Caption: Initial steps of the Lipid A biosynthesis pathway.
Experimental Workflow for Targeted Lipidomics
This diagram outlines the major steps involved in the targeted quantification of this compound.
Caption: A typical workflow for targeted acyl-CoA profiling.
Potential Signaling Role of 3-Hydroxy Fatty Acids
While this compound itself is an intracellular metabolite, free 3-hydroxy fatty acids, which can be released from lipid A or other lipids, have been shown to act as signaling molecules in plant immunity, suggesting a potential for similar roles in bacterial communication or host-pathogen interactions.[11][12][13][14]
Caption: Hypothetical signaling pathway of 3-hydroxy fatty acids.
Conclusion
This compound is a pivotal metabolite in the biosynthesis of lipid A in Gram-negative bacteria. Its central role makes it and the enzymes that metabolize it prime targets for the development of new antibacterial agents. The analytical techniques outlined in this guide provide a robust framework for the quantitative analysis of this compound, enabling researchers to further investigate its metabolism, regulation, and potential as a therapeutic target. The continued application of advanced lipidomics and metabolomics approaches will undoubtedly shed more light on the intricate roles of this and other acyl-CoA species in bacterial physiology and pathogenesis.
References
- 1. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Size of the Lipid Precursor Pool in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive assay, based on hydroxy fatty acids from lipopolysaccharide lipid A, for Gram-negative bacteria in sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biological Basis of Small Molecule Inhibition of Escherichia coli LpxD Acyltransferase Essential for Lipopolysaccharide Biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. From big data to big insights: statistical and bioinformatic approaches for exploring the lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Two Distinct Mechanisms of Inhibition of LpxA Acyltransferase Essential for Lipopolysaccharide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemo-enzymatic Methods for the Production of (R)-3-hydroxytetradecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemo-enzymatic synthesis of (R)-3-hydroxytetradecanoyl-CoA, a chiral molecule of interest in various research and development applications, including the synthesis of bioactive lipids and drug discovery. Two primary chemo-enzymatic strategies are presented, leveraging the specificity of microbial enzymes to achieve the desired stereochemistry.
Introduction
This compound is a C14 hydroxy fatty acyl-CoA that serves as a building block in the biosynthesis of various natural products and has potential applications in the development of novel therapeutics. Its stereospecific synthesis is crucial for biological activity. Chemo-enzymatic methods offer a powerful approach, combining the flexibility of chemical synthesis for precursor preparation with the high selectivity and efficiency of enzymatic transformations for introducing the desired chirality.
This document outlines two effective chemo-enzymatic routes:
-
Route 1: Enzymatic Hydration of trans-2-Tetradecenoyl-CoA using an (R)-specific enoyl-CoA hydratase.
-
Route 2: Stereoselective Enzymatic Reduction of 3-Oxotetradecanoyl-CoA using an (R)-specific 3-ketoacyl-CoA reductase.
Detailed protocols for the synthesis of precursors, enzymatic reactions, and purification of the final product are provided, along with data tables for easy comparison of key parameters and visualizations of the experimental workflows.
Data Presentation
Table 1: Key Enzymes for the Synthesis of this compound
| Enzyme | EC Number | Source Organism | Substrate | Product | Key Characteristics |
| (R)-specific enoyl-CoA hydratase (PhaJ4) | 4.2.1.17 | Pseudomonas aeruginosa | trans-2-Tetradecenoyl-CoA | This compound | Exhibits broad substrate specificity for medium- to long-chain enoyl-CoAs. |
| (R)-specific 3-ketoacyl-CoA reductase | 1.1.1.35 | Various (e.g., Saccharomyces cerevisiae) | 3-Oxotetradecanoyl-CoA | This compound | Part of the fatty acid elongation system; utilizes NADPH as a cofactor. |
Table 2: Comparison of Chemo-enzymatic Routes
| Parameter | Route 1: Enzymatic Hydration | Route 2: Enzymatic Reduction |
| Starting Material | trans-2-Tetradecenoic acid | 3-Oxotetradecanoic acid |
| Chemical Step | Activation to trans-2-tetradecenoyl-CoA | Activation to 3-oxotetradecanoyl-CoA |
| Enzymatic Step | Stereospecific hydration | Stereospecific reduction |
| Key Enzyme | (R)-specific enoyl-CoA hydratase | (R)-specific 3-ketoacyl-CoA reductase |
| Co-factor | None | NADPH |
| Potential Advantages | Commercially available starting material (trans-2-tetradecenoyl-CoA). Direct conversion from an unsaturated precursor. | High stereoselectivity of the reduction step. |
| Potential Challenges | Enzyme activity on C14 substrate may need optimization. | Chemical synthesis of 3-oxotetradecanoyl-CoA may be required. |
Signaling Pathways and Experimental Workflows
Caption: Chemo-enzymatic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis via Enzymatic Hydration of trans-2-Tetradecenoyl-CoA
This protocol describes a two-step process involving the chemical activation of trans-2-tetradecenoic acid to its CoA ester, followed by enzymatic hydration.
Step 1a: Chemical Synthesis of trans-2-Tetradecenoyl-CoA (Mixed Anhydride (B1165640) Method)
-
Materials:
-
trans-2-Tetradecenoic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A (CoA) trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (0.5 M)
-
Argon or nitrogen gas
-
-
Procedure:
-
Dissolve trans-2-tetradecenoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise while stirring.
-
Add ethyl chloroformate (1.1 equivalents) dropwise and stir the reaction mixture at 0°C for 1 hour. A white precipitate of triethylammonium (B8662869) chloride will form.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in cold 0.5 M sodium bicarbonate solution.
-
Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Purify the trans-2-tetradecenoyl-CoA by solid-phase extraction (SPE) or preparative HPLC.
-
Step 1b: Enzymatic Hydration using (R)-specific Enoyl-CoA Hydratase (PhaJ4 from P. aeruginosa)
-
Materials:
-
Purified trans-2-tetradecenoyl-CoA
-
Purified recombinant (R)-specific enoyl-CoA hydratase (PhaJ4)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
EDTA (1 mM)
-
-
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.1-0.5 mM trans-2-tetradecenoyl-CoA.
-
Initiate the reaction by adding the purified (R)-specific enoyl-CoA hydratase to a final concentration of 1-5 µM.
-
Incubate the reaction at 30°C for 1-4 hours.
-
Monitor the formation of this compound by HPLC-MS. The reaction can be followed by observing the decrease in the absorbance of the enoyl-CoA double bond at around 263 nm.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.
-
Proceed to the purification protocol.
-
Protocol 2: Synthesis via Enzymatic Reduction of 3-Oxotetradecanoyl-CoA
This protocol involves the chemical synthesis of the 3-ketoacyl-CoA precursor followed by stereoselective enzymatic reduction.
Step 2a: Chemical Synthesis of 3-Oxotetradecanoyl-CoA
Note: This synthesis can be challenging. An alternative is to source 3-oxotetradecanoic acid and activate it to the CoA ester as described in Protocol 1a. A general procedure adapted from the synthesis of similar beta-keto esters is provided.
-
Materials:
-
Meldrum's acid
-
Dodecanoyl chloride
-
Magnesium ethoxide
-
Coenzyme A (CoA) trilithium salt
-
Anhydrous solvents (DCM, ethanol)
-
-
Procedure (Illustrative):
-
React dodecanoyl chloride with Meldrum's acid in the presence of pyridine to form the corresponding acyl Meldrum's acid derivative.
-
Treat the product with magnesium ethoxide in ethanol (B145695) to generate the magnesium enolate of the beta-keto ester.
-
Perform a trans-thioesterification with Coenzyme A to yield 3-oxotetradecanoyl-CoA. This step is complex and may require specialized chemical expertise.
-
Purify the 3-oxotetradecanoyl-CoA using chromatographic methods.
-
Step 2b: Enzymatic Reduction using (R)-specific 3-Ketoacyl-CoA Reductase
-
Materials:
-
Purified or synthesized 3-oxotetradecanoyl-CoA
-
Purified recombinant (R)-specific 3-ketoacyl-CoA reductase
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.5)
-
Dithiothreitol (DTT) (1 mM)
-
-
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM DTT, 0.5 mM NADPH, and 0.1-0.5 mM 3-oxotetradecanoyl-CoA.
-
Equilibrate the mixture at 37°C.
-
Initiate the reaction by adding the purified (R)-specific 3-ketoacyl-CoA reductase to a final concentration of 1-5 µM.
-
Monitor the reaction by following the decrease in NADPH absorbance at 340 nm.
-
Incubate for 1-3 hours or until the reaction is complete.
-
Terminate the reaction by acidification with 1 M HCl to pH 2-3.
-
Proceed to the purification protocol.
-
Protocol 3: Purification of this compound
This protocol is applicable to the product from both Route 1 and Route 2.
-
Materials:
-
Reaction mixture containing this compound
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Acetonitrile
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Methanol
-
Deionized water
-
HPLC system with a C18 column
-
-
Procedure:
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by washing with methanol, followed by deionized water, and finally with 50 mM potassium phosphate buffer (pH 7.0). b. Load the acidified reaction mixture onto the conditioned cartridge. c. Wash the cartridge with deionized water to remove salts and hydrophilic impurities. d. Elute the this compound with a stepwise or gradient elution of acetonitrile in water or buffer. e. Collect the fractions and analyze by HPLC.
-
High-Performance Liquid Chromatography (HPLC): a. For higher purity, subject the SPE-purified product to preparative or semi-preparative reverse-phase HPLC. b. Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0). c. Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA). d. Collect the peak corresponding to this compound. e. Lyophilize the purified fractions to obtain the final product as a powder.
-
Logical Relationships in Experimental Design
Caption: Decision workflow for producing this compound.
Application Note: Quantification of (R)-3-Hydroxytetradecanoyl-CoA in Cell Lysates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxytetradecanoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. The accurate quantification of this and other acyl-CoA species in cellular lysates is crucial for understanding cellular metabolism, particularly in the context of metabolic diseases, such as fatty acid oxidation disorders, and for the development of therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
The fatty acid β-oxidation spiral is a four-step mitochondrial process that shortens fatty acyl-CoA molecules by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂. This compound is formed in the second step of the cycle for myristoyl-CoA (C14:0-CoA) and is subsequently oxidized in the third step.
Experimental Workflow
The overall experimental workflow for the quantification of this compound involves cell culture, harvesting, extraction of acyl-CoAs, and subsequent analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Cell Culture Media (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonium (B1175870) Acetate
-
This compound standard
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Cell Culture and Harvesting:
-
Culture cells (e.g., HepG2, HEK293) to ~80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add 1 mL of ice-cold 80% methanol in water and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold 80% methanol.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Acyl-CoA Extraction and Protein Precipitation:
-
Add an appropriate amount of internal standard to each sample.
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% methanol in 50 mM ammonium acetate.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions:
The following are theoretical MRM transitions for this compound. It is crucial to optimize these parameters on the specific instrument being used. Acyl-CoAs characteristically exhibit a neutral loss of 507 Da.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 994.5 | 487.5 | Optimize |
| This compound (Confirmation) | 994.5 | 428.1 | Optimize |
| Internal Standard (e.g., ¹³C₁₆-Palmitoyl-CoA) | 1022.5 | 515.5 | Optimize |
Data Presentation
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Myristoyl-CoA (C14:0) | - | ~5.6 | ~2.4 |
| Palmitoyl-CoA (C16:0) | ~1.5 | ~12 | ~4 |
| Stearoyl-CoA (C18:0) | ~0.8 | ~8 | ~2 |
| Oleoyl-CoA (C18:1) | ~2.2 | ~15 | ~3 |
Data adapted from various sources for illustrative purposes. Actual concentrations can vary significantly based on cell line, culture conditions, and analytical methodology.[3]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell lysates by LC-MS/MS. The described methodology, from sample preparation to data acquisition, offers a robust framework for researchers investigating fatty acid metabolism and its role in health and disease. The provided workflow and pathway diagrams serve as valuable visual aids for understanding the experimental process and the biochemical context of the analyte.
References
Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in energy production through the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and as precursors for the synthesis of more complex molecules. In bacteria, these molecules are central to various metabolic pathways and their accurate quantification is essential for understanding bacterial physiology, identifying novel antibiotic targets, and developing new biotechnological applications. This document provides a detailed protocol for the efficient extraction of short-chain acyl-CoAs from bacterial cultures, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methodology is a compilation of established extraction techniques, adapted for bacterial samples.
Data Presentation
The efficiency of short-chain acyl-CoA recovery can be influenced by the chosen extraction method. The following table summarizes representative recovery rates for various short-chain acyl-CoAs using different extraction methods, compiled from studies on various biological samples. While this data is not exclusively from bacterial sources, it provides a valuable comparison of the efficacy of these common extraction techniques.
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[1] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[1] |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Data compiled from studies comparing SSA and TCA extraction methods.[1]
Experimental Protocols
This section details two robust protocols for the extraction of short-chain acyl-CoAs from bacterial cultures: a solvent-based extraction followed by solid-phase extraction (SPE) for purification, and a direct acid precipitation method. The choice of method may depend on the specific downstream analysis and the desired purity of the extract.
Protocol 1: Solvent-Based Extraction and Solid-Phase Extraction (SPE)
This protocol is adapted from methods developed for other biological samples and is suitable for a broad range of short-chain acyl-CoAs.[2][3]
Materials and Reagents:
-
Bacterial cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[2][3]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[2]
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl chemistry is effective for acyl-CoA enrichment[2]
-
SPE Wash Solution: As recommended by the SPE column manufacturer
-
SPE Elution Solution: As recommended by the SPE column manufacturer
-
Refrigerated centrifuge
-
Homogenizer (e.g., bead beater or sonicator)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing:
-
Centrifuge the bacterial culture to obtain a cell pellet.
-
Wash the pellet twice with ice-cold PBS to remove residual media components.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold Homogenization Buffer containing the internal standards.
-
Lyse the cells using a bead beater (e.g., 3 cycles of 30 seconds with cooling on ice in between) or a sonicator (e.g., 3 cycles of 20 seconds on ice).
-
Add 1 mL of 2-Propanol and homogenize again.[2]
-
Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[2]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[2]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Purification: [2]
-
Column Conditioning: Condition the SPE column according to the manufacturer's instructions, typically with the elution solution followed by the wash solution.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column using the Elution Solution. Collect the eluate in a clean tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol (B129727) for LC-MS).
-
Protocol 2: 5-Sulfosalicylic Acid (SSA) Precipitation
This method is a rapid procedure for deproteinization and extraction of short-chain acyl-CoAs.[1]
Materials and Reagents:
-
Bacterial cell pellet
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Refrigerated microcentrifuge
-
Homogenizer (e.g., bead beater or sonicator)
Procedure:
-
Cell Harvesting:
-
Harvest bacterial cells by centrifugation and discard the supernatant.
-
-
Homogenization and Protein Precipitation:
-
To the cell pellet, add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the pellet.
-
Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer on ice.[1]
-
Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[1]
-
-
Centrifugation:
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[1]
-
-
Sample Storage and Analysis:
-
The extracted sample is now ready for analysis by LC-MS/MS.
-
If not analyzing immediately, store the extracts at -80°C to prevent degradation of the acyl-CoA species.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow for the solvent-based extraction with SPE and a simplified metabolic pathway involving key short-chain acyl-CoAs in bacteria.
References
Application Notes: (R)-3-Hydroxytetradecanoyl-CoA in In Vitro Enzyme Assays
(R)-3-hydroxytetradecanoyl-CoA , also known as (R)-3-hydroxymyristoyl-CoA, is a critical intermediate in two major metabolic pathways: the biosynthesis of Lipid A in Gram-negative bacteria and the β-oxidation of fatty acids in various organisms. Its stereospecificity and defined chain length make it an essential substrate for in vitro studies of the enzymes involved in these processes, offering a valuable tool for drug discovery and fundamental biochemical research.
These notes provide an overview of the applications of this compound as a substrate for two key enzymes: UDP-N-acetylglucosamine acyltransferase (LpxA) and L-3-hydroxyacyl-CoA dehydrogenase (LCHAD).
Target Enzymes and Pathways
-
UDP-N-acetylglucosamine Acyltransferase (LpxA): LpxA (EC 2.3.1.129) catalyzes the first committed step in the biosynthesis of Lipid A, a crucial component of the outer membrane of Gram-negative bacteria.[1][2][3] The enzyme transfers the (R)-3-hydroxytetradecanoyl group from an acyl carrier protein (ACP) conjugate, (R)-3-hydroxytetradecanoyl-ACP, to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[3] Given that the Lipid A pathway is essential for bacterial survival and absent in mammals, LpxA is a prime target for the development of novel antibiotics.[3][4] Assays using its specific acyl-CoA substrate are therefore fundamental for screening and characterizing potential inhibitors.
-
L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD): LCHAD (EC 1.1.1.35) is an enzyme in the mitochondrial β-oxidation pathway, responsible for oxidizing L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, with the concurrent reduction of NAD+ to NADH.[5][6] This enzyme exhibits activity towards substrates of various chain lengths. Deficiencies in LCHAD can lead to severe metabolic disorders.[7][8][9] While LCHAD acts on the L-stereoisomer, studying the interaction of the R-stereoisomer can be important for understanding enzyme specificity and for developing diagnostic or therapeutic tools.
Data Presentation: Enzyme Kinetics and Inhibition
Quantitative data from enzyme assays are crucial for comparing substrate specificities and inhibitor potencies.
Table 1: Kinetic Parameters for Enzymes Utilizing Hydroxyacyl-CoA Substrates
| Enzyme | Substrate | Km (µM) | Vmax | Source Organism | Notes |
|---|---|---|---|---|---|
| LpxA | (R)-3-hydroxymyristoyl-ACP | 1-100 | Not specified | Escherichia coli | Km varies with UDP-GlcNAc concentration.[3] |
| L-3-hydroxyacyl-CoA Dehydrogenase | Medium-chain 3-hydroxyacyl-CoAs | ~1.5 | Not specified | Pig Heart | Enzyme is most active with medium-chain substrates.[5][10] |
Table 2: Inhibition Data for E. coli LpxA
| Inhibitor | Type of Inhibition | IC50 / Ki | Notes |
|---|---|---|---|
| Peptide 920 | Competitive with acyl-ACP | Ki = 50 nM | A potent pentadecapeptide inhibitor.[3] |
| DL-3-hydroxymyristic acid | Competitive | IC50 ≈ 50 µM | Substrate analogue.[1] |
| UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine | Competitive | IC50 ≈ 200 nM | Product inhibitor.[1] |
Visualizing Key Processes
Diagrams help clarify complex biological and experimental pathways.
Caption: The role of LpxA in the first step of Lipid A biosynthesis.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Protocols: In Vitro Enzyme Assays
Protocol 1: Continuous Fluorescent Assay for LpxA Activity
This protocol is adapted from a method that detects the free thiol group on the holo-ACP product using a fluorescent dye.[4] It allows for continuous monitoring of the acyl transfer reaction.
A. Materials and Reagents
-
Enzyme: Purified E. coli LpxA
-
Substrates:
-
(R)-3-hydroxytetradecanoyl-ACP (or generate in situ from (R)-3-hydroxymyristic acid)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
-
Detection Reagent: ThioGlo® Fluorescent Thiol Reagent
-
Buffer: 100 mM Tris-HCl, pH 7.5
-
Other: TCEP (Tris(2-carboxyethyl)phosphine), 0.01% Triton X-100, MgCl₂, ATP (if generating substrate in situ)
-
Instrumentation: Microplate reader with fluorescence detection (λex = 379 nm, λem = 513 nm)
B. Experimental Procedure
-
Prepare Assay Buffer: Create a 100 mM Tris-HCl buffer (pH 7.5) containing 100 µM TCEP and 0.01% Triton X-100.
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, UDP-GlcNAc (final concentration 500 µM), and (R)-3-hydroxytetradecanoyl-ACP (final concentration 40 µM).
-
Prepare Microplate:
-
Pipette the master mix into the wells of a 384-well microplate.
-
Add test compounds (potential inhibitors) dissolved in DMSO to the appropriate wells. Include a DMSO-only control.
-
Add the ThioGlo® reagent to all wells.
-
-
Initiate Reaction: Add purified LpxA enzyme to each well to initiate the reaction. The final volume should be around 60 µL.
-
Monitor Fluorescence: Immediately place the microplate in the plate reader, pre-set to the assay temperature (e.g., 30°C). Monitor the increase in fluorescence at λex = 379 nm and λem = 513 nm over time (e.g., every 30 seconds for 30 minutes).[4]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibition studies, normalize the rates to the DMSO control and plot percent inhibition versus compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Principle of the continuous fluorescent LpxA assay.
Protocol 2: Spectrophotometric Assay for L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD)
This protocol measures the activity of LCHAD by monitoring the production of NADH, which absorbs light at 340 nm. It is a classic method for studying dehydrogenase enzymes.[6]
A. Materials and Reagents
-
Enzyme: Purified L-3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate
-
Substrate: this compound (or the L-isomer for activity measurement)
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Buffer: 100 mM Potassium Phosphate buffer, pH 7.4
-
Instrumentation: UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
B. Experimental Procedure
-
Prepare Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4.
-
Prepare Reaction Mixture: In a quartz cuvette or a UV-transparent microplate well, prepare a reaction mixture containing:
-
Assay Buffer
-
NAD⁺ (to a final concentration of 1-2 mM)
-
This compound (concentration can be varied to determine Km, e.g., 10-200 µM)
-
-
Set up Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 37°C.
-
Establish Baseline: Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.
-
Initiate Reaction: Add the LCHAD enzyme to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at 340 nm.
-
Monitor Reaction: Record the increase in absorbance at 340 nm for 5-10 minutes. The rate should be linear during the initial phase of the reaction.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (εNADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate from absorbance units to molar concentration per unit time (e.g., µmol/min).
-
Enzyme activity is typically expressed in Units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound and plot the initial rates against substrate concentration, fitting the data to the Michaelis-Menten equation.[11][12]
-
References
- 1. A high-throughput-compatible fluorescence anisotropy-based assay for competitive inhibitors of Escherichia coli UDP-N-acetylglucosamine acyltransferase (LpxA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Structure of UDP-N-acetylglucosamine acyltransferase with a bound antibacterial pentadecapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wvdhhr.org [wvdhhr.org]
- 9. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate and inhibitor specificity of 3-hydroxy-3-methylglutaryl-CoA reductase determined with substrate-analogue CoA-thioesters and CoA-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Applications of (R)-3-hydroxytetradecanoyl-CoA in biotechnology and bioplastic production
Application Notes
(R)-3-hydroxytetradecanoyl-CoA is a key intermediate in fatty acid metabolism and serves as a crucial monomer for the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs).[1][2] These bioplastics are gaining significant attention as biodegradable and biocompatible alternatives to conventional petroleum-based plastics.[3][4] The incorporation of C14 monomers like this compound into the polymer backbone imparts desirable properties such as increased flexibility and elastomeric character, distinguishing them from the more brittle short-chain-length PHAs (scl-PHAs).[5]
1. Role in Bioplastic (mcl-PHA) Production
Polyhydroxyalkanoates (PHAs) are natural polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage materials.[2][4] They are classified based on the carbon chain length of their constituent monomers:
-
Short-chain-length (scl-PHAs): 3 to 5 carbon atoms.
-
Medium-chain-length (mcl-PHAs): 6 to 14 carbon atoms.[6]
-
Long-chain-length (lcl-PHAs): More than 14 carbon atoms.[2]
This compound, with its 14-carbon backbone, is a primary precursor for mcl-PHAs. Its presence in the polymer chain significantly influences the material's physical properties, leading to bioplastics with a lower melting point, reduced crystallinity, and increased elasticity, making them suitable for applications requiring flexible materials.
2. Biosynthetic Pathways
The primary route for the synthesis of this compound for PHA production is through the fatty acid β-oxidation cycle.[7][8] When microorganisms are cultured on fatty acids (like tetradecanoic acid or related oils), these substrates are broken down via β-oxidation, generating (R)-3-hydroxyacyl-CoA intermediates.[7]
Metabolic engineering can be employed to divert these intermediates from the degradative pathway towards the productive PHA synthesis pathway.[8] Key enzymes in this process include:
-
(R)-specific enoyl-CoA hydratase (PhaJ): Catalyzes the hydration of a trans-2-enoyl-CoA intermediate from the β-oxidation pathway to form (R)-3-hydroxyacyl-CoA.[8]
-
3-hydroxyacyl-ACP–CoA transferase (PhaG): In the de novo fatty acid synthesis pathway, this enzyme converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA.[2][8]
-
PHA Synthase (PhaC): This key enzyme polymerizes the (R)-3-hydroxyacyl-CoA monomers into the final PHA polymer.[9][10] The substrate specificity of the PHA synthase is a critical determinant of the monomer composition of the resulting polymer. Class II PHA synthases are particularly known for their preference for mcl-hydroxyacyl-CoAs (C6 to C14).[6][11]
3. Metabolic Engineering for Enhanced Production
To maximize the flux of this compound towards mcl-PHA production, several metabolic engineering strategies can be implemented:
-
Deletion of Competing Pathways: Knocking out genes involved in the later stages of β-oxidation (e.g., fadA and fadB) prevents the further degradation of the (R)-3-hydroxyacyl-CoA intermediate, making more of it available for polymerization.[7][8]
-
Overexpression of Synthesis Genes: Increasing the expression of key enzymes like PHA synthase (phaC) and monomer-supplying enzymes (phaG, phaJ) can enhance the overall production rate and yield of mcl-PHA.[8]
-
Elimination of Depolymerization: Deleting the PHA depolymerase gene (phaZ) prevents the breakdown of accumulated PHA granules, leading to higher net yields.[8]
These strategies have been successfully applied in bacteria like Pseudomonas putida to significantly increase mcl-PHA production from various carbon sources, including lignin-derived aromatic compounds.[8]
Quantitative Data
The production of mcl-PHAs, including those containing C14 monomers, is highly dependent on the microbial strain, carbon substrate, and cultivation conditions.
Table 1: Examples of Microbial mcl-PHA Production
| Microorganism | Strain Engineering | Carbon Source | Titer (g/L) | PHA Content (% CDW) | Monomer Composition (mol%) | Reference |
| Pseudomonas putida KT2440 | Wild Type | p-Coumaric Acid | ~0.15 | ~15 | C8, C10, C12, C14 | [8] |
| Pseudomonas putida KT2440 | ΔphaZ ΔfadBA1 ΔfadBA2 + phaG/alkK/phaC1/phaC2 overexpression | p-Coumaric Acid | ~0.23 | ~18 | C8, C10, C12, C14 | [8] |
| Pseudomonas putida KT2440 | Wild Type | Lignin (B12514952) | ~0.05 | ~10 | C8, C10, C12, C14 | [8] |
| Pseudomonas putida KT2440 | ΔphaZ ΔfadBA1 ΔfadBA2 + phaG/alkK/phaC1/phaC2 overexpression | Lignin | ~0.15 | ~20 | C8, C10, C12, C14 | [8] |
| Escherichia coli fad mutant | Harboring pBHR68 (phaCAB from R. eutropha) | Dodecanoate | N/A | 25.1 | 3HB (93.3), 3HO (4.1), 3HDD (2.6) | [12] |
Note: 3HB = 3-hydroxybutyrate, 3HO = 3-hydroxyoctanoate, 3HDD = 3-hydroxydodecanoate. Data for C14 incorporation is often grouped with other mcl monomers.
Visualizations
Experimental Protocols
Protocol 1: Production of mcl-PHA in a Bioreactor
This protocol describes a general method for producing mcl-PHAs using a fed-batch fermentation strategy, which is often employed to achieve high cell densities and PHA content.[13]
Materials:
-
Bioreactor (e.g., 5L capacity)
-
Inoculum of a suitable mcl-PHA producer (e.g., Pseudomonas putida KT2440)
-
Growth Medium (e.g., defined mineral salts medium)
-
Carbon Source Feed (e.g., concentrated solution of sodium tetradecanoate (B1227901) or coconut oil)
-
Nitrogen Source (e.g., ammonium (B1175870) sulfate)
-
pH control agents (e.g., NaOH, H₂SO₄) and antifoam agent
Methodology:
-
Inoculum Preparation: Grow the selected microbial strain in a seed culture (e.g., in nutrient broth) to the late exponential phase.
-
Bioreactor Setup: Prepare the bioreactor with the mineral salts medium containing an initial amount of carbon and nitrogen. Sterilize the vessel and medium.
-
Inoculation: Inoculate the sterile bioreactor with the seed culture (e.g., 5-10% v/v).
-
Growth Phase: Operate the bioreactor in batch mode. Maintain optimal growth conditions (e.g., 30°C, pH 7.0, sufficient aeration and agitation). Monitor cell growth (e.g., by measuring optical density at 600 nm) until the nitrogen source is nearly depleted.
-
Accumulation Phase: Once nitrogen becomes the limiting nutrient, initiate the fed-batch phase. Continuously or intermittently feed the concentrated carbon source solution into the bioreactor. The excess carbon in the absence of nitrogen triggers the cells to channel the carbon flux towards PHA synthesis and accumulation.[13]
-
Harvesting: Continue the fed-batch cultivation for a set period (e.g., 48-72 hours) or until PHA accumulation ceases. Harvest the cells by centrifugation.
-
Washing and Drying: Wash the cell pellet with water to remove residual medium components and then lyophilize (freeze-dry) the biomass to obtain the cell dry weight (CDW).
Protocol 2: Solvent Extraction of mcl-PHA from Biomass
This protocol details a common laboratory method for extracting PHA from dried cell biomass.[13]
Materials:
-
Dried, PHA-containing cell biomass
-
Chloroform (B151607) (or another suitable solvent)
-
Methanol (B129727) (or another non-solvent for PHA)
-
Reflux apparatus (round-bottom flask, condenser)
-
Stirring hotplate
-
Centrifuge and filter paper
Methodology:
-
Biomass Preparation: Start with a known quantity of lyophilized cell biomass.
-
Solubilization: Suspend the biomass in chloroform in a round-bottom flask. A typical ratio is 20:1 (v/w) of solvent to biomass.[13]
-
Extraction: Heat the suspension to the boiling point of chloroform (~61°C) under reflux with continuous stirring. Maintain reflux for several hours (e.g., 3-5 hours) to ensure complete dissolution of the intracellular PHA granules.
-
Separation: After extraction, cool the mixture and separate the cell debris from the PHA-containing chloroform solution by filtration or centrifugation.
-
Precipitation: Collect the clear chloroform supernatant and add it dropwise to a vigorously stirring volume of a non-solvent, such as cold methanol (typically 5-10 volumes of methanol per volume of chloroform extract). The PHA will precipitate out of the solution as a white, fibrous material.
-
Purification: Collect the precipitated PHA by filtration. Wash the precipitate with fresh methanol to remove any remaining impurities.
-
Drying: Dry the purified PHA in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 3: Gas Chromatography (GC) Analysis of PHA Monomer Composition
This protocol is essential for determining the types and relative amounts of monomers, such as this compound, that constitute the polymer.[13]
Materials:
-
Dried PHA-containing biomass or purified PHA (10-20 mg)
-
Methanolysis solution: 3% (v/v) H₂SO₄ in methanol
-
Internal Standard (e.g., benzoic acid methyl ester) in chloroform
-
Chloroform
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Pressure-resistant glass tubes with screw caps
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of dried biomass or purified PHA into a screw-capped glass tube.
-
Methanolysis: Add 2 mL of the methanolysis solution and 2 mL of chloroform containing the internal standard to the tube. Seal the tube tightly.
-
Derivatization: Heat the mixture at 100°C for 3.5-4 hours in an oven or heating block. This reaction cleaves the polymer and simultaneously converts the resulting hydroxyalkanoate monomers into their methyl ester derivatives (3-hydroxyalkanoate methyl esters).
-
Extraction: After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute. Centrifuge the tube to separate the phases.
-
Sample Injection: Carefully collect the lower organic phase (chloroform), which contains the methyl esters. Transfer it to a GC vial.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the organic phase into the GC-FID. The different 3-hydroxyalkanoate methyl esters will separate based on their volatility and be detected.
-
Quantification: Identify the peaks corresponding to different monomers by comparing their retention times with those of known standards. Quantify the amount of each monomer based on its peak area relative to the peak area of the internal standard. Calculate the molar percentage (mol%) of each monomer to determine the polymer composition.
References
- 1. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxyalkanoate and its efficient production: an eco-friendly approach towards development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Trends in the Production and Recovery of Bioplastics Using Polyhydroxyalkanoates Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Altering the Substrate Specificity of Polyhydroxyalkanoate Synthase 1 Derived from Pseudomonas putida GPo1 by Localized Semirandom Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of in vivo substrate specificity of the PHA synthase from Ralstonia eutropha: formation of novel copolyesters in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Isotopic Labeling of (R)-3-hydroxytetradecanoyl-CoA in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. A key technique in MFA is the use of stable isotope tracers, which allows for the tracking of atoms through metabolic pathways. This document provides detailed application notes and protocols for the isotopic labeling of (R)-3-hydroxytetradecanoyl-CoA, a crucial intermediate in the biosynthesis of various bioactive compounds, including polyhydroxyalkanoates (PHAs). Understanding the metabolic flux leading to the formation of this compound is vital for metabolic engineering, drug discovery, and studying the pathophysiology of related metabolic disorders.
This compound is synthesized from the fatty acid biosynthesis pathway, with the stereospecific conversion of trans-2-tetradecenoyl-CoA being a critical step. The protocols outlined below focus on the use of ¹³C-labeled substrates to trace the carbon flux into this compound in bacterial systems, followed by its extraction and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Applications
-
Metabolic Engineering: Identifying bottlenecks and optimizing pathways for the production of PHAs and other valuable biopolymers.
-
Drug Development: Screening and characterizing inhibitors of fatty acid biosynthesis for antimicrobial or metabolic disorder therapies.
-
Fundamental Research: Elucidating the regulation of fatty acid metabolism and its connections to other central metabolic pathways.
Data Presentation: Quantitative Analysis of Acyl-CoA Pools
The concentration of acyl-CoA species can vary significantly between different cell types and under various growth conditions. The following table provides a summary of representative acyl-CoA concentrations found in different mammalian cell lines, which can serve as a baseline for comparison.
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~3 |
Isotopic Enrichment Analysis
Metabolic flux analysis relies on the measurement of isotopic enrichment in target metabolites. The following table illustrates a hypothetical example of the expected mass isotopomer distribution for this compound after labeling with a U-¹³C₆-glucose tracer, assuming a specific set of metabolic fluxes.
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 5 |
| M+2 | 15 |
| M+4 | 25 |
| M+6 | 20 |
| M+8 | 15 |
| M+10 | 10 |
| M+12 | 5 |
| M+14 | 5 |
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for isotopic labeling and analysis.
Experimental Protocols
Protocol 1: ¹³C Isotopic Labeling of Bacterial Cultures
This protocol is adapted for Escherichia coli or Pseudomonas putida and can be modified for other bacterial strains.
Materials:
-
Bacterial strain of interest (e.g., E. coli K-12, Pseudomonas putida KT2440)
-
M9 minimal medium components
-
U-¹³C₆-Glucose (or other desired ¹³C-labeled substrate)
-
Unlabeled glucose
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare M9 Minimal Medium: Prepare M9 minimal medium according to standard protocols. For the labeling experiment, replace the standard glucose with U-¹³C₆-glucose as the sole carbon source. Prepare a parallel culture with unlabeled glucose as a control.
-
Inoculation: Inoculate a pre-culture of the bacterial strain grown in standard M9 medium (with unlabeled glucose) into the M9 medium containing U-¹³C₆-glucose. The initial optical density at 600 nm (OD₆₀₀) should be low (e.g., 0.05) to ensure sufficient cell divisions for high isotopic enrichment.
-
Cultivation: Incubate the cultures at the optimal growth temperature for the specific bacterial strain (e.g., 37°C for E. coli, 30°C for P. putida) with vigorous shaking (e.g., 200-250 rpm).
-
Monitoring Growth: Monitor the cell growth by measuring the OD₆₀₀ at regular intervals.
-
Harvesting: Harvest the cells during the mid-exponential growth phase to ensure active metabolism. This is crucial for accurate metabolic flux analysis.
Protocol 2: Quenching and Extraction of Intracellular Acyl-CoAs
Rapid quenching of metabolic activity is critical to prevent changes in metabolite pools during sample processing.
Materials:
-
Quenching solution: 60% methanol (B129727) in water, pre-chilled to -40°C or lower.
-
Extraction solvent: Acetonitrile/water (1:1, v/v), pre-chilled to -20°C.
-
Internal standard: A commercially available odd-chain acyl-CoA (e.g., C17:0-CoA) or a stable isotope-labeled standard.
-
Centrifuge capable of reaching high speeds at 4°C.
-
Vacuum concentrator or nitrogen evaporator.
Procedure:
-
Quenching: Rapidly transfer a known volume of the bacterial culture into a larger volume of the pre-chilled quenching solution (e.g., 1:5 ratio of culture to quenching solution). Mix immediately.
-
Pelleting: Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove extracellular metabolites. Repeat the centrifugation step.
-
Extraction: Resuspend the cell pellet in the cold extraction solvent containing the internal standard. The volume of the extraction solvent should be adjusted based on the cell pellet size.
-
Lysis: Lyse the cells by methods such as probe sonication on ice or bead beating.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Drying: Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen. The dried extract can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of this compound
Materials:
-
Dried metabolite extract
-
Reconstitution solvent: 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase column suitable for acyl-CoA analysis
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a small volume of the reconstitution solvent. Vortex and centrifuge to remove any insoluble material.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute this compound. A typical gradient might start at 10% B and ramp up to 90% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.
-
MRM Transition: For unlabeled this compound, the precursor ion ([M+H]⁺) and a characteristic product ion should be monitored. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
-
Isotopologue Monitoring: To determine the isotopic enrichment, monitor the MRM transitions for all possible ¹³C-labeled isotopologues of this compound.
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition corresponding to the different isotopologues.
-
Correct for the natural abundance of ¹³C.
-
Calculate the mass isotopomer distribution (MID) for this compound.
-
Use the MID data as input for metabolic flux analysis software to calculate the intracellular fluxes.
-
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive guide for researchers interested in applying stable isotope labeling and metabolic flux analysis to study the biosynthesis of this compound. The successful implementation of these methods will provide valuable insights into the regulation of fatty acid metabolism and can guide the rational design of microbial cell factories for the production of valuable bioproducts. Careful optimization of each step, from bacterial cultivation to LC-MS/MS analysis, is crucial for obtaining high-quality and reproducible data.
References
Application Note: High-Throughput Screening for Inhibitors of Enzymes in the (R)-3-Hydroxytetradecanoyl-CoA Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: The biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria, is a prime target for the development of novel antibiotics. A key precursor in this pathway is (R)-3-hydroxytetradecanoyl-acyl carrier protein ((R)-3-hydroxymyristoyl-ACP), which is utilized by a series of essential enzymes. Inhibiting these enzymes can disrupt the integrity of the bacterial outer membrane, leading to cell death. This document provides detailed application notes and protocols for high-throughput screening (HTS) of inhibitors against key enzymes in this pathway, including LpxA, LpxC, and LpxD. The protocols are designed for efficiency and scalability, enabling the rapid evaluation of large compound libraries.
The Raetz Pathway of Lipid A Biosynthesis
The synthesis of Lipid A in Gram-negative bacteria like E. coli follows the Raetz pathway, which consists of nine enzymatic steps. The first six enzymes—LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK—are essential for bacterial viability, making them excellent targets for antibiotic discovery[1]. The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) using (R)-3-hydroxymyristoyl-ACP.
Caption: The essential steps of the Raetz pathway for Lipid A biosynthesis.
General High-Throughput Screening (HTS) Workflow
High-throughput screening is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity.[2][3] The primary goal is to identify "hits"—compounds that demonstrate the desired effect on a biological target.[3] A typical HTS workflow is automated and optimized for speed, precision, and reproducibility.[4][5]
Caption: A generalized workflow for a high-throughput screening campaign.
Application Note 1: HTS for LpxA Inhibitors
Target: UDP-N-acetylglucosamine acyltransferase (LpxA) Function: LpxA catalyzes the first step in the Raetz pathway: the transfer of (R)-3-hydroxymyristate from its acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc.[6][7] This enzyme is a potential target for novel antibacterial drugs.[6][7]
Assay Principle: Fluorescence Anisotropy (FA) / Polarization (FP)
This assay facilitates HTS for competitive inhibitors of LpxA.[6][7] It measures the displacement of a fluorescently labeled peptide inhibitor from the enzyme's active site.[6] When the small fluorescent peptide is bound to the large LpxA enzyme, it tumbles slowly in solution, resulting in high fluorescence polarization. If a test compound (inhibitor) displaces the fluorescent peptide, the peptide tumbles rapidly, leading to a decrease in polarization.
Caption: Principle of the competitive fluorescence polarization assay for LpxA.
Experimental Protocol: LpxA Fluorescence Anisotropy HTS
This protocol is adapted from methodologies described for E. coli LpxA.[6][7]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
LpxA Enzyme: Purify recombinant E. coli LpxA and dilute to a final concentration of ~20 nM in Assay Buffer.
-
Acyl Carrier Protein (ACP): Prepare holo-ACP to a final concentration of ~2 µM. The presence of ACP can increase the affinity of the fluorescent ligand.[6][7]
-
Fluorescent Probe: Use a fluorescently labeled peptide inhibitor (e.g., TAMRA-labeled peptide 920) at a final concentration of 10 nM.[7]
-
Compound Library: Prepare compounds in 100% DMSO, typically in 384-well plates.
-
-
Assay Procedure (384-well format):
-
Dispense 50-100 nL of test compounds from the library plates into black, low-volume 384-well assay plates.
-
Add 10 µL of a solution containing LpxA enzyme and ACP in Assay Buffer to each well.
-
Add 10 µL of the fluorescent probe solution to each well.
-
Controls: Include wells with enzyme and probe but no inhibitor (high polarization control) and wells with probe only (low polarization control).
-
Incubate the plates at room temperature for 30-60 minutes, protected from light.
-
-
Detection:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., TAMRA: Ex 540 nm, Em 590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high and low controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean).
-
Determine the IC50 values for confirmed hits through dose-response experiments.
-
Data Presentation: LpxA Inhibitor Potency
| Compound Class | Example Compound | Target | IC50 | Reference |
| Substrate Analog | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | E. coli LpxA | ~200 nM | [6][7] |
| Peptide Inhibitor | Peptide 920 (unlabeled) | E. coli LpxA | ~600 nM | [6][7] |
| Fatty Acid | DL-3-hydroxymyristic acid | E. coli LpxA | ~50 µM | [6][7] |
| Substrate | UDP-N-acetylglucosamine | E. coli LpxA | ~6 mM | [6][7] |
| Novel Series | N/A (Optimized Hit) | P. aeruginosa LpxA | <5 nM | [8] |
Application Note 2: HTS for LpxC Inhibitors
Target: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) Function: LpxC is a zinc-dependent metalloamidase that catalyzes the second and committed step of Lipid A biosynthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[9][10][11] It is essential for the growth of Gram-negative bacteria and has no homolog in mammalian cells, making it an attractive antibiotic target.[10][12]
Assay Principle: High-Throughput Mass Spectrometry
This assay directly measures the conversion of the native LpxC substrate to its product.[9][13] Using a platform like RapidFire Mass Spectrometry, the assay provides a ratiometric readout (product / (substrate + product)) that is robust and less prone to interference from library compounds compared to fluorescence-based methods.[9][13] This approach has been successfully used to screen over 700,000 compounds.[9]
Experimental Protocol: LpxC Mass Spectrometry HTS
This protocol is adapted from a high-throughput mass spectrometry assay for E. coli LpxC.[9][13]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
LpxC Enzyme: Purified recombinant LpxC, diluted to a final concentration of ~2 nM.
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, prepared at a final concentration of 2.5 µM.
-
Quench Solution: Formic acid in an organic solvent (e.g., 1% formic acid in acetonitrile) to stop the enzymatic reaction.
-
-
Assay Procedure (384-well format):
-
Dispense 100 nL of test compounds in DMSO into assay plates.
-
Add 5 µL of LpxC enzyme solution to each well. Allow a short pre-incubation (10-15 minutes) at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution to all wells.
-
Incubate for a fixed time (e.g., 30 minutes) at room temperature. The reaction should be in the linear range of product formation.
-
Stop the reaction by adding 10 µL of Quench Solution.
-
-
Detection (RapidFire MS):
-
Aspirate the quenched reaction mixture from each well directly into the mass spectrometer.
-
Use positive ion mode to detect and quantify both the substrate and the deacetylated product based on their distinct mass-to-charge ratios (m/z).
-
The system can process a 384-well plate in approximately 30-40 minutes.
-
-
Data Analysis:
-
Calculate the ratio of product to the sum of product and substrate for each well.
-
Determine the percent inhibition relative to controls (no inhibitor).
-
Assess assay quality using the Z' factor; a median Z' of 0.74 has been reported for a large-scale screen, indicating a robust assay.[9]
-
Confirm hits and determine IC50 values using the same assay format with serial dilutions of the compounds.
-
Data Presentation: LpxC Inhibitor Potency
| Compound | Target | IC50 | Whole-Cell Activity (MIC) | Reference |
| BB-78484 | E. coli LpxC | 400 ± 90 nM | <0.1 µg/mL (E. coli D22) | [14] |
| BB-78485 | E. coli LpxC | 160 ± 70 nM | <0.1 µg/mL (E. coli D22) | [14] |
| L-161,240 | E. coli LpxC | 26 nM | N/A | [14] |
| LPC-233 | E. coli LpxC | KI = 0.22 nM | MIC90 < 1.0 µg/mL | [12] |
| HTS Hits (various) | E. coli LpxC | N/A | 0.625 - 20 µg/mL (E. coli D22) | [9] |
Application Note 3: HTS for LpxD Inhibitors
Target: UDP-2,3-diacyl-N-acetylglucosamine N-acyltransferase (LpxD) Function: LpxD is an acyl-ACP-dependent N-acyltransferase that catalyzes the third step in Lipid A biosynthesis.[15] It transfers a second (R)-3-hydroxymyristoyl chain from ACP to the amino group of the UDP-2-acyl-GlcN intermediate produced by LpxC. Recent studies have chemically validated LpxD as an attractive antibacterial target.[15]
Assay Principle: Surface Plasmon Resonance (SPR) or Probe-Based Screens
While a definitive HTS-compatible enzymatic assay is less established than for LpxA or LpxC, screening for LpxD inhibitors has been successful using alternative methods.
-
Probe-Based Screening: This involves using a known inhibitor or a ligand-based probe to identify compounds that compete for the same binding site.
-
Surface Plasmon Resonance (SPR): This biophysical technique can be used in a screening mode to detect the direct binding of small molecules from a library to the LpxD enzyme immobilized on a sensor chip.[15] It provides information on binding kinetics (on/off rates) and affinity.
Conceptual Protocol: LpxD SPR-Based Screening
-
Chip Preparation:
-
Immobilize purified recombinant LpxD onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Screening Procedure:
-
Prepare a compound library in a suitable running buffer containing a low percentage of DMSO.
-
Inject individual compounds or small mixtures over the LpxD-functionalized surface and a reference surface (without enzyme).
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. A significant increase in RU upon compound injection indicates binding.
-
-
Data Analysis and Follow-up:
-
Identify "hits" as compounds that produce a reproducible and significant binding signal.
-
Confirm binding and determine affinity (KD) for the hits by injecting a range of concentrations.
-
Hits from an SPR screen should be validated for functional inhibition in a secondary, lower-throughput enzymatic assay (e.g., using radiolabeled or mass spectrometry-based detection of the product).
-
Data Presentation: LpxD Inhibitor Data
| Compound | Method of Identification | Target Validation | Reference |
| 6359-0284 (Compound 1) | Probe-based screen | Oxidized form (1o) showed direct binding via SPR | [15] |
| RJPXD33 (Peptide) | Previous studies | Co-crystal structure with LpxD obtained | [15] |
Further development is required to establish a robust, high-throughput enzymatic assay for LpxD suitable for screening large compound libraries.
References
- 1. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alitheagenomics.com [alitheagenomics.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 5. youtube.com [youtube.com]
- 6. A high-throughput-compatible fluorescence anisotropy-based assay for competitive inhibitors of Escherichia coli UDP-N-acetylglucosamine acyltransferase (LpxA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel UDP- N-Acetylglucosamine Acyltransferase (LpxA) Inhibitors with Activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for antibacterial inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) using a high-throughput mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibacterial agents that target lipid A biosynthesis in gram-negative bacteria. Inhibition of diverse UDP-3-O-(r-3-hydroxymyristoyl)-n-acetylglucosamine deacetylases by substrate analogs containing zinc binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Biological Basis of Small Molecule Inhibition of Escherichia coli LpxD Acyltransferase Essential for Lipopolysaccharide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of (R)-3-hydroxytetradecanoyl-CoA via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of (R)-3-hydroxytetradecanoyl-CoA using nuclear magnetic resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps from sample preparation to the acquisition and interpretation of various NMR spectra essential for confirming the molecule's constitution and stereochemistry.
Introduction
This compound is a key intermediate in fatty acid metabolism. Its precise structural characterization is crucial for understanding its biological function and for the development of novel therapeutics targeting fatty acid pathways. NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about molecular structure.[1][2] This document outlines the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.
Predicted NMR Data
Due to the limited availability of public domain experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are based on established chemical shift ranges for analogous functional groups and data from similar acyl-carrier protein (ACP) thioesters. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.[3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Atom Number | Multiplicity | Predicted Chemical Shift (δ) ppm |
| H-2 | dd | 2.65, 2.50 |
| H-3 | m | 4.10 |
| H-4 | m | 1.50 |
| H-5 to H-13 | m | 1.25 |
| H-14 | t | 0.88 |
| OH-3 | s (broad) | solvent dependent |
| CoA Moiety | See specific literature |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom Number | Predicted Chemical Shift (δ) ppm |
| C-1 (C=O) | 205.0 |
| C-2 | 50.0 |
| C-3 | 68.0 |
| C-4 | 38.0 |
| C-5 | 25.0 |
| C-6 to C-12 | 29.0 - 30.0 |
| C-13 | 22.0 |
| C-14 | 14.0 |
| CoA Moiety | See specific literature |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5][6]
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from contaminants.
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. For CoA derivatives, deuterium (B1214612) oxide (D₂O) is a common choice.
-
Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient.[6] For the less sensitive ¹³C NMR and 2D experiments, a higher concentration of 10-50 mg/mL is recommended.[5]
-
Sample Filtration: Dissolve the sample in the deuterated solvent and filter it through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6]
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O, for accurate chemical shift referencing.
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.[1]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the proton signals and their multiplicities.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the molecule, revealing which protons are adjacent to each other.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.[9][10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.[10]
Data Processing and Interpretation
-
Processing: The acquired Free Induction Decays (FIDs) should be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.
-
¹H NMR Analysis: Integrate the proton signals to determine the relative number of protons for each resonance. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
¹³C NMR Analysis: Identify the number of distinct carbon signals. Use the DEPT-135 spectrum to assign the type of each carbon (CH, CH₂, CH₃, or quaternary).
-
COSY Analysis: Correlate coupled protons by identifying cross-peaks. For instance, the proton at C-2 should show a correlation to the proton at C-3, which in turn should correlate with the protons at C-4.
-
HSQC Analysis: Assign each carbon signal based on the chemical shift of its directly attached proton.
-
HMBC Analysis: Use the long-range correlations to connect the molecular fragments. For example, the protons at C-2 should show a correlation to the carbonyl carbon (C-1) and C-3. The proton at C-3 should show correlations to C-1, C-2, C-4, and C-5.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships between the different NMR experiments used in the structural elucidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. compoundchem.com [compoundchem.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Application Notes and Protocols: (R)-3-hydroxytetradecanoyl-CoA in Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of (R)-3-hydroxytetradecanoyl-CoA in synthetic biology circuits. Due to the nascent stage of research on this specific molecule, this document draws upon established principles and protocols for analogous long-chain and short-chain 3-hydroxyacyl-CoAs to propose its utility and provide detailed experimental guidelines.
Introduction to this compound in a Synthetic Biology Context
This compound is a long-chain hydroxyacyl-coenzyme A molecule. In natural systems, the stereoisomer (S)-3-hydroxytetradecanoyl-CoA is an intermediate in the metabolic pathways of fatty acid elongation and beta-oxidation[1][2]. The enzymes involved in these pathways, such as 3-hydroxyacyl-CoA dehydrogenase, are central to cellular energy homeostasis[3][4][5].
In synthetic biology, molecules like this compound can be envisioned as key components in engineered circuits for several purposes:
-
Biosensors: As an intracellular signaling molecule, its presence or concentration can be used to trigger a specific output, such as the expression of a reporter gene or a therapeutic protein.
-
Metabolic Engineering: It can serve as a precursor for the biosynthesis of novel bioplastics, specialty chemicals, or pharmaceuticals.
-
Drug Discovery: Synthetic circuits responsive to this compound could be used in high-throughput screening assays to identify drugs that modulate fatty acid metabolism.
The development of synthetic biology tools for long-chain acyl-CoAs is an emerging field, with fluorescent biosensors being developed for real-time monitoring of their metabolism[6][7]. While specific tools for this compound are not yet widely reported, the principles from these existing systems can be adapted.
Potential Signaling Pathways and Circuit Design
A hypothetical synthetic biology circuit can be designed to sense and respond to intracellular levels of this compound. This circuit would be based on an allosteric transcription factor that recognizes long-chain acyl-CoAs. The E. coli transcription factor FadR is a well-characterized regulator of fatty acid degradation and is responsive to long-chain acyl-CoAs[7]. While its specificity for 3-hydroxy forms is not fully elucidated, it serves as a prime candidate for protein engineering to create a specific biosensor.
Hypothetical Signaling Pathway for a this compound Biosensor:
Caption: Hypothetical signaling cascade for a biosensor responding to this compound.
Experimental Workflow for Biosensor Development:
The following diagram outlines the general workflow for creating and testing a biosensor for this compound.
Caption: General experimental workflow for the development and characterization of a biosensor.
Quantitative Data
While specific quantitative data for a this compound responsive circuit is not yet available in the literature, we can present analogous data for similar biosensors to illustrate the expected performance characteristics. The following tables summarize typical data that would be collected during the characterization of such a biosensor.
Table 1: Hypothetical Performance of an Engineered this compound Biosensor
| Parameter | Value | Description |
| Ligand Specificity | This compound | The primary molecule that activates the sensor. |
| Dynamic Range | 15-fold | The ratio of the maximum to the minimum output signal. |
| EC50 | 50 µM | The concentration of the ligand that produces 50% of the maximal response. |
| Response Time (t1/2) | 30 min | The time required to reach half of the maximal response after induction. |
| Host Organism | Escherichia coli | The chassis in which the circuit is implemented. |
Table 2: Comparison of Intracellular Acyl-CoA Concentrations Under Different Conditions
This table illustrates how intracellular concentrations of this compound could be measured in engineered cells. Data is presented as pmol per 106 cells, a common unit in metabolomics studies[8].
| Condition | This compound (pmol/106 cells) | Myristoyl-CoA (C14:0-CoA) (pmol/106 cells) |
| Wild-Type (Uninduced) | Not Detected | 2.5 ± 0.5 |
| Engineered Strain (Uninduced) | 1.2 ± 0.3 | 2.8 ± 0.6 |
| Engineered Strain (+ Inducer) | 15.7 ± 2.1 | 3.1 ± 0.4 |
Experimental Protocols
The following protocols are foundational for working with synthetic biology circuits involving this compound.
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for assaying 3-hydroxyacyl-CoA dehydrogenase[3]. It measures the reduction of NAD+ to NADH, which can be monitored by the change in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
This compound substrate solution (concentration to be optimized, typically in the µM range)
-
NAD+ solution (e.g., 10 mM)
-
Cell lysate or purified enzyme solution
-
Deionized water
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
100 µL of NAD+ solution
-
50 µL of deionized water
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the cell lysate or purified enzyme.
-
Immediately mix by inverting the cuvette and place it in the spectrophotometer.
-
Record the absorbance at 340 nm for 5-10 minutes at regular intervals (e.g., every 30 seconds).
-
As a control, run a blank reaction without the substrate to account for any background NADH production.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of acyl-CoAs from bacterial cells, based on established methodologies[8][9][10][11][12].
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Quenching solution (-20°C, 60% methanol)
-
Extraction buffer (e.g., 90% methanol (B129727) with internal standards)
-
Centrifuge
-
Glass sample vials
Procedure:
-
Cell Culture and Quenching:
-
Grow the engineered bacterial culture to the desired optical density.
-
Rapidly quench metabolic activity by adding a known volume of the culture to 2 volumes of -20°C quenching solution.
-
Harvest the cells by centrifugation at a low temperature (e.g., 4°C).
-
-
Extraction:
-
Resuspend the cell pellet in a small volume of cold extraction buffer containing appropriate internal standards (e.g., 13C-labeled acyl-CoAs).
-
Lyse the cells by sonication or bead beating on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a glass sample vial for analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient of mobile phases on the C18 column.
-
Detect and quantify the different acyl-CoA species using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the known concentration of the internal standard.
-
Conclusion and Future Perspectives
This compound represents an intriguing, yet underexplored, molecule for applications in synthetic biology. The development of specific biosensors and the engineering of metabolic pathways to produce or consume this molecule could open up new avenues for the production of valuable chemicals and for the development of novel therapeutics. Future work should focus on the discovery or engineering of transcription factors with high specificity for this compound and the characterization of their performance in synthetic gene circuits. The protocols and conceptual frameworks provided here serve as a starting point for researchers venturing into this exciting area.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
- 2. Showing Compound (S)-3-Hydroxytetradecanoyl-CoA (FDB023253) - FooDB [foodb.ca]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 6. An optimized fluorescent biosensor for monitoring long-chain fatty acyl-CoAs metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Ratiometric Fluorescent Biosensor Reveals Dynamic Regulation of Long-Chain Fatty Acyl-CoA Esters Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 12. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced (R)-3-Hydroxytetradecanoyl-CoA Production in Engineered E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-hydroxytetradecanoyl-CoA is a crucial chiral building block in the synthesis of various bioactive molecules and a key component of the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria. Its production through microbial fermentation using engineered Escherichia coli offers a promising and sustainable alternative to chemical synthesis. This document provides detailed application notes and protocols for the genetic engineering of E. coli to enhance the production of this compound. The strategies focus on redirecting metabolic flux from fatty acid metabolism towards the target molecule.
Metabolic Engineering Strategies
The core of the engineering strategy revolves around augmenting the native fatty acid biosynthesis pathway to accumulate the desired (R)-3-hydroxyacyl-CoA intermediate. The key enzyme in this process is the NADPH-dependent 3-ketoacyl-acyl carrier protein reductase, encoded by the fabG gene, which catalyzes the stereospecific reduction of 3-ketoacyl-ACP to (R)-3-hydroxyacyl-ACP.
Key Genetic Modifications:
-
Overexpression of 3-ketoacyl-acyl carrier protein reductase (FabG): Increasing the cellular concentration of FabG can enhance the conversion of 3-ketoacyl intermediates to their (R)-3-hydroxy forms.[1][2]
-
Engineering of the Fatty Acid Biosynthesis Operon: Overexpression of the entire fabHDG operon can lead to a significant increase in the overall flux towards fatty acid synthesis, thereby providing more precursors for this compound.
-
Enhancing NADPH Availability: The reduction step catalyzed by FabG is NADPH-dependent. Overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway, such as glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconate dehydrogenase (Gnd), can increase the intracellular NADPH pool and further boost production.
-
Blocking Competing Pathways: Deletion of genes involved in the degradation of fatty acids (e.g., fadD, fadE) can prevent the loss of the product and its precursors.
-
Modulation of Lipopolysaccharide Synthesis: As this compound is a precursor for LPS, modifications in the LPS biosynthesis pathway may be employed to channel intermediates towards the desired product. Strains with modified lipid A structures have been constructed for reduced endotoxicity and could be adapted for production purposes.[3][4]
Data Presentation
While specific production data for this compound is not extensively reported, the following tables summarize quantitative data for the production of related fatty acids and hydroxy fatty acids in engineered E. coli, which can serve as a benchmark for expected outcomes.
Table 1: Production of Total Fatty Acids in Engineered E. coli Strains
| Strain/Genetic Modification | Carbon Source | Titer (mg/L) | Yield (g/g DCW) | Reference |
| BL21ΔfadE with thioesterase ('TesA) | Glucose | - | 0.212 | [1] |
| BL21ΔfadE with 'TesA and overexpressed G6PD | Glucose | - | 0.340 | [1] |
| BL21ΔfadD with 'TesA and overexpressed ACCase | Glucose | 244.8 | - | |
| BL21(DE3) with overexpressed fabHDG operon | Glucose + Ethanol | 1291 (FAEE) | - | [5] |
*DCW: Dry Cell Weight; FAEE: Fatty Acid Ethyl Ester
Table 2: Production of Hydroxy Fatty Acids (HFAs) in Engineered E. coli
| Strain/Genetic Modification | Carbon Source | Titer (mg/L) | Predominant HFA | Reference |
| BL21 with thioesterase and P450 monooxygenase | Glucose | 40.3 | - | |
| BL21ΔfadD with thioesterase and P450 monooxygenase | Glucose | 58.7 | 11-OH-C12, 12-OH-C18 | |
| BL21ΔfadD with CcFatB1, fadR, and P450BM3 | Glucose + Glycerol | 144 | ω-3-OH-C14:1 | [6][7] |
Experimental Protocols
Protocol 1: Construction of a fabG Overexpression Plasmid
This protocol describes the cloning of the E. coli fabG gene into an inducible expression vector.
1. Materials:
-
E. coli strain DH5α (for cloning) and BL21(DE3) (for expression)
-
Genomic DNA from E. coli K-12
-
pET-28a(+) expression vector
-
Restriction enzymes (e.g., NdeI and XhoI) and T4 DNA Ligase
-
PCR primers for fabG (forward and reverse, with appropriate restriction sites)
-
LB medium and agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
-
DNA purification kits (PCR and plasmid)
2. Procedure:
-
PCR Amplification of fabG:
-
Design primers to amplify the fabG open reading frame from E. coli K-12 genomic DNA. Incorporate NdeI and XhoI restriction sites into the forward and reverse primers, respectively.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Analyze the PCR product by agarose (B213101) gel electrophoresis and purify the correct-sized fragment.
-
-
Vector and Insert Preparation:
-
Digest the pET-28a(+) vector and the purified fabG PCR product with NdeI and XhoI.
-
Purify the digested vector and insert.
-
-
Ligation and Transformation:
-
Ligate the digested fabG insert into the prepared pET-28a(+) vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
-
-
Screening and Plasmid Confirmation:
-
Select several colonies and culture them in LB medium with kanamycin.
-
Isolate the plasmid DNA and confirm the presence and orientation of the fabG insert by restriction digestion and Sanger sequencing.
-
-
Transformation into Expression Host:
-
Transform the confirmed pET-28a-fabG plasmid into competent E. coli BL21(DE3) cells for protein expression and subsequent production studies.
-
Protocol 2: Cultivation of Engineered E. coli for this compound Production
This protocol outlines the cultivation conditions for enhanced fatty acid production.
1. Materials:
-
Engineered E. coli strain (e.g., BL21(DE3) harboring pET-28a-fabG)
-
M9 minimal medium supplemented with glucose (20 g/L), MgSO₄ (2 mM), and thiamine (B1217682) (0.001%)
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M)
-
Shake flasks
2. Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with kanamycin.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Main Culture:
-
Inoculate 100 mL of M9 minimal medium in a 500 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1.[2]
-
Incubate at 37°C with shaking at 200 rpm.
-
-
Induction:
-
Monitor the cell growth by measuring the OD₆₀₀.
-
When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Production Phase:
-
Reduce the incubation temperature to 30°C to improve protein solubility and reduce metabolic burden.
-
Continue the cultivation for 24-48 hours.
-
-
Harvesting:
-
Harvest the cells by centrifugation at 6,000 x g for 10 minutes at 4°C.
-
The cell pellet can be stored at -80°C for subsequent analysis.
-
Protocol 3: Quantification of 3-Hydroxytetradecanoic Acid by GC-MS
This protocol describes the extraction and derivatization of 3-hydroxy fatty acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Note that this protocol measures the free fatty acid, which requires a hydrolysis step to release it from the CoA thioester.
1. Materials:
-
Cell pellet from Protocol 2
-
Internal standard (e.g., deuterated 3-hydroxytetradecanoic acid)
-
Methanol (B129727), Chloroform (B151607), and 0.9% NaCl solution (for extraction)
-
BF₃-methanol or HCl-methanol (for methylation)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for silylation)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
2. Procedure:
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of water.
-
Add a known amount of the internal standard.
-
Perform a Bligh-Dyer extraction by adding methanol and chloroform in a ratio of 2:1 (v/v) to the cell suspension, followed by chloroform and 0.9% NaCl to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Hydrolysis and Methylation:
-
Evaporate the solvent from the organic phase under a stream of nitrogen.
-
Add 2 mL of 3 N HCl in methanol and heat at 90°C for 4 hours to hydrolyze the CoA thioester and methylate the resulting free fatty acid.
-
Cool the sample and add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
-
Silylation:
-
Evaporate the hexane under nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes to derivatize the hydroxyl group.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the C14-hydroxy fatty acid methyl ester. A typical program might start at 80°C, ramp to 200°C at 3.8°C/min, and then to 290°C at 15°C/min.[8]
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized 3-hydroxytetradecanoic acid and its internal standard. For the TMS-derivatized methyl ester of 3-hydroxytetradecanoic acid, a characteristic ion is m/z 373 ([M-CH₃]⁺).[8]
-
-
Quantification:
-
Create a standard curve using known concentrations of 3-hydroxytetradecanoic acid.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualization of Pathways and Workflows
Caption: Engineered metabolic pathway for this compound production in E. coli.
Caption: Experimental workflow for producing and quantifying this compound.
Caption: Key factors influencing enhanced this compound production.
References
- 1. thescipub.com [thescipub.com]
- 2. Expression of 3-Ketoacyl-Acyl Carrier Protein Reductase (fabG) Genes Enhances Production of Polyhydroxyalkanoate Copolymer from Glucose in Recombinant Escherichia coli JM109 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of Escherichia coli Mutant with Decreased Endotoxic Activity by Modifying Lipid A Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering a suite of E. coli strains for enhanced expression of bacterial polysaccharides and glycoconjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
- 8. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: (R)-3-hydroxytetradecanoyl-CoA as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-hydroxytetradecanoyl-CoA, and its more synthetically accessible precursor, (R)-3-hydroxytetradecanoic acid, serve as valuable C14 chiral building blocks in organic synthesis. The inherent stereochemistry at the C3 position makes these molecules attractive starting materials for the enantioselective synthesis of a variety of complex natural products and biologically active molecules. These application notes provide an overview of the utilization of this chiral synthon, with a focus on the synthesis of bioactive lipids and other complex natural products. Detailed experimental protocols for key transformations are provided to facilitate the practical application of this versatile building block.
Application 1: Synthesis of the Fatty Acid Moiety of Rhamnolipids
Rhamnolipids are a class of glycolipid biosurfactants with applications in the cosmetic, pharmaceutical, and agricultural sectors. The lipid component of rhamnolipids is a 3-(hydroxyalkanoyloxy)alkanoic acid (HAA). A green and efficient synthesis of the (R)-3-hydroxy fatty acid moiety has been developed, showcasing the utility of chiral β-hydroxy acids. While the specific example uses (R)-3-hydroxydecanoic acid, the methodology is directly applicable to (R)-3-hydroxytetradecanoic acid for the synthesis of longer-chain rhamnolipid analogues.[1]
The synthetic strategy involves a seven-step sequence starting from the bio-derived platform chemical levoglucosenone (B1675106). The key transformations include a Michael addition to introduce the hydroxylated backbone, a Baeyer-Villiger oxidation, a Bernet-Vasella reaction to form a key intermediate, and a cross-metathesis reaction to append the desired alkyl chain length.[1]
Experimental Workflow for Rhamnolipid Fatty Acid Moiety Synthesis
Caption: Synthetic workflow for the (R)-3-hydroxy fatty acid moiety of rhamnolipids.
Quantitative Data for Key Synthetic Steps
| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Michael Addition | Levoglucosenone, Ethanol (B145695) | Et3N (2 equiv.) | Ethanol | 86 (HPLC) | [1] |
| Cross-Metathesis | Unsaturated ester intermediate, 1-Heptene | Grubbs II (2.4 mol%) | Dichloromethane | 41 | [1] |
| Hydrogenation | Unsaturated product from cross-metathesis | 10% Pd/C | Ethanol/Acetic acid | >95 |
Experimental Protocols
Protocol 1: Michael Addition of Ethanol to Levoglucosenone
-
To a solution of levoglucosenone (1.0 eq) in ethanol (0.08 M), add triethylamine (B128534) (2.0 eq).
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess triethylamine.
-
The crude product can be used in the next step without further purification.
Protocol 2: Baeyer-Villiger Oxidation
-
Dissolve the product from the Michael addition (1.0 eq) in dichloromethane.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography on silica (B1680970) gel.
Protocol 3: Cross-Metathesis with Grubbs II Catalyst
-
Dissolve the unsaturated ester intermediate (1.0 eq) and the desired alkene (e.g., 1-dodecene (B91753) for a C14 chain, 1.5 eq) in dry, degassed dichloromethane.
-
Add Grubbs II catalyst (2.4 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.[2]
Protocol 4: Hydrogenation and Benzyl Ether Deprotection
-
Dissolve the unsaturated, benzyl-protected fatty acid (1.0 eq) in a mixture of ethanol and a small amount of acetic acid.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final (R)-3-hydroxytetradecanoic acid.
Application 2: Synthesis of Lipid A and its Analogues
Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) and is a potent immunostimulant. The synthesis of Lipid A and its analogues is crucial for studying its biological activity and for the development of vaccine adjuvants and immunotherapeutics. (R)-3-hydroxytetradecanoic acid is a key chiral component of the Lipid A structure. Synthetic routes to Lipid A often involve the acylation of a glucosamine (B1671600) backbone with (R)-3-acyloxy-tetradecanoyl moieties.[3]
The synthesis of these complex acyloxyacyl chains often starts with (R)-3-hydroxytetradecanoic acid, which is first protected and then esterified with another fatty acid before being coupled to the glucosamine scaffold.
Rhamnolipid Biosynthesis Pathway
Caption: Biosynthetic pathway of rhamnolipids in Pseudomonas aeruginosa.[3][4]
Application 3: Synthesis of Didemniserinolipid B
Didemniserinolipid B is a marine natural product featuring a complex 6,8-dioxabicyclo[3.2.1]octane core with two extended side chains. The synthesis of this molecule provides an excellent example of the use of long-chain chiral building blocks. Although the reported total syntheses do not start directly from (R)-3-hydroxytetradecanoic acid, the installation of the C15 side chain often involves a cross-metathesis reaction with a long-chain alkene, a transformation for which (R)-3-hydroxytetradecanoic acid derivatives are suitable precursors.[2][5] A key step in several syntheses is the Wittig olefination to construct the α,β-unsaturated ester moiety.
Quantitative Data for a Formal Synthesis of (–)-Didemniserinolipid B
| Step | Reactants | Reagent/Catalyst | Solvent | Yield (%) | Reference |
| Mesylation & Etherification | Alcohol intermediate, L-serinol derivative | MsCl, Et3N then NaH | THF | 56 (2 steps) | [5] |
| Debenzylation | Bisbenzylether intermediate | Pd/C, H2 | EtOAc | 95 | [5] |
| Oxidation & Wittig | Diol intermediate, Phosphonium (B103445) ylide | Dess-Martin periodinane, then ylide | CH2Cl2 | 59 | [5] |
Experimental Protocols
Protocol 5: Wittig Olefination for α,β-Unsaturated Ester Synthesis
-
To a suspension of the corresponding phosphonium salt (1.2 eq) in dry THF at -78 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.
-
Cool the solution back to -78 °C and add a solution of the aldehyde precursor (1.0 eq) in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography on silica gel.
Conclusion
This compound and its corresponding free acid are valuable chiral building blocks for the stereoselective synthesis of complex molecules, particularly those with long alkyl chains. The application notes provided here demonstrate its utility in the synthesis of bioactive lipids such as the fatty acid moiety of rhamnolipids and components of Lipid A, as well as in the context of complex natural products like didemniserinolipid B. The detailed protocols for key chemical transformations are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The continued exploration of this chiral synthon is expected to lead to the development of novel synthetic routes to other important biologically active compounds.
References
Application Note: Mass Spectrometry-Based Analysis of (R)-3-Hydroxytetradecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and fragmentation analysis for (R)-3-hydroxytetradecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is intended to guide researchers in identifying and quantifying this important intermediate in fatty acid metabolism.
Introduction
This compound is a key intermediate in the mitochondrial fatty acid beta-oxidation pathway. Accurate detection and quantification of this and other acyl-CoA species are crucial for studying metabolic diseases, drug toxicity, and cellular bioenergetics. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) offers the high sensitivity and specificity required for analyzing these low-abundance, structurally diverse molecules.[1]
This application note outlines the characteristic fragmentation pattern of this compound observed in positive ion mode tandem mass spectrometry and provides a robust experimental protocol for its analysis in biological matrices.
Predicted Mass Spectrometry Fragmentation Pattern
Acyl-CoA thioesters exhibit a highly predictable fragmentation pattern upon collision-induced dissociation (CID) in positive ion mode.[2][3] The fragmentation is dominated by cleavages within the coenzyme A moiety, providing signature ions that are invaluable for identification.
The fragmentation of this compound is characterized by two primary pathways originating from the protonated molecule [M+H]⁺:
-
Neutral Loss of the 3'-phosphoadenosine 5'-diphosphate moiety: This is the most common fragmentation pathway for acyl-CoAs, resulting in a neutral loss of 507.0 Da.[4][5]
-
Formation of the Adenosine (B11128) 3',5'-diphosphate ion: Cleavage between the 5'-diphosphates of the pantetheine (B1680023) arm yields a characteristic fragment ion at m/z 428.0365.[3][4][6]
Additional fragmentation can occur along the fatty acyl chain, including the neutral loss of water (H₂O) from the hydroxyl group.
Quantitative Fragmentation Data
The expected major ions for this compound in positive ion ESI-MS/MS are summarized below. The exact mass of the protonated molecule is 996.3816 Da.
| Ion Description | m/z (Da) | Proposed Formula | Fragmentation Pathway |
| Precursor Ion | 996.3816 | [C₃₅H₆₄N₇O₁₈P₃S + H]⁺ | N/A |
| Fragment Ion 1 | 489.3864 | [C₁₈H₃₅N₂O₇PS + H]⁺ | Neutral loss of 507.0 Da from the precursor ion.[4] |
| Fragment Ion 2 | 428.0365 | [C₁₀H₁₄N₅O₁₀P₂]⁺ | Cleavage yielding the adenosine 3',5'-diphosphate fragment.[3] |
| Fragment Ion 3 | 471.3758 | [C₁₈H₃₃N₂O₆PS + H]⁺ | Neutral loss of H₂O from Fragment Ion 1. |
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways of this compound.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of (R)-3-hydroxytetradecanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of (R)-3-hydroxytetradecanoyl-CoA synthesized via enzymatic pathways.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the enzymatic synthesis of this compound, which typically involves the reduction of 3-oxo-tetradecanoyl-CoA using an NADPH-dependent reductase like FabG.
Q1: My reaction yield is consistently low or zero. What are the primary causes?
A1: Low or no product formation is a common issue that can stem from several factors. Systematically investigate the following possibilities:
-
Enzyme Inactivity: The reductase may be inactive or denatured. Verify its activity using a standard spectrophotometric assay with a reliable substrate like acetoacetyl-CoA before starting your main reaction. Improper storage or handling (e.g., repeated freeze-thaw cycles) can lead to loss of activity.
-
Cofactor Depletion: The reaction is dependent on NADPH. If you are not using a cofactor regeneration system, the reaction will stop once the initial NADPH is consumed. Ensure you have either a sufficient starting concentration of NADPH or, preferably, a robust regeneration system in place.
-
Substrate Quality and Solubility:
-
Purity: Ensure the purity of your 3-oxo-tetradecanoyl-CoA substrate. Impurities can inhibit the enzyme.
-
Solubility: Long-chain acyl-CoAs like the C14 substrate can have poor solubility in aqueous buffers, limiting their availability to the enzyme. Consider adding a small amount (e.g., 1-5%) of a biocompatible co-solvent like DMSO or using detergents, but be sure to first test their effect on enzyme stability.
-
-
Incorrect Reaction Conditions: The pH, temperature, or buffer composition may be suboptimal. Most short-chain dehydrogenases/reductases (SDR) family enzymes like FabG have an optimal pH between 6.0 and 7.5.[1] Extreme pH or high temperatures can irreversibly denature the enzyme.
Q2: How can I confirm my enzyme (e.g., FabG) is active before a lengthy synthesis experiment?
A2: Perform a preliminary spectrophotometric activity assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. A standard protocol is provided in the "Experimental Protocols" section below. Using a more soluble and readily available substrate like acetoacetyl-CoA for this test can quickly validate enzyme functionality.[2][3]
Q3: The reaction starts well but stops prematurely. What's happening?
A3: This is often a clear indication of two main issues:
-
Complete Cofactor Consumption: As mentioned in A1, the stoichiometric amount of NADPH has been fully oxidized. This is the most common reason for reactions stalling. Implementing an NADPH regeneration system is the most effective solution.
-
Product Inhibition: High concentrations of the product, this compound, or the oxidized cofactor, NADP⁺, may inhibit the enzyme. If a regeneration system is not feasible, consider performing the reaction in a larger volume or using a fed-batch approach for the substrate to keep product concentrations lower.
Q4: I'm observing byproducts or degradation of my substrate/product. How can I improve specificity and stability?
A4:
-
Substrate Stability: Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-neutral pH. Prepare substrate solutions fresh and maintain the reaction pH within the optimal range for both enzyme activity and substrate stability (typically pH 6.5-7.5).
-
Enzyme Specificity: If you are using a crude cell lysate, other endogenous enzymes could be acting on your substrate or product. Using a purified enzyme will eliminate this issue. If you must use a lysate, consider knockout strains for competing enzymes if available.
-
Reaction Time: Prolonged reaction times at non-optimal temperatures can lead to degradation. Optimize the reaction time by taking aliquots at different intervals to determine when the reaction reaches completion.
Q5: My NADPH regeneration system doesn't seem to be working efficiently. How can I troubleshoot it?
A5: An efficient NADPH regeneration system is critical for high yields. Common systems include using a secondary enzyme like glucose-6-phosphate dehydrogenase (G6PDH) or isocitrate dehydrogenase.
-
Check the Regeneration Enzyme: Ensure the dehydrogenase used for regeneration is active and that its substrate (e.g., glucose-6-phosphate) is present in non-limiting concentrations.
-
Ensure Cofactor Compatibility: Confirm that the regeneration enzyme uses NADP⁺ and not NAD⁺.
-
Optimize Conditions for Both Enzymes: The reaction buffer and conditions (pH, temperature) must be a suitable compromise for both your primary reductase (FabG) and the regeneration enzyme.
-
Consider Whole-Cell Systems: Using engineered E. coli whole cells can be a cost-effective alternative, as the cell's native metabolism can regenerate NADPH from a simple carbon source like glucose or citrate.[4][5][6]
Quantitative Data Summary
The specific activity of reductases can vary significantly depending on the enzyme source and the specific substrate used. While data for the C14 substrate is sparse, the following tables provide comparative data for common reductases with shorter-chain substrates to guide enzyme selection and experimentation.
Table 1: Comparison of Specific Activities of FabG Homologs with Acetoacetyl-CoA
| Enzyme Source | Cofactor | Specific Activity (µmol/min/mg) | Reference |
| Escherichia coli | NADPH | ~2.0 | |
| Escherichia coli | NADH | Inactive | |
| Marinobacter aquaeolei | NADH | ~12.0 | |
| Photobacterium profundum | NADH | ~8.0 | |
| Psychromonas ingrahamii | NADH | ~6.0 |
Note: Data is for the C4 substrate (acetoacetyl-CoA) and indicates that while E. coli FabG is strictly NADPH-dependent, homologs from other species can utilize NADH with higher activity.
Table 2: Typical Kinetic Parameters for FabG-type Reductases
| Substrate | Enzyme Source | KM (Substrate) | KM (NADPH) | Reference |
| Acetoacetyl-CoA | P. aeruginosa | 1.0 ± 0.2 mM | 0.29 ± 0.03 mM | [3] |
| Various | Pig Heart L-3-hydroxyacyl-CoA dehydrogenase | Lower for medium/long-chain | Not Specified |
Note: Kinetic parameters are highly dependent on the specific enzyme and reaction conditions. It is generally observed that enzymes are most active with medium-chain length substrates.
Experimental Protocols & Methodologies
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a starting point for the synthesis reaction, which should be optimized for your specific enzyme and setup.
Materials:
-
Purified 3-oxoacyl-CoA reductase (e.g., His-tagged FabG)
-
3-oxo-tetradecanoyl-CoA (Substrate)
-
NADPH
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 7.0)
-
(Optional) NADPH Regeneration System:
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Glucose-6-phosphate (G6P)
-
MgCl₂
-
Procedure:
-
Prepare the reaction mixture in a suitable vessel. For a 1 mL reaction, combine:
-
800 µL Reaction Buffer (100 mM KPi, pH 7.0)
-
50 µL of 20 mM 3-oxo-tetradecanoyl-CoA solution (final conc. 1 mM). Note: May require DMSO for solubilization.
-
50 µL of 10 mM NADPH solution (final conc. 0.5 mM).
-
-
If using a regeneration system:
-
Add G6P to a final concentration of 5-10 mM.
-
Add MgCl₂ to a final concentration of 2-5 mM.
-
Add 1-2 Units of G6PDH.
-
Reduce the initial NADPH concentration to a catalytic amount (e.g., 0.1 mM).
-
-
Initiate the reaction by adding the purified reductase enzyme (e.g., 5-20 µg of FabG).
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing them via HPLC or by monitoring NADPH consumption at 340 nm.
-
Once the reaction is complete (no further change in product peak or NADPH absorbance), stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein before proceeding to purification.
Protocol 2: Purification of this compound
This protocol uses Solid-Phase Extraction (SPE), a rapid method for purifying acyl-CoAs from reaction mixtures.
Materials:
-
C18 SPE Cartridge
-
Water (HPLC-grade)
-
Phosphate Buffer (e.g., 50 mM, pH 7.0)
Procedure:
-
Condition the Cartridge: Activate a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water.
-
Equilibrate: Equilibrate the cartridge with 5-10 mL of the initial running buffer (e.g., 50 mM phosphate buffer).
-
Load Sample: Load the supernatant from the quenched and centrifuged reaction mixture onto the cartridge.
-
Wash: Wash the cartridge with 5-10 mL of the phosphate buffer to remove salts, NADP(H), and other hydrophilic impurities.
-
Elute: Elute the this compound product using a stepwise or gradient elution with increasing concentrations of methanol in water (e.g., 25%, 50%, 75%, 100% methanol). The product is expected to elute at a higher methanol concentration than the more polar 3-oxo substrate.
-
Analyze Fractions: Collect the fractions and analyze them by HPLC to identify those containing the pure product.
-
Pool and Lyophilize: Pool the pure fractions, freeze them in liquid nitrogen, and lyophilize to obtain the final product as a powder.
Protocol 3: Spectrophotometric Assay for Reductase Activity
This assay is used to quickly determine the activity of your NADPH-dependent reductase.
Procedure:
-
Set up a quartz cuvette with the following in a final volume of 1 mL:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
0.2 mM NADPH
-
0.5 mM Acetoacetyl-CoA (or other soluble 3-oxoacyl-CoA substrate)
-
-
Place the cuvette in a spectrophotometer and set the wavelength to 340 nm.
-
Initiate the reaction by adding a small amount of your enzyme solution (e.g., 1-5 µL of a 1 mg/mL stock).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the activity based on the rate of change in absorbance, using the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹).
Visualizations: Workflows and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate key processes in the synthesis and troubleshooting of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: A logical flowchart for troubleshooting low-yield synthesis reactions.
Caption: Diagram of an enzyme-coupled NADPH cofactor regeneration system.
References
- 1. Escherichia coli FabG 3-ketoacyl-ACP reductase proteins lacking the assigned catalytic triad residues are active enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Allosteric Inhibitor Binding Site in 3-Oxo-acyl-ACP Reductase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016069929A1 - Biosynthesis of products from 1-carbon compounds - Google Patents [patents.google.com]
- 4. uniprot.org [uniprot.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
Overcoming stability issues of (R)-3-hydroxytetradecanoyl-CoA in aqueous solutions
Welcome to the technical support center for (R)-3-hydroxytetradecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of its high-energy thioester bond.[1][2][3][4] This reaction breaks the molecule down into Coenzyme A (CoASH) and (R)-3-hydroxytetradecanoic acid. This hydrolysis can be catalyzed by enzymes present in biological samples or can occur spontaneously, especially under non-optimal pH and temperature conditions.
Q2: What are the ideal short-term and long-term storage conditions for this compound solutions?
A2: For short-term storage (hours to a few days), it is recommended to keep aqueous solutions of this compound on ice (0-4°C) and at a slightly acidic to neutral pH (6.0-7.4). For long-term storage, it is best to store the compound as a lyophilized powder at -20°C or -80°C. If long-term storage in solution is necessary, prepare aliquots in a buffer containing 50% methanol (B129727) and store at -80°C to minimize degradation.[5]
Q3: How does pH affect the stability of this compound?
A3: The stability of the thioester bond in this compound is highly pH-dependent. The rate of hydrolysis increases significantly at both acidic and alkaline pH extremes. The optimal pH range for stability in aqueous solutions is generally between 6.0 and 7.4.[6]
Q4: Can repeated freeze-thaw cycles degrade my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can lead to the degradation of this compound. To avoid this, it is highly recommended to prepare single-use aliquots of your stock solution. This practice will help maintain the integrity and concentration of the compound for a longer period.
Q5: Are there any additives that can help stabilize this compound in solution?
A5: While there are no universal stabilizers, working with purified enzyme systems may require the addition of protease inhibitors to prevent enzymatic degradation by contaminating acyl-CoA thioesterases. For general use, maintaining a slightly acidic pH and low temperature are the most effective strategies.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from lyophilized powder for each experiment. If using a frozen stock, use a fresh aliquot that has not undergone previous freeze-thaw cycles. Verify the concentration of your stock solution using HPLC before use. |
| Low or no biological activity | Loss of active this compound due to hydrolysis. | Ensure that all buffers and solutions are at an optimal pH (6.0-7.4). Perform all experimental steps on ice or at 4°C whenever possible. Minimize the time the compound spends in aqueous solution before use. |
| Presence of unexpected peaks in chromatography | Degradation products ((R)-3-hydroxytetradecanoic acid and CoASH) are present in the sample. | Confirm the identity of the degradation products using analytical standards. Optimize sample preparation and handling procedures to minimize degradation. Consider using a solvent with a lower water content, such as 50% methanol, for sample reconstitution.[5] |
| Variability between different batches of this compound | Differences in purity or the presence of degradation products in the starting material. | Always source high-purity this compound from a reputable supplier. Analyze the purity of new batches upon receipt using a validated analytical method like HPLC-UV or LC-MS. |
Data Presentation: Impact of pH and Temperature on Stability
The following tables summarize the expected stability of this compound under various conditions. This data is illustrative and based on the known behavior of long-chain acyl-CoAs.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t½) in hours (approx.) |
| 4.0 | 12 |
| 6.0 | 48 |
| 7.0 | 72 |
| 8.0 | 24 |
| 9.0 | 8 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Half-life (t½) in hours (approx.) |
| 37 | 24 |
| 25 | 72 |
| 4 | 336 (14 days) |
| -20 | Stable for months |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
Lyophilized this compound
-
Nuclease-free water
-
50 mM Potassium Phosphate (B84403) buffer, pH 7.0
-
Conical tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Equilibrate the lyophilized this compound to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in 50 mM Potassium Phosphate buffer (pH 7.0) to a desired stock concentration (e.g., 10 mM).
-
Gently vortex to dissolve the powder completely.
-
Immediately prepare single-use aliquots (e.g., 10 µL) in microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
For immediate use, keep the stock solution on ice.
-
Protocol 2: Stability Assessment of this compound by RP-HPLC
-
Objective: To determine the degradation rate of this compound under specific conditions (e.g., pH, temperature).
-
Materials:
-
This compound stock solution
-
Buffers at various pH values (e.g., citrate (B86180) for pH 4-6, phosphate for pH 6-8, borate (B1201080) for pH 8-9)
-
Incubators or water baths at desired temperatures
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
-
-
Procedure:
-
Prepare solutions of this compound at a final concentration of 1 mM in the different buffers to be tested.
-
At time zero (t=0), immediately transfer an aliquot of each solution to an autosampler vial and inject it into the HPLC system to determine the initial peak area.
-
Incubate the remaining solutions at the desired temperatures.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, transfer it to an autosampler vial, and inject it into the HPLC.
-
Monitor the decrease in the peak area of the intact this compound and the increase in the peak areas of its degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Workflow for preparing and testing the stability of this compound.
Caption: Primary degradation pathway of this compound in aqueous solution.
References
- 1. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
Troubleshooting low signal intensity of (R)-3-hydroxytetradecanoyl-CoA in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the mass spectrometry analysis of (R)-3-hydroxytetradecanoyl-CoA and other acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for analyzing this compound and other long-chain acyl-CoAs?
A1: Positive mode electrospray ionization (ESI) is the most frequently recommended technique for the analysis of long-chain acyl-CoAs.[1][2][3][4] This is because the CoA portion of the molecule is readily protonated, leading to efficient ionization under these conditions. While negative mode ESI can also be used, positive mode often provides greater sensitivity for these compounds.[2]
Q2: What are the characteristic fragmentation patterns for acyl-CoAs in tandem mass spectrometry (MS/MS)?
A2: Acyl-CoAs exhibit a highly characteristic fragmentation pattern in positive ion mode MS/MS. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety ([M+H-507]+).[4][5][6] Another common fragment ion is observed at m/z 428, representing the adenosine (B11128) 3',5'-diphosphate key fragment.[4][7] These characteristic fragments are often used to set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.
Q3: Does the hydroxyl group in this compound affect its fragmentation pattern?
A3: The primary fragmentation of the CoA moiety (neutral loss of 507 Da and the fragment at m/z 428) is generally conserved regardless of the acyl chain structure. However, the hydroxyl group can influence secondary fragmentation patterns of the acyl chain itself. For molecules with hydroxyl groups, fragmentation can occur via alpha cleavage (breaking the C-C bond adjacent to the hydroxyl group) or dehydration (loss of a water molecule).[8][9] While the CoA-related fragments are typically more abundant and used for quantification, understanding the potential fragmentation of the hydroxy-acyl chain can be useful for structural confirmation.
Q4: What are the main challenges in sample preparation for acyl-CoA analysis?
A4: The primary challenges in sample preparation for acyl-CoA analysis include their inherent instability and the potential for matrix effects.[10] Acyl-CoAs can be sensitive to degradation, and it is crucial to handle samples quickly and at low temperatures.[1] Additionally, biological matrices are complex, and components like phospholipids (B1166683) can co-elute and suppress the ionization of the target analyte, leading to low signal intensity.[8]
Q5: Are there any alternatives to LC-MS/MS for the analysis of 3-hydroxyacyl-CoAs?
A5: While LC-MS/MS is the preferred method for analyzing intact acyl-CoAs, gas chromatography-mass spectrometry (GC-MS) can be used to analyze the 3-hydroxy fatty acid portion of the molecule.[11][12] This approach, however, requires chemical hydrolysis to cleave the CoA group and derivatization of the fatty acid to make it volatile enough for GC analysis. This method is indirect and more laborious than LC-MS/MS for the analysis of the intact acyl-CoA.
Troubleshooting Guide for Low Signal Intensity of this compound
This guide addresses common causes of low signal intensity in the LC-MS/MS analysis of this compound and provides systematic troubleshooting steps.
Problem 1: Poor or No Detectable Signal in Full Scan or MS1
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | 1. Confirm Positive ESI Mode: Ensure the mass spectrometer is operating in positive electrospray ionization mode, as this is generally more sensitive for acyl-CoAs.[2] 2. Optimize Source Parameters: Systematically optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific compound and mobile phase. 3. Check Mobile Phase pH: While high pH (around 10.5) with ammonium (B1175870) hydroxide (B78521) has been shown to be effective for separating long-chain acyl-CoAs, ensure your mobile phase is compatible with your column and instrument.[3][4] An acidic mobile phase with formic acid can also be used, but may require re-optimization of source parameters. |
| Analyte Degradation | 1. Sample Handling: Keep samples on ice or at 4°C throughout the preparation process. Minimize the time between extraction and analysis. For long-term storage, keep extracts as dry pellets at -80°C.[13] 2. Use of Additives: Consider the use of additives in your extraction and reconstitution solvents that can improve analyte stability.[10] 3. pH of Extraction Buffer: Ensure the pH of your extraction buffer is appropriate to maintain the stability of the thioester bond. |
| Suboptimal Liquid Chromatography | 1. Column Selection: A C8 or C18 reversed-phase column is typically used for acyl-CoA analysis.[1][4] Ensure your column is in good condition and not overly contaminated. 2. Gradient Optimization: The elution gradient should be optimized to ensure this compound is well-resolved from other matrix components and elutes as a sharp peak. A shallow gradient may be necessary to separate it from closely related species. |
Problem 2: Good MS1 Signal but Low or Unstable MS/MS (Fragment) Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Precursor Ion Selection | 1. Verify m/z of [M+H]+: Calculate the theoretical monoisotopic mass of this compound and add the mass of a proton to determine the correct precursor ion m/z. 2. Check for Adducts: In ESI, adducts with sodium ([M+Na]+) or other ions can form. Check for these adducts in your MS1 spectrum and consider targeting them as precursors if they are significantly more abundant than the protonated molecule. |
| Suboptimal Collision Energy | 1. Optimize Collision Energy (CE): The energy required to fragment the precursor ion efficiently varies between instruments and compounds. Perform a CE optimization experiment by infusing a standard of this compound and ramping the collision energy to find the value that yields the highest intensity for the characteristic 507 neutral loss fragment. 2. Consider In-Source Fragmentation: In some cases, in-source fragmentation can be optimized to promote the formation of the desired precursor ion or characteristic fragments.[7] |
| Matrix Effects | 1. Improve Chromatographic Separation: Adjust the LC gradient to better separate this compound from co-eluting matrix components that may be suppressing its fragmentation.[8] 2. Enhance Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering substances like phospholipids from your sample extract.[3] 3. Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal to compensate for matrix effects and variations in instrument response. If unavailable, a closely related acyl-CoA can be used. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for long-chain acyl-CoA extraction and is suitable for tissues and cells.
-
Homogenization: Homogenize the frozen tissue or cell pellet in a cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water).
-
Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. The acyl-CoAs will be in the upper aqueous/methanol phase.
-
SPE Cartridge Activation: Use a C18 SPE cartridge. Condition the cartridge by washing with methanol followed by equilibration with an appropriate aqueous buffer (e.g., 50 mM ammonium acetate).
-
Sample Loading: Load the aqueous phase from the extraction onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of buffers to remove interfering substances. A common wash sequence is a buffer with a low percentage of organic solvent, followed by a buffer with a slightly higher organic content.
-
Elution: Elute the acyl-CoAs from the cartridge using a solvent with a high organic content (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a small volume of a solvent compatible with your LC-MS method (e.g., 50% methanol in water).
Visualizations
Logical Workflow for Troubleshooting Low Signal Intensity
Caption: A logical workflow for diagnosing and resolving low signal intensity issues.
Simplified Fatty Acid Beta-Oxidation Pathway
Caption: A simplified diagram of the fatty acid beta-oxidation pathway.
References
- 1. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
Methods for purifying (R)-3-hydroxytetradecanoyl-CoA from complex biological mixtures
Welcome to the technical support center for the purification of (R)-3-hydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the isolation of this key metabolic intermediate from complex biological mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from biological samples?
A1: The primary challenges include the low abundance of this compound in most biological matrices, its inherent chemical and enzymatic instability, and the presence of numerous structurally similar lipids that can interfere with purification.[1][2] Key difficulties arise from minimizing degradation during sample handling and extraction, and achieving high recovery and purity.
Q2: What is the most critical first step in the purification workflow?
A2: Proper sample handling and storage are crucial. To prevent enzymatic and chemical degradation, it is optimal to process fresh tissue immediately.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is critical to avoid repeated freeze-thaw cycles, which can significantly compromise the integrity of acyl-CoAs.[1]
Q3: Which analytical technique is most suitable for the final analysis and quantification of purified this compound?
A3: Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-ESI-MS/MS), is the method of choice.[3] This technique offers the high sensitivity and selectivity required to detect and quantify low-abundance species like this compound in complex mixtures.[3][4]
Q4: How can I improve the recovery of long-chain acyl-CoAs during solid-phase extraction (SPE)?
A4: To enhance recovery, ensure that the SPE column is properly conditioned and equilibrated before loading your sample.[1] Optimizing the wash and elution steps is also critical. A common issue is the premature elution of the analyte or the retention of impurities. Using a weak anion exchange SPE column is often effective for acyl-CoA enrichment.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Low Yield and Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough disruption of the sample. For tissues, a glass homogenizer is recommended.[1] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often suggested.[1] |
| Degradation of this compound | Maintain samples on ice at all times and work quickly.[1] Use high-purity, fresh solvents. The addition of an internal standard, such as Heptadecanoyl-CoA, early in the workflow can help monitor and normalize for recovery.[1][5] |
| Inefficient Solid-Phase Extraction (SPE) | Verify that the SPE column has been correctly conditioned and not allowed to dry out before sample loading.[6] Optimize the composition and volume of the wash and elution buffers. The pH of the elution buffer is critical for neutralizing the charge on the sorbent and releasing the analyte.[5] |
| Precipitation of Long-Chain Acyl-CoAs | High concentrations of long-chain acyl-CoAs can precipitate in aqueous solutions. Ensure adequate solvent volume and consider resuspending dried extracts in a methanol-containing solution.[2] |
Poor Purity and Contamination
| Potential Cause | Troubleshooting Steps |
| Co-elution of Other Lipids | Optimize the HPLC gradient to improve the separation of this compound from other acyl-CoAs and lipids.[4] Utilizing a combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can enhance separation.[3] |
| Presence of Phospholipids | Phospholipids are common contaminants. A targeted phospholipid removal step, such as a specific SPE protocol or liquid-liquid extraction, may be necessary. |
| Carryover in HPLC-MS System | Implement a rigorous wash step between sample injections to prevent carryover. A wash with 0.1% phosphoric acid has been shown to be effective in reducing signal loss for phosphorylated molecules.[3] |
Quantitative Data Summary
The recovery of acyl-CoAs is dependent on the chain length and the purification method employed. The following table provides a summary of reported recovery rates for different acyl-CoA species using various techniques.
| Acyl-CoA Species | Chain Length | Purification Method | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | SPE (2-(2-pyridyl)ethyl) | 85-95%[5] |
| Malonyl-CoA | Short (C3) | SPE (2-(2-pyridyl)ethyl) | 83-90%[5] |
| Octanoyl-CoA | Medium (C8) | SPE (2-(2-pyridyl)ethyl) | 88-92%[5] |
| Palmitoyl-CoA | Long (C16:0) | SPE (Oligonucleotide) | 70-80%[5] |
| Oleoyl-CoA | Long (C18:1) | SPE (2-(2-pyridyl)ethyl) | 85-90%[5] |
| Arachidonyl-CoA | Long (C20:4) | SPE (2-(2-pyridyl)ethyl) | 83-88%[5] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][5]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
2-Propanol (Isopropanol)
-
Acetonitrile (ACN)
-
Weak anion exchange SPE columns (e.g., 2-(2-pyridyl)ethyl functionalized silica)
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[5]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Pass 2 mL of the Wash Solution through the SPE column.
-
Sample Loading: Load the supernatant onto the conditioned column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.
-
Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution into a clean tube.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent for HPLC-MS analysis (e.g., 50% methanol in water).
-
Protocol 2: HPLC-MS/MS Analysis of this compound
This is a general method; specific parameters should be optimized for your instrument.
Instrumentation and Columns:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phases:
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
Gradient Elution:
-
A gradient from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity. A typical gradient might start at 10% B and ramp up to 95% B over 15-20 minutes.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. Acyl-CoAs typically show a characteristic neutral loss of 507 Da.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Chromatographic Separation of (R)-3-hydroxytetradecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of (R)-3-hydroxytetradecanoyl-CoA from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of concern when analyzing this compound?
A1: The primary isomer of concern is its enantiomer, (S)-3-hydroxytetradecanoyl-CoA. Enantiomers are non-superimposable mirror images with identical physical and chemical properties in an achiral environment, making their separation challenging. Other potential isomers in biological samples include positional isomers, such as 2-hydroxytetradecanoyl-CoA, and diastereomers if additional chiral centers are present in the molecule.
Q2: Which chromatographic techniques are most effective for separating this compound from its enantiomer?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for resolving enantiomers like (R)- and (S)-3-hydroxytetradecanoyl-CoA.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][3] Reverse-phase HPLC can be used for separating positional isomers and for analysis of the compound in complex matrices, but it will not separate enantiomers without a chiral selector.[4][5]
Q3: Can I use reverse-phase HPLC for enantiomeric separation?
A3: Standard reverse-phase HPLC alone is not suitable for separating enantiomers. However, enantiomeric separation can be achieved on a reverse-phase column through two main strategies:
-
Chiral Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase column.[2][6]
-
Chiral Mobile Phase Additives: Introducing a chiral selector into the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers, which can then be resolved on an achiral column.[7]
Q4: What detection methods are compatible with the separation of 3-hydroxytetradecanoyl-CoA isomers?
A4: UV detection at 254 nm is commonly used for acyl-CoA compounds.[5] For higher sensitivity and structural confirmation, especially in complex biological samples, coupling the HPLC or UPLC system to a mass spectrometer (LC-MS/MS) is highly recommended.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
Issue 1: Poor or No Resolution of (R)- and (S)- Enantiomers
| Probable Cause | Recommended Solution |
| Incorrect Column Choice | Ensure you are using a chiral stationary phase (CSP) specifically designed for separating enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.[7] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For normal-phase chiral chromatography, vary the ratio of hexane/isopropanol. For reverse-phase chiral chromatography, adjust the acetonitrile/water or methanol/water gradient. Small percentages of additives like trifluoroacetic acid or diethylamine (B46881) can improve peak shape and resolution.[7] |
| Suboptimal Temperature | Temperature can significantly impact chiral separations. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation. |
| Flow Rate Too High | A high flow rate can reduce the interaction time between the analytes and the chiral stationary phase, leading to poor resolution. Try reducing the flow rate to improve separation. |
Issue 2: Peak Tailing or Asymmetric Peaks
| Probable Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% formic acid or 0.1% diethylamine) to minimize unwanted interactions between the analyte and the silica (B1680970) support of the column. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Issue 3: Co-elution with Other Isomers or Matrix Components
| Probable Cause | Recommended Solution |
| Insufficient Chromatographic Separation | For complex mixtures containing positional isomers, a high-efficiency column (e.g., UPLC with sub-2 µm particles) and a shallow gradient can improve separation.[10] |
| Matrix Effects | Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering components from the sample matrix before injection. |
| Method Selectivity | Adjust the mobile phase pH or the organic modifier to alter the selectivity of the separation and resolve the co-eluting peaks. |
Experimental Protocols & Data
The following protocols are based on established methods for similar long-chain 3-hydroxyacyl-CoAs and should be optimized for your specific application.[1]
Representative Chiral HPLC Method
-
Column: Chiralpak AD-H (or similar polysaccharide-based chiral column)
-
Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Representative UPLC-MS/MS Method for Isomer Analysis
-
Column: Acquity UPLC BEH C18 (or similar C18 column with sub-2 µm particles)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Temperature: 40°C
-
Detection: ESI-MS/MS in positive ion mode
Quantitative Data for Separation of 3-Hydroxyhexadecanoyl-CoA Enantiomers (as a proxy for 3-hydroxytetradecanoyl-CoA)
| Parameter | (R)-3-hydroxyhexadecanoyl-CoA | (S)-3-hydroxyhexadecanoyl-CoA |
| Retention Time (min) | ~12.5 | ~14.0 |
| Resolution (Rs) | > 1.5 | > 1.5 |
Note: Data is adapted from a study on a C16 analog and may vary for the C14 compound.[1] Optimization is recommended.
Visualizations
Caption: Experimental workflow for the separation of this compound.
Caption: Troubleshooting decision tree for common HPLC/UPLC separation issues.
References
- 1. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Separation and the Characterization of Long Chain Fatty Acids and Their Derivatives by Reversed Phase High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of (R)-3-hydroxytetradecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (R)-3-hydroxytetradecanoyl-CoA. The focus is on addressing and mitigating matrix effects in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[1] For this compound, which is often analyzed in complex biological samples like plasma, serum, or tissue homogenates, these effects can lead to ion suppression or enhancement. This interference can result in inaccurate and irreproducible quantification, increased limits of detection, and decreased method precision.[1] Phospholipids (B1166683) are a major contributor to matrix effects in biological samples as they are highly abundant and can co-extract with the analyte of interest.[2][3]
Q2: What are the primary sources of matrix effects in biological samples?
A2: The primary sources of matrix effects in biological samples for acyl-CoA analysis are:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI)-MS.[2][3]
-
Salts and Buffers: Non-volatile salts and buffers used during sample preparation can interfere with the ionization process.[4]
-
Other Endogenous Molecules: High concentrations of other lipids, proteins, and metabolites can also compete with this compound for ionization, leading to signal suppression.[1]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: The post-column infusion method is a common technique to evaluate matrix effects.[5] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any deviation (suppression or enhancement) in the baseline signal of the analyte at the retention time of interfering components indicates a matrix effect. Another approach is to compare the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat solution.
Troubleshooting Guide
Issue 1: Poor Signal Response and High Variability
Possible Cause: Significant ion suppression due to matrix effects.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[1]
-
Protein Precipitation (PPT): While simple and fast, PPT may not effectively remove phospholipids.[2][6] Consider using it in combination with other techniques.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving behind interfering substances. Using acidic or basic pH can help prevent the extraction of impurities like phospholipids.[1]
-
Solid-Phase Extraction (SPE): SPE offers excellent sample clean-up and can significantly reduce matrix effects.[6] Mixed-mode SPE can be particularly effective for acyl-CoAs.[7]
-
Phospholipid Depletion: Specific techniques like HybridSPE-Phospholipid target the removal of phospholipids from the sample matrix.
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components, especially phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[1] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a reliable means for accurate quantification.[9]
Issue 2: Inconsistent Recoveries
Possible Cause: Inefficient extraction or analyte loss during sample preparation.
Troubleshooting Steps:
-
Evaluate Extraction Solvents: For LLE, test different organic solvents to find the one that provides the best recovery for this compound.
-
Optimize SPE Protocol: If using SPE, ensure the conditioning, loading, washing, and elution steps are optimized for your analyte.
-
Minimize Non-specific Binding: Acyl-CoAs can be prone to binding to glass and metal surfaces. Using polypropylene (B1209903) tubes and vials can help mitigate this issue.[7]
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Key Strengths | Key Limitations | Typical Recovery | Reference |
| Protein Precipitation (PPT) | Simple, fast, good for a broad range of acyl-CoAs.[6] | Lower recovery for very long-chain species, potential for ion suppression from co-extracted components.[2][6] | Not explicitly stated, but high MS intensities reported.[6] | [6] |
| Liquid-Liquid Extraction (LLE) | Can be highly selective, removes many interferences.[1] | Can be labor-intensive, may require optimization of solvents and pH.[1] | High | [1] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reduces matrix effects significantly.[6] | More time-consuming and costly than PPT, requires method development.[10] | High, often >80-90% | [6][7] |
| Phospholipid Depletion (e.g., HybridSPE) | Specifically targets and removes phospholipids, a major source of matrix effects. | Adds an extra step and cost to the workflow. | High for analyte of interest. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for the extraction of this compound from plasma.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable stable isotope-labeled internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.[6]
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[6]
-
Protocol 2: LC-MS/MS Analysis
This is a general workflow for the analysis of this compound extracts.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) to elute the hydrophobic long-chain acyl-CoAs.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify this compound by comparing its peak area to that of the stable isotope-labeled internal standard. Generate a standard curve using known concentrations of the analyte.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. gcms.cz [gcms.cz]
Technical Support Center: Stabilizing (R)-3-hydroxytetradecanoyl-CoA During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the degradation of (R)-3-hydroxytetradecanoyl-CoA during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound primarily stems from two sources: enzymatic activity and chemical instability. Upon cell or tissue lysis, enzymes such as acyl-CoA thioesterases and 3-hydroxyacyl-CoA dehydrogenases are released and can rapidly hydrolyze or modify the molecule.[1] Chemically, the thioester bond is susceptible to hydrolysis, particularly at alkaline pH.
Q2: At what temperature should I handle my samples to minimize degradation?
A2: It is critical to maintain samples at low temperatures (0-4°C) throughout the entire sample preparation process. This includes using pre-chilled tubes, buffers, and solvents, and performing all steps on ice. For long-term storage, samples should be kept at -80°C.
Q3: What is the optimal pH range for sample processing and storage?
A3: To minimize chemical hydrolysis of the thioester bond, samples should be maintained at a slightly acidic pH, typically between 4.5 and 6.0. Alkaline conditions (pH > 7.5) should be strictly avoided as they promote rapid degradation.
Q4: Are there any specific inhibitors I can use to prevent enzymatic degradation?
A4: Yes, the inclusion of enzyme inhibitors in your lysis and extraction buffers is highly recommended. For inhibiting acyl-CoA thioesterases, small molecule inhibitors can be screened and utilized.[2] To prevent degradation by dehydrogenases, maintaining an appropriate NAD+/NADH balance and considering the use of competitive inhibitors can be beneficial.[3] Additionally, a general protease and phosphatase inhibitor cocktail should be used to prevent non-specific enzymatic degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Enzymatic Degradation: Rapid breakdown by cellular enzymes upon sample lysis. | - Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen.- Work quickly and keep samples on ice at all times.- Incorporate a cocktail of protease and phosphatase inhibitors into your lysis buffer.- Consider specific inhibitors for acyl-CoA thioesterases if available.[2] |
| Chemical Hydrolysis: The thioester bond is unstable at non-optimal pH. | - Maintain a pH between 4.5 and 6.0 throughout the extraction process.- Use buffers with sufficient capacity to handle potential pH shifts from the sample. | |
| Suboptimal Extraction: Inefficient extraction from the sample matrix. | - Use a validated extraction protocol with organic solvents like acetonitrile/methanol (B129727)/water mixtures.[4]- Ensure thorough homogenization of the tissue or cell pellet.- Optimize the solvent-to-sample ratio. | |
| High variability between replicate samples | Inconsistent Sample Handling: Minor differences in timing or temperature exposure. | - Standardize every step of the protocol, from thawing to extraction.- Process all samples in a consistent and timely manner.- Use an internal standard, such as a stable isotope-labeled version of the analyte, to account for variability. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. | - Aliquot samples after initial processing to avoid multiple freeze-thaw cycles.- Thaw samples rapidly when needed and immediately place them on ice. | |
| Presence of interfering peaks in LC-MS/MS analysis | Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the signal. | - Optimize the chromatographic separation to resolve the analyte from interfering compounds.- Employ solid-phase extraction (SPE) to clean up the sample prior to LC-MS/MS analysis.- Use a matrix-matched calibration curve for accurate quantification. |
| Contamination: Introduction of contaminants during sample preparation. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment.- Use filter tips for pipetting to prevent cross-contamination. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[4]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled extraction solvent (acetonitrile:methanol:water, 2:2:1 v/v/v)
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C operation
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the monolayer twice with ice-cold PBS.
-
For suspension cells, pellet by centrifugation (500 x g, 5 min, 4°C) and wash twice with ice-cold PBS.
-
-
Metabolism Quenching and Lysis:
-
After the final wash, add 1 mL of pre-chilled extraction solvent containing the internal standard to the cell pellet or plate.
-
For adherent cells, scrape the cells in the extraction solvent. For suspension cells, resuspend the pellet.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general approach; specific parameters should be optimized for your instrument.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate, pH 8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. For example, start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values will depend on the specific adducts formed.
-
Instrument Settings: Optimize parameters such as spray voltage, capillary temperature, and collision energy for maximum sensitivity.
Visualizations
Logical Workflow for Troubleshooting Low Analyte Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Mitochondrial Fatty Acid β-Oxidation Pathway
Caption: The mitochondrial fatty acid β-oxidation spiral.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
Strategies to increase the efficiency of microbial (R)-3-hydroxytetradecanoyl-CoA production
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the efficiency of microbial (R)-3-hydroxytetradecanoyl-CoA production.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My engineered strain is producing low yields of this compound. What are the common metabolic bottlenecks?
A1: Low yields can stem from several factors:
-
Insufficient Precursor Supply: The availability of tetradecanoyl-CoA or its precursors from fatty acid metabolism is often a rate-limiting step. The intracellular pools of acyl-CoAs are tightly regulated to maintain cellular homeostasis.
-
Competition with Other Pathways: The primary metabolic flux from fatty acid de novo synthesis or β-oxidation may be diverted to other essential cellular processes, such as membrane lipid synthesis or energy production, rather than toward this compound.[1][2] For instance, the key donor malonyl-CoA is also competed for by polyketide biosynthesis and other fatty acid pathways.[1]
-
Low Enzyme Activity: The specific activity of the enzymes in your engineered pathway, particularly the (R)-specific enoyl-CoA hydratase (PhaJ) or the (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG), might be low or inhibited by cellular metabolites.[3] Similarly, the PHA synthase (PhaC) which polymerizes the monomers, or thioesterases used to release the free acid, can be bottlenecks.[4][5][6]
-
Sub-optimal Fermentation Conditions: Factors like pH, temperature, aeration, and nutrient limitation are critical for maximizing product formation.[7][8] For example, PHA production is often triggered by the limitation of a key nutrient like nitrogen or phosphate (B84403) in the presence of excess carbon.[9][10]
Q2: Which metabolic pathway is more efficient for producing this compound: fatty acid de novo synthesis or β-oxidation?
A2: The choice depends on the host organism and the available feedstock.
-
Fatty Acid De Novo Synthesis Pathway: This pathway builds the C14 backbone from acetyl-CoA. It is advantageous when using simple sugars like glucose as the sole carbon source.[11][12] The key enzyme is (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG), which shunts intermediates from the fatty acid synthesis cycle to the PHA pathway.[3][13]
-
β-Oxidation Pathway: This pathway is highly effective when using fatty acids (e.g., tetradecanoic acid, myristic acid, or waste oils) as the feedstock.[14] The key enzyme is (R)-specific enoyl-CoA hydratase (PhaJ), which converts an intermediate of the β-oxidation cycle into the required (R)-3-hydroxyacyl-CoA precursor.[3][12][13] To prevent complete degradation of the fatty acid feedstock and maximize precursor availability, it is common to use host strains with mutations in the β-oxidation pathway (e.g., fadD or fadB knockouts in E. coli).[11][15]
Q3: How do I select the right host organism for production?
A3: Escherichia coli and Pseudomonas putida are the most common hosts.
-
Escherichia coli : It is a well-characterized host with a vast array of genetic tools.[16][17] It does not naturally produce PHAs, which prevents competition from native pathways. However, it may require significant metabolic engineering to direct carbon flux towards fatty acid-derived precursors.[15][18] Strains like BL21(DE3) and MG1655 have been successfully engineered for producing 3-hydroxyalkanoates.[6][18]
-
Pseudomonas putida : Many Pseudomonas species are natural producers of medium-chain-length (mcl) PHAs and possess the necessary enzymes (PhaG, PhaJ, PhaC) to convert fatty acids into (R)-3-hydroxyacyl-CoAs.[11] This can simplify the engineering process. However, their native metabolic regulation can be more complex to manipulate compared to E. coli.
Q4: What are the best strategies for optimizing fermentation conditions?
A4: Optimization is crucial for high-density cell growth and efficient product synthesis.
-
Fed-Batch Cultivation: This is the most effective strategy to achieve high cell densities and high product titers.[10][19] It typically involves a growth phase where biomass is accumulated, followed by a production phase where a nutrient (like nitrogen) is limited to trigger PHA accumulation while the carbon source is continuously fed.[10][19]
-
Two-Stage Cultivation: Separate the process into a biomass accumulation stage (e.g., at 37°C) and a product synthesis stage (e.g., at a lower temperature like 30°C) with co-feeding of a growth substrate (like glucose) and a precursor substrate (like a fatty acid).[19]
-
pH and Temperature Control: Maintain optimal pH (typically 6.5-7.5) and temperature (30-37°C) for your specific host strain and enzyme system.[7][8] Deviations can lead to reduced enzyme activity and cell growth.[7]
-
Dissolved Oxygen (DO): Maintain adequate aeration, as both cell growth and the synthesis pathways are typically aerobic. Low DO can become a limiting factor in high-density cultures.
Q5: How can I accurately quantify the concentration of this compound?
A5: Quantification can be challenging due to the molecule's intracellular nature and reactivity. A common and reliable method involves cell lysis followed by derivatization and chromatographic analysis.
-
Methodology: The standard method involves hydrolyzing the CoA ester and methylating the resulting free fatty acid to form a methyl ester (3-hydroxytetradecanoate methyl ester). This derivative is then quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Alternative Methods: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) can also be used to directly measure acyl-CoAs from cell extracts, though it requires specific sample preparation to ensure stability.[20] High-performance liquid chromatography (HPLC) with UV or fluorescence detection after derivatization is another option.[21][22]
Quantitative Data Summary
The following tables summarize yields and productivities from various microbial systems for producing medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are polymers of monomers like this compound.
Table 1: mcl-PHA Production in Engineered E. coli
| Strain Background | Key Genes Expressed | Carbon Source(s) | Titer (g/L) | Yield (% molar) | Reference |
| E. coli LSBJ (β-oxidation deficient) | phaC1 | Glucose + Decanoic Acid (25g) | 20.1 | 89.4 | [19] |
| E. coli LSBJ (β-oxidation deficient) | phaC1 | Glucose + Hexanoic Acid (20g) | 9.24 | 66.8 | [19] |
| E. coli LSBJ (β-oxidation deficient) | phaC1 | Glucose + Octanoic Acid (20g) | 18.2 | 99.0 | [19] |
| E. coli BL21ΔfadD | 'tesA, acc, CYP102A1 | Glucose | 0.548 (HFAs) | N/A | [15] |
Note: Data often refers to the final polymer (PHA) or hydroxy fatty acid (HFA) product, not the CoA intermediate directly. The CoA ester is the direct precursor to polymerization.
Table 2: Fermentation Parameters for PHA Production
| Organism | Fermentation Strategy | pH | Temperature (°C) | Max PHA (% DCW) | Reference |
| Bacillus endophyticus | Batch | 7.0 | 32 | 49.9 | [23] |
| Bacillus megaterium | Batch | 7.0 | 37 | N/A (5.61 g/L) | [7] |
| Pseudomonas aeruginosa EO1 | Batch | 7.0 | 35 | 58.1 | [8] |
| Halomonas bluephagenesis TD01 | Fed-batch | 9.0 | 37 | 80 | [10] |
Key Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for mcl-PHA Production in E. coli
This protocol is adapted from a high-density fermentation process for producing mcl-PHAs from fatty acids.[19]
1. Seed Culture Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic. b. Incubate for 16 hours at 37°C with shaking at 200 rpm.
2. Bioreactor Setup and Inoculation: a. Prepare the bioreactor with a defined mineral salt medium (e.g., F1 Salts) supplemented with glucose, yeast extract, MgSO₄, and a trace metal solution.[19] b. Autoclave the bioreactor and aseptically add heat-sensitive components. c. Inoculate the bioreactor with the seed culture (e.g., a 1-5% v/v inoculation).
3. Phase 1: Biomass Accumulation: a. Set the temperature to 37°C and maintain the pH at 7.0. b. Run the fermentation in batch mode until the initial glucose is depleted, often indicated by a sharp increase in dissolved oxygen (DO). c. Start a continuous glucose feed to maintain cell growth and achieve high cell density.
4. Phase 2: Product Accumulation: a. Once the desired cell density is reached, shift the conditions to induce production. Lower the temperature to 30°C and increase the pH to 8.0.[19] b. Begin co-feeding the fatty acid precursor (e.g., tetradecanoic acid or a related fatty acid) along with a growth-limiting glucose feed. The fatty acid can be added in stepwise increments. c. Limit a key nutrient, typically by omitting the nitrogen source (e.g., (NH₄)₂SO₄) from the feed medium. d. Continue the fermentation for 24-48 hours, monitoring cell density (OD₆₀₀) and taking samples for product analysis.
5. Harvest and Analysis: a. Harvest the cells by centrifugation. b. Lyophilize the cell pellet to determine the dry cell weight (DCW). c. Proceed with extraction and quantification of the product.
Protocol 2: GC-MS Quantification of (R)-3-hydroxytetradecanoate
This protocol describes the analysis of the hydroxyl-fatty acid monomer after extraction from biomass.
1. Cell Lysis and Methanolysis: a. To 10-20 mg of lyophilized cells in a screw-cap glass tube, add 2 mL of chloroform. b. Add 2 mL of a methanolysis solution containing 15% (v/v) sulfuric acid and 500 mg/L 3-hydroxybutyric acid methyl ester (as an internal standard). c. Tightly cap the tube and heat at 100°C for 4 hours in an oil bath or heating block.
2. Extraction: a. Cool the tube to room temperature. b. Add 1 mL of distilled water and vortex vigorously for 1 minute. c. Centrifuge to separate the phases. d. Carefully transfer the lower organic (chloroform) phase, which contains the fatty acid methyl esters, to a new vial.
3. GC-MS Analysis: a. Inject 1-2 µL of the organic phase into a GC-MS system. b. Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). c. GC Conditions (Example):
- Injector Temperature: 250°C
- Oven Program: 80°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium. d. MS Conditions (Example):
- Scan mode from m/z 40 to 400.
- Identify the peak for 3-hydroxytetradecanoate (B1260086) methyl ester by its retention time and mass spectrum. e. Quantify the peak area relative to the internal standard and calculate the concentration based on a standard curve prepared with pure 3-hydroxytetradecanoic acid.
Visualizations
Metabolic Pathways for this compound Production
Caption: Key metabolic routes to this compound.
General Experimental Workflow
References
- 1. Redirection of acyl donor metabolic flux for lipopeptide A40926B0 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting the lipid metabolism of the yeast Starmerella bombicola from glycolipid to fatty acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotechnological strategies to improve production of microbial poly-(3-hydroxybutyrate): a review of recent research work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for Poly(3-hydroxybutyrate) Production Using a Cold-Shock Promoter in Escherichia coli [frontiersin.org]
- 5. static.igem.org [static.igem.org]
- 6. Metabolic Engineering of Escherichia coli for Enhanced Production of (R)- and (S)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Optimization of Growth Conditions to Produce Sustainable Polyhydroxyalkanoate Bioplastic by Pseudomonas aeruginosa EO1 [frontiersin.org]
- 9. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Polyhydroxyalkanoates—An Overview of Bacterial Production Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbon Sources for Polyhydroxyalkanoates and an Integrated Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emsl.pnnl.gov [emsl.pnnl.gov]
- 17. mdpi.com [mdpi.com]
- 18. Metabolic engineering of Escherichia coli for enhanced production of (R)- and (S)-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ptfarm.pl [ptfarm.pl]
- 23. Statistical optimisation of polyhydroxyalkanoate production in Bacillus endophyticus using sucrose as sole source of carbon - PMC [pmc.ncbi.nlm.nih.gov]
Resolving analytical challenges in differentiating (R)- and (S)-3-hydroxytetradecanoyl-CoA
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in resolving the analytical challenges associated with differentiating (R)- and (S)-3-hydroxytetradecanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chiral separation and analysis of 3-hydroxytetradecanoyl-CoA enantiomers.
Chiral HPLC Method Development & Troubleshooting
Q1: I am starting a new project. Which type of chiral HPLC column is best for separating (R)- and (S)-3-hydroxytetradecanoyl-CoA?
A1: Polysaccharide-based chiral stationary phases (CSPs) are the most effective and widely used for this class of compounds. Specifically, columns with amylose (B160209) or cellulose (B213188) derivatives, such as the CHIRALPAK® and CHIRALCEL® series, are highly recommended. A systematic screening approach using columns with different selectors (e.g., amylose tris(3,5-dimethylphenylcarbamate) vs. cellulose tris(3,5-dimethylphenylcarbamate)) is the best strategy to find the optimal stationary phase. A recent study demonstrated successful separation of C8 to C18 3-hydroxy fatty acids using a Chiralpak IA-U column, an amylose-based CSP.[1]
Q2: My (R)- and (S)- peaks are not separating (co-elution). What should I try first?
A2: Poor resolution is a common challenge. Here is a step-by-step troubleshooting approach:
-
Optimize the Mobile Phase: The ratio of your organic modifier (e.g., isopropanol (B130326), ethanol) to the hexane (B92381) or heptane (B126788) base is critical. Systematically vary the percentage of the alcohol modifier. A lower percentage often increases retention and may improve resolution, but can also lead to broader peaks.
-
Change the Organic Modifier: If adjusting the ratio doesn't work, switch to a different alcohol (e.g., from isopropanol to ethanol). Different modifiers can alter the chiral recognition mechanism.
-
Adjust Flow Rate: Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, although it will lengthen the run time.[2]
-
Control Temperature: Temperature can significantly impact selectivity.[3] Try operating the column at different, controlled temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.
-
Re-evaluate Your Column Choice: If the above steps fail, the chosen stationary phase may not be suitable. You should screen a different type of polysaccharide-based CSP (e.g., if you are using an amylose-based column, try a cellulose-based one).
Q3: My peaks are tailing or fronting. How can I improve the peak shape?
A3: Asymmetrical peaks can compromise quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the silica (B1680970) backbone of the CSP.[3]
-
Solution: Add a small amount of an acidic or basic modifier to the mobile phase. For an acidic compound like a fatty acyl-CoA, adding 0.1% trifluoroacetic acid (TFA) or formic acid can suppress silanol (B1196071) interactions and improve peak shape.
-
-
Peak Fronting: This can be a sign of column overload.
-
Solution: Reduce the injection volume or dilute your sample.[3] Also, ensure your sample is fully dissolved in a solvent that is weaker than or identical to the mobile phase to prevent solvent effects.
-
Q4: My retention times are drifting between injections. What is the cause?
A4: Inconsistent retention times often point to system instability.
-
Column Equilibration: Chiral separations, especially in normal-phase mode, can require long equilibration times. Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved before starting your analytical run.
-
Temperature Fluctuations: Use a column oven to maintain a constant, controlled temperature.[3]
-
Mobile Phase Composition: Ensure your mobile phase is fresh, well-mixed, and properly degassed. Solvent proportions can change over time due to evaporation of the more volatile component.
Enzymatic Assay-Based Differentiation
Q1: Can I use enzymes to differentiate the enantiomers without chromatography?
A1: Yes, enzymatic assays offer a highly specific alternative to chromatographic methods. The strategy relies on the stereospecificity of enzymes involved in fatty acid metabolism.
-
To detect the (S)-enantiomer , you can use L-3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in the β-oxidation pathway.[4][5][6][7] This enzyme specifically oxidizes (S)-3-hydroxytetradecanoyl-CoA to 3-ketotetradecanoyl-CoA, a reaction that can be monitored spectrophotometrically by the reduction of NAD+ to NADH at 340 nm.[8]
-
To detect the (R)-enantiomer , you can use an (R)-specific enoyl-CoA hydratase (e.g., PhaJ).[1][9][10] These enzymes catalyze the hydration of a trans-2-enoyl-CoA to an (R)-3-hydroxyacyl-CoA. For a quantitative assay, you would typically work in the reverse (dehydration) direction, monitoring the formation of the enoyl-CoA from the (R)-3-hydroxyacyl-CoA substrate.
Q2: How do I set up an assay for (S)-3-hydroxytetradecanoyl-CoA?
A2: You can use a coupled enzymatic reaction. The oxidation of the (S)-enantiomer by L-3-hydroxyacyl-CoA dehydrogenase produces 3-ketoacyl-CoA and NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the concentration of the (S)-enantiomer.[4][8] A detailed protocol is provided below.
Data Presentation
Table 1: Qualitative Comparison of Common Chiral Stationary Phases (CSPs)
This table provides a general guide for selecting a CSP for resolving 3-hydroxy fatty acyl-CoA enantiomers based on widely reported characteristics.
| Chiral Stationary Phase (CSP) Type | Common Column Names | Selectivity Principle | Key Characteristics |
| Amylose Derivatives | CHIRALPAK® AD, AD-H, IA, IA-U, IG-U | Inclusion, hydrogen bonding, dipole-dipole interactions within helical polymer grooves. | Often provides high selectivity and good resolution. CHIRALPAK IA-U has been shown to be effective for 3-hydroxy FAs.[1] H-series columns use smaller particles for higher efficiency.[11][12] |
| Cellulose Derivatives | CHIRALCEL® OD, OD-H, OJ, OJ-H, IC | Similar to amylose, but the different polymer backbone offers complementary selectivity. | A crucial alternative if amylose-based columns fail. Screening both types is recommended for method development. |
| Cyclodextrin-Based | Cyclobond™ | Inclusion complexation within the cyclodextrin (B1172386) cavity. | Generally more effective for aromatic compounds but can be useful for analytes with hydrophobic chains that can fit into the cavity. |
| Protein-Based | CHIRAL-AGP, CHIRAL-CBH | Enantioselective binding to immobilized proteins (e.g., α1-acid glycoprotein). | Primarily used in reversed-phase mode. Selectivity can be tuned by altering mobile phase pH and modifiers. |
Experimental Protocols
Protocol 1: Chiral HPLC-UV/MS Method for Enantiomer Separation
This protocol is a starting point based on methods developed for similar long-chain 3-hydroxy fatty acids and should be optimized for your specific instrument and standards.[1]
-
Sample Preparation (from Biological Matrix):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the fatty acyl-CoA fraction from the sample matrix (e.g., plasma, cell lysate).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial mobile phase (e.g., Hexane/Isopropanol 98:2 v/v).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IA-U (150 x 2.1 mm, 1.6 µm) or similar polysaccharide-based column.
-
Mobile Phase: Isocratic elution with n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).
-
Starting Condition: 95% n-Hexane / 5% Isopropanol (+ 0.1% Formic Acid for peak shape).
-
Optimization: Adjust the Isopropanol percentage between 2% and 15% to achieve baseline resolution.
-
-
Flow Rate: 0.2 mL/min (adjust as needed based on column dimensions and desired run time).
-
Column Temperature: 25°C (use a column oven for stability).
-
Injection Volume: 5 µL.
-
Detection:
-
UV: 260 nm (for the adenine (B156593) moiety of Coenzyme A).
-
MS (Optional): Use an ESI source in negative ion mode. Monitor the parent ion and characteristic fragment ions for quantitative analysis using Selected Reaction Monitoring (SRM).
-
-
-
Data Analysis:
-
Identify peaks by comparing retention times with pure (R)- and (S)- standards.
-
Quantify each enantiomer by integrating the peak area.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
-
Protocol 2: Enzymatic Assay for (S)-3-Hydroxytetradecanoyl-CoA
This protocol is adapted from standard assays for L-3-hydroxyacyl-CoA dehydrogenase.[4][8]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
-
NAD+ Solution: 10 mM NAD+ in Assay Buffer.
-
Enzyme Solution: L-3-hydroxyacyl-CoA dehydrogenase (HADH) diluted in Assay Buffer to a working concentration of ~1-5 units/mL. Keep on ice.
-
Sample: Purified 3-hydroxytetradecanoyl-CoA enantiomeric mixture dissolved in Assay Buffer.
-
-
Assay Procedure:
-
Set up a quartz cuvette in a spectrophotometer thermostatted at 37°C.
-
In the cuvette, add:
-
850 µL of Assay Buffer
-
100 µL of sample solution
-
50 µL of NAD+ solution
-
-
Mix gently by pipetting and allow the mixture to equilibrate for 2-3 minutes.
-
Initiate the reaction by adding 10 µL of the HADH enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Calculate the concentration of the (S)-enantiomer using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
The (R)-enantiomer will not react and thus will not contribute to the change in absorbance.
-
Visualizations
References
- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. chiraltech.com [chiraltech.com]
- 12. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the activity and stability of enzymes used for (R)-3-hydroxytetradecanoyl-CoA synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the activity and stability of enzymes used for the synthesis of (R)-3-hydroxytetradecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are crucial for the synthesis of this compound?
A1: The enzymatic synthesis of this compound primarily involves two key enzymes: an (R)-specific enoyl-CoA hydratase (e.g., PhaJ) and a 3-ketoacyl-CoA reductase (a type of 3-hydroxyacyl-CoA dehydrogenase, e.g., FabG). The pathway typically starts from a C14 enoyl-CoA or 3-ketoacyl-CoA precursor.
Q2: What are the common sources of these enzymes?
A2: (R)-specific enoyl-CoA hydratases (PhaJ) have been identified and characterized from bacteria such as Pseudomonas aeruginosa and Aeromonas caviae.[1][2] 3-ketoacyl-CoA reductases (FabG) are ubiquitous and can be found in various organisms, including Escherichia coli. The FadB multienzyme complex from E. coli also contains a 3-hydroxyacyl-CoA dehydrogenase activity.
Q3: How can I improve the expression and yield of my recombinant enzymes?
A3: To improve recombinant enzyme yield, consider optimizing codon usage for your expression host (e.g., E. coli), choosing a suitable expression vector and promoter system, and optimizing induction conditions (e.g., IPTG concentration, temperature, and induction time). Purification can often be streamlined using affinity tags (e.g., His-tag).
Q4: What are the key parameters to optimize for the enzymatic reaction?
A4: Key parameters to optimize include pH, temperature, substrate and cofactor (NAD(P)H) concentrations, and enzyme concentration. It is also important to consider the solubility of the long-chain acyl-CoA substrate, which may require the addition of detergents or organic co-solvents.
Q5: How can the stability of the enzymes be enhanced for longer reaction times or storage?
A5: Enzyme stability can be enhanced through several strategies:
-
Immobilization: Attaching the enzyme to a solid support can improve its thermal and operational stability.
-
Protein Engineering: Site-directed mutagenesis can be used to introduce stabilizing mutations, such as creating disulfide bonds or increasing internal hydrophobic interactions.
-
Use of Additives: The addition of stabilizers like glycerol, sorbitol, or specific salts can help maintain the enzyme's folded structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive enzyme. | - Verify enzyme activity with a standard short-chain substrate before using the long-chain substrate.- Ensure proper protein folding during expression and purification. |
| 2. Substrate insolubility. | - Add a mild non-ionic detergent (e.g., Triton X-100) to the reaction mixture to aid in substrate solubilization.- Test a range of detergent concentrations to find the optimal level that does not inhibit the enzyme. | |
| 3. Incorrect cofactor. | - Ensure you are using the correct cofactor (NADH or NADPH) for your specific 3-ketoacyl-CoA reductase. | |
| 4. Sub-optimal reaction conditions. | - Perform a systematic optimization of pH, temperature, and buffer components. | |
| Enzyme instability (rapid loss of activity) | 1. Thermal denaturation. | - Determine the optimal temperature for your enzyme and avoid exceeding it.- Consider using a thermostable enzyme variant if high temperatures are required.- Employ enzyme immobilization techniques to enhance thermal stability. |
| 2. Proteolytic degradation. | - Add protease inhibitors during enzyme purification and storage.- Use a protease-deficient expression host. | |
| 3. Oxidation of sensitive residues. | - Add reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the buffer, especially during purification and storage. | |
| Low stereoselectivity (presence of (S)-enantiomer) | 1. Contamination with (S)-specific hydratases. | - Ensure the purity of your (R)-specific enoyl-CoA hydratase.- If using a whole-cell system, consider knocking out genes encoding (S)-specific hydratases. |
| 2. Racemization of the product. | - Analyze the product at different time points to check for time-dependent racemization.- Adjust pH or buffer conditions to minimize spontaneous racemization. |
Quantitative Data on Enzyme Performance
Table 1: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratases (PhaJ) with Various Substrate Chain Lengths.
| Substrate (enoyl-CoA) | Enzyme Source | Km (µM) | Vmax (U/mg) | Reference |
| Crotonyl-CoA (C4) | Aeromonas caviae | - | 6.2 x 10³ | [2] |
| Hexenoyl-CoA (C6) | Aeromonas caviae | - | 1.8 x 10³ | [2] |
| Octenoyl-CoA (C8) | Aeromonas caviae | - | Lower than C6 | [2] |
| Crotonyl-CoA (C4) | Pseudomonas aeruginosa PhaJ4 | - | Exhibits almost constant Vmax irrespective of chain length | [1] |
| Decenoyl-CoA (C10) | Pseudomonas aeruginosa PhaJ4 | - | Exhibits almost constant Vmax irrespective of chain length | [1] |
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Substrates of Different Chain Lengths.
| Substrate (L-3-hydroxyacyl-CoA) | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| C4 | Pig heart | - | - | [3] |
| C6 | Pig heart | - | - | [3] |
| C8 | Pig heart | - | Most active with medium-chain substrates | [3] |
| C10 | Pig heart | - | - | [3] |
| C12 | Pig heart | - | - | [3] |
| C14 | Pig heart | Lower than previously reported | - | [3] |
| C16 | Pig heart | Lower than previously reported | - | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This protocol is a general guideline for the expression and purification of a His-tagged HADH from E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the HADH gene.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of fresh LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 8.5-9.5)
-
1 mM NAD+
-
0.1 mM (R,S)-3-hydroxytetradecanoyl-CoA (or other 3-hydroxyacyl-CoA substrate)
-
-
Initiation: Start the reaction by adding a known amount of purified 3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
Caption: Experimental workflow for enzymatic synthesis.
Caption: Biosynthetic pathway for the target molecule.
Caption: Troubleshooting logic for low enzyme performance.
References
- 1. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of (R)-3-hydroxytetradecanoyl-CoA in biochemical assays
Welcome to the technical support center for biochemical assays involving (R)-3-hydroxytetradecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its non-specific binding important?
A1: this compound is a long-chain fatty acyl-CoA molecule, an important intermediate in fatty acid metabolism. Due to its long acyl chain, it is inherently hydrophobic and can bind non-specifically to various surfaces, such as plasticware and proteins, in a biochemical assay. This non-specific binding can lead to inaccurate measurements of enzyme kinetics, binding affinities, and other critical parameters by reducing the effective concentration of the molecule in solution and increasing background noise.
Q2: What are the primary causes of non-specific binding of this compound?
A2: The primary causes of non-specific binding for a hydrophobic molecule like this compound are:
-
Hydrophobic Interactions: The long tetradecanoyl chain readily interacts with hydrophobic surfaces of plastic tubes, pipette tips, and microplates, as well as hydrophobic patches on proteins.
-
Electrostatic Interactions: Although the primary driver is hydrophobicity, charge-based interactions can also contribute to non-specific binding, depending on the buffer pH and the charge of the interacting surfaces.
Q3: What are the initial signs of a non-specific binding problem in my assay?
A3: Common indicators of non-specific binding issues include:
-
High background signal in control wells (e.g., no enzyme or no binding partner).
-
Poor reproducibility between replicate wells.
-
Non-saturable binding in kinetic or binding assays.
-
A discrepancy between the expected and measured concentration of your acyl-CoA.
Troubleshooting Guides
Issue 1: High Background Signal in an Enzymatic Assay
High background can obscure the true signal from your enzymatic reaction. Here’s a step-by-step guide to troubleshoot this issue.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Run Proper Controls | To isolate the source of the high background. | - No-Enzyme Control: Mix all reaction components except the enzyme. A high signal here suggests an issue with the substrate or detection reagents. - No-Substrate Control: Mix all reaction components except this compound. A high signal points to contamination or a problem with the enzyme preparation or detection system. |
| 2. Optimize Blocking Agents | To saturate non-specific binding sites on the assay plate and other surfaces. | - Add Bovine Serum Albumin (BSA): BSA is a commonly used protein blocking agent that can prevent the adsorption of both the enzyme and the substrate to surfaces. - Incorporate a Non-ionic Detergent: A mild detergent like Tween 20 can disrupt hydrophobic interactions. |
| 3. Adjust Buffer Composition | To minimize interactions between the acyl-CoA and assay components. | - Modify pH: The pH of the buffer can influence the charge of both your protein of interest and other surfaces. Experiment with a pH range that maintains enzyme activity but may reduce non-specific interactions. - Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can shield charged interactions, reducing non-specific binding due to electrostatic forces. |
| 4. Check Reagent Purity | Contaminants in your reagents can contribute to the background signal. | - Use high-purity reagents and freshly prepared buffers. - If possible, test a different batch of this compound. |
Issue 2: Low Signal or No Activity Detected
This can be a frustrating issue, and non-specific binding is a common culprit as it reduces the available concentration of your substrate.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Pre-treat Assay Plastics | To minimize the loss of this compound to the surfaces of your microplates, tubes, and pipette tips. | - Use Low-Binding Plastics: Whenever possible, use commercially available low-protein-binding or low-retention plasticware. - Pre-coat with BSA or Detergent: Before adding your assay components, incubate the wells of your microplate with a solution of BSA or Tween 20, then wash. |
| 2. Verify Substrate Concentration | To ensure that the concentration of this compound in your assay is at the intended level. | - Consider performing a concentration determination of your stock solution. - Prepare fresh dilutions of your substrate for each experiment. |
| 3. Assess Substrate Stability | This compound can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures. | - Aliquot your stock solution upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. Thaw on ice immediately before use. |
| 4. Optimize Enzyme and Substrate Concentrations | To ensure the reaction is occurring under optimal conditions. | - Perform a titration of both the enzyme and this compound to find the optimal concentrations for your assay. |
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for minimizing non-specific binding in assays with long-chain acyl-CoAs. These should be optimized for your specific experimental setup.
Table 1: Recommended Blocking Agents and Detergents
| Agent | Type | Working Concentration Range | Key Considerations |
| Bovine Serum Albumin (BSA) | Protein Blocking Agent | 0.1% - 1% (w/v) | Can help to stabilize enzymes and prevent adsorption of hydrophobic molecules to surfaces. |
| Tween 20 | Non-ionic Detergent | 0.01% - 0.1% (v/v) | Should be used at a concentration above its critical micelle concentration (CMC) for optimal effect (CMC is ~0.007%). Can interfere with some enzyme assays at higher concentrations. |
| Triton X-100 | Non-ionic Detergent | 0.01% - 0.5% (v/v) | A stronger detergent than Tween 20, may be more effective but also has a higher potential to denature proteins. |
Table 2: Buffer Optimization Parameters
| Parameter | Typical Range | Rationale for Optimization |
| pH | 6.0 - 8.5 | The optimal pH should be a balance between maintaining enzyme activity and minimizing charge-based non-specific interactions. |
| Salt Concentration (e.g., NaCl) | 50 mM - 500 mM | Increasing ionic strength can disrupt electrostatic interactions that contribute to non-specific binding. |
| Buffer Type | Phosphate, Tris, HEPES | The choice of buffer can sometimes influence non-specific binding. If issues persist, trying a different buffering agent may be beneficial. |
Experimental Protocols
Protocol 1: General Enzymatic Assay for an this compound Utilizing Enzyme
This protocol provides a general framework for a 96-well plate-based colorimetric or fluorometric enzyme assay.
-
Plate Preparation:
-
If using standard polystyrene plates, pre-treat by incubating each well with 200 µL of a 1% BSA solution in PBS for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing 0.1% BSA and 0.05% Tween 20.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.
-
This compound Solution: Prepare a stock solution and dilute it to the desired final concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the this compound solution to each well. Include wells with buffer only for background measurements.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
Incubate the plate at the optimal temperature for the desired time.
-
Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (wells without substrate) from all other readings.
-
Plot the enzyme activity as a function of substrate concentration and fit the data to the appropriate kinetic model (e.g., Michaelis-Menten).
-
Protocol 2: Pull-Down Assay to Identify Proteins Interacting with this compound
This protocol describes a method to identify proteins that bind to this compound using affinity beads. This example assumes the use of a biotinylated version of the acyl-CoA and streptavidin-coated magnetic beads.
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in the vial.
-
Transfer 50 µL of the bead slurry to a low-binding microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three times with 500 µL of wash buffer (e.g.,
-
Calibration and standardization for accurate (R)-3-hydroxytetradecanoyl-CoA measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration, standardization, and troubleshooting for the accurate measurement of (R)-3-hydroxytetradecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is a key intermediate metabolite in the mitochondrial fatty acid beta-oxidation pathway. This pathway is integral to cellular energy production, especially during periods of fasting or in high-energy-demand tissues like the heart and skeletal muscle. Accurate quantification is crucial for diagnosing and studying genetic disorders related to fatty acid oxidation, such as L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for understanding the metabolic effects of new drug candidates.[1]
Q2: What are the primary analytical methods for quantifying this compound?
The most common and reliable methods are mass spectrometry-based techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity for acyl-CoA species without the need for derivatization.[2] GC-MS is also a robust method but requires a derivatization step to make the analyte volatile.[3]
Q3: What is a calibration curve and why is it essential for accurate quantification?
A calibration curve is a graph used to determine the concentration of an analyte in an unknown sample by comparing its analytical signal to the signals of a series of standards of known concentrations. To construct the curve, known concentrations of a pure this compound standard are spiked into a representative blank matrix (a sample that does not contain the analyte) and analyzed.[4] The instrument's response is plotted against the concentration, and a linear regression is typically applied.[5] A good calibration curve should have a correlation coefficient (R²) greater than 0.99.[2][6] This process is essential for converting the instrument signal from an unknown sample into a precise concentration.
Q4: What is an internal standard (IS) and which type should be used?
An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to every sample, calibrator, and quality control sample before processing.[7] Its purpose is to correct for variability during sample preparation and analysis, such as extraction loss or matrix-induced ion suppression in the mass spectrometer.[8][9] For this compound, the ideal choice is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled).[1][7] If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) that is not naturally present in the sample can be used.[4][10]
Q5: What key parameters should be evaluated when validating an analytical method for this analyte?
A bioanalytical method must be properly validated to ensure reliable results.[11] Key validation parameters include:
-
Linearity: The concentration range over which the instrument response is proportional to the analyte concentration.[6]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[2]
-
Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%).[2][3]
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.[2][12]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2][12]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[12]
Troubleshooting Guide
Problem: I am observing a low or no signal for my analyte.
-
Potential Cause: Analyte Degradation. Acyl-CoA thioesters can be unstable and susceptible to hydrolysis.[13]
-
Potential Cause: Inefficient Extraction or Sample Loss.
-
Potential Cause: Suboptimal Mass Spectrometer Settings.
Problem: My results are inconsistent and show poor reproducibility.
-
Potential Cause: Inconsistent Internal Standard Addition.
-
Solution: Ensure the internal standard is accurately and consistently added to every sample at the very beginning of the sample preparation process. Use a calibrated pipette and vortex thoroughly after addition.
-
-
Potential Cause: Matrix Effects. Endogenous components in the sample matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of the analyte, leading to variability.[10]
-
Solution: Incorporate a robust sample cleanup step, such as SPE or liquid-liquid extraction, to remove interfering components.[2][14] Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.[10] The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[8]
-
-
Potential Cause: Instrument Instability.
-
Solution: Condition the analytical system by injecting several quality control (QC) samples before running the analytical batch.[8] Monitor system pressure and retention times throughout the run for any significant fluctuations.
-
Problem: My chromatographic peaks are poorly shaped (e.g., tailing, splitting, or too broad).
-
Potential Cause: Column Contamination or Degradation.
-
Potential Cause: Mismatch between Injection Solvent and Mobile Phase.
-
Solution: The injection solvent should be of equal or lesser solvent strength than the initial mobile phase to ensure proper peak focusing on the column head. Reconstitute the dried extract in the initial mobile phase.[15]
-
-
Potential Cause: Secondary Interactions. For GC analysis, underivatized carboxyl and hydroxyl groups can interact with the column, causing peak tailing.[16]
-
Solution: Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. For LC analysis, secondary interactions with the column stationary phase can sometimes be mitigated by adjusting the mobile phase pH.[15]
-
Problem: My calibration curve is not linear.
-
Potential Cause: Detector Saturation. At high concentrations, the detector response may no longer be linear.
-
Solution: Narrow the concentration range of your calibration standards. If a wide dynamic range is necessary, you may need to use a weighted linear regression (e.g., 1/x or 1/x²) or a non-linear curve fit.[17]
-
-
Potential Cause: Incorrect Standard Preparation. Errors in the serial dilution of your stock standard can lead to a non-linear response.
-
Solution: Carefully prepare a fresh set of calibration standards. Verify the concentration of the stock solution.
-
-
Potential Cause: Analyte Adsorption or Degradation at Low Concentrations.
-
Solution: Ensure that vials and collection tubes are appropriate and do not cause adsorption. Check the stability of the analyte in the reconstitution solvent, especially at the lowest concentration levels.
-
Experimental Protocols & Data
Method Performance & Validation Data
The choice between LC-MS/MS and GC-MS depends on available instrumentation and specific experimental needs. LC-MS/MS generally offers higher specificity and throughput.[2]
Table 1: Comparison of Typical Analytical Methods
| Parameter | LC-MS/MS Method | GC-MS Method |
|---|---|---|
| Specificity | High (based on precursor/product ion mass)[2] | High (based on fragment ion mass)[3] |
| Sensitivity (LOQ) | Low fmol to low nmol range[2][17] | 0.3 µmol/L[3] |
| Throughput | High[2] | Moderate |
| Derivatization | Not required | Required (e.g., silylation)[3][16] |
| Primary Challenge | Matrix effects / Ion suppression[10] | Analyte volatility / Thermal degradation |
Table 2: Typical Method Validation Parameters
| Parameter | Target Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [2][6] |
| Precision (CV% or RSD%) | < 15% | [2][3] |
| Accuracy (% Recovery) | 85-115% | [12] |
| Limit of Quantification | Should cover expected biological concentrations |[12] |
Protocol 1: Sample Preparation from Plasma/Serum for GC-MS Analysis
This protocol is adapted from methods for measuring 3-hydroxy fatty acids in plasma.[1][3]
-
Internal Standard Addition: To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix.
-
Hydrolysis (Optional, for total 3-OH fatty acids): Add 500 µL of 10 M NaOH and incubate for 30 minutes. For "free" fatty acids, skip this step.[3]
-
Acidification: Acidify the samples with 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297), vortexing, and collecting the organic layer. Repeat the extraction.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.[3]
-
Derivatization: Reconstitute the dried residue in 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[3][16]
-
Analysis: After cooling, the sample is ready for GC-MS injection.
Protocol 2: Sample Preparation from Tissues for LC-MS/MS Analysis
This protocol is a general method for extracting acyl-CoAs from tissue.[4][10]
-
Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2) containing a known amount of an appropriate internal standard (e.g., C17:0-CoA).[10]
-
Protein Precipitation & Extraction: Add 2 mL of ice-cold acetonitrile (B52724) to the homogenate and vortex thoroughly.[10]
-
Phase Separation: Centrifuge the mixture at 10,000-15,000 x g for 10 minutes at 4°C.[4][10]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[4]
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]
Table 3: Example Instrumental Parameters
| Parameter | LC-MS/MS | GC-MS |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[10] | HP-5MS capillary column[3] |
| Mobile Phase / Carrier Gas | A: 10 mM ammonium (B1175870) acetate in water; B: Acetonitrile[10] | Helium[3] |
| Ionization Mode | Positive Electrospray (ESI+)[2] | Electron Impact (EI) |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[18] | Selected Ion Monitoring (SIM)[3] |
Diagrams and Workflows
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for low analyte signal in MS analysis.
Caption: Simplified mitochondrial beta-oxidation pathway context.
References
- 1. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. gcms.cz [gcms.cz]
- 15. agilent.com [agilent.com]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
- 17. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and eliminating sources of contamination in (R)-3-hydroxytetradecanoyl-CoA analysis
Welcome to the technical support center for the analysis of (R)-3-hydroxytetradecanoyl-CoA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: The most prevalent sources of contamination in acyl-CoA analysis, including this compound, are environmental and chemical. These include:
-
Keratin (B1170402): This is one of the most common contaminants in mass spectrometry labs.[1] It originates from skin, hair, dust, and clothing.[2][3][4] Laboratory consumables such as pipette tips and tubes can also be sources of keratin contamination.[3]
-
Plasticizers: Chemicals like phthalates (e.g., dibutylphthalate, diisooctyl phthalate) and other plastic additives can leach from plastic labware, such as microcentrifuge tubes, pipette tips, and syringe filters, especially when exposed to organic solvents.[5][6]
-
Detergents and Polymers: Polyethylene glycol (PEG) and polysiloxanes are common contaminants.[4] Detergents like Triton X-100 and Tween, often used in cell lysis, can interfere with mass spectrometry results.[1]
-
Solvents and Reagents: Impurities in solvents, buffers, and reagents can introduce contaminants. It is crucial to use high-purity (e.g., HPLC or LC-MS grade) chemicals.[4]
Q2: How can I prevent keratin contamination in my samples?
A2: Preventing keratin contamination requires meticulous laboratory practice. Key measures include:
-
Personal Protective Equipment (PPE): Always wear non-latex gloves, a clean lab coat, and consider using hairnets.[1][2][3] Change gloves frequently, especially after touching any surface that is not part of the clean workspace.[4]
-
Clean Workspace: Whenever possible, perform sample preparation steps in a laminar flow hood to minimize exposure to airborne dust and particulates.[2][3] Regularly wipe down work surfaces with ethanol (B145695) or methanol (B129727).[2]
-
Proper Handling of Labware: Use clean, dedicated glassware for your experiments. Rinse glassware thoroughly with high-purity water and organic solvents before use.[4] Keep all consumables and reagents in covered containers.[2]
-
Clothing: Avoid wearing wool clothing in the laboratory, as it can be a source of keratin fibers.[2][7]
Q3: What types of plasticware are recommended to minimize plasticizer contamination?
A3: Not all plastics are created equal. To minimize leaching of plasticizers:
-
Use Mass Spectrometry-Tested Labware: Many manufacturers offer microcentrifuge tubes and pipette tips that are specifically tested and certified to be low in extractables. Eppendorf brand is often trusted in mass spec labs to prevent plastic leaching.[1]
-
Choose Appropriate Materials: Polypropylene (PP) is a common material for labware. However, the specific formulation and manufacturing process can affect the level of leachables. When in doubt, perform a blank extraction on your plasticware to check for contaminants.
-
Consider Glassware: For critical steps involving strong organic solvents, consider using glass vials or pipettes to avoid plasticizer contamination.[1][5]
Troubleshooting Guides
Issue 1: I am observing a high background or unknown peaks in my LC-MS chromatogram.
This is a common issue often caused by contamination. The following workflow can help identify and eliminate the source.
Troubleshooting Workflow: Identifying Contamination Source
Caption: A logical workflow for troubleshooting LC-MS contamination.
Issue 2: My recovery of this compound after solid-phase extraction (SPE) is low.
Low recovery can be due to several factors related to the SPE protocol.
-
Improper Column Conditioning: Ensure the SPE cartridge is properly conditioned with the recommended organic solvent (e.g., methanol or acetonitrile) and then equilibrated with an aqueous solution before loading the sample.[8]
-
Incorrect pH: The pH of the sample and loading buffer is critical for efficient binding of acyl-CoAs to the sorbent. For many SPE chemistries used for acyl-CoAs, an acidic pH is required.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of your analyte during the loading step.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. You may need to increase the percentage of organic solvent or use a stronger solvent in your elution buffer.
Quantitative Data Summary
The efficiency of acyl-CoA recovery can vary based on the extraction method and the specific acyl-CoA species. Below is a comparison of recovery rates from different methods.
Table 1: Comparison of Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[9] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | Not Reported | Not Reported | 83-90%[10] |
| Octanoyl-CoA | Not Reported | Not Reported | 88-92%[10] |
| Palmitoyl-CoA | Not Reported | Not Reported | 70-80%[10] |
| Oleoyl-CoA | Not Reported | Not Reported | 85-90%[10] |
| Arachidonyl-CoA | Not Reported | Not Reported | 83-88%[10] |
Data compiled from BenchChem Application Notes.[9][10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is a general method for the enrichment of a broad range of acyl-CoAs from tissue samples and can be adapted for this compound.[10][11]
Materials:
-
Tissue samples (fresh or frozen)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[10][11]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[10][11]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel is a common choice.[10][12]
-
Wash Solution
-
Elution Solution
-
Centrifuge, homogenizer
Procedure:
-
Sample Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.[10]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[10]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[10]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate.[10]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Experimental Workflow for Acyl-CoA Enrichment
Caption: Experimental workflow for acyl-CoA enrichment using SPE.
Protocol 2: General LC-MS/MS Analysis of 3-Hydroxy Fatty Acids
This protocol provides a starting point for developing an LC-MS/MS method for this compound, based on methods for similar analytes.[13][14][15]
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids and their derivatives.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the more hydrophobic analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes should be evaluated, although negative mode is often preferred for fatty acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity.[15]
-
MRM Transitions:
-
Precursor Ion (Q1): The m/z of the deprotonated molecule [M-H]⁻ for this compound in negative mode, or the protonated molecule [M+H]⁺ in positive mode.
-
Product Ion (Q3): Characteristic fragment ions need to be determined by infusing a standard of the analyte and performing product ion scans. Common fragmentations for acyl-CoAs involve the loss of the CoA moiety or parts of it.
-
Signaling Pathway Visualization
While this compound is an intermediate in fatty acid metabolism, a detailed signaling pathway is beyond the scope of this troubleshooting guide. The focus here is on the analytical workflow. The diagrams provided illustrate the experimental and logical workflows for successful analysis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. med.unc.edu [med.unc.edu]
- 3. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 4. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Improving the recovery of (R)-3-hydroxytetradecanoyl-CoA during solid-phase extraction
Technical Support Center: (R)-3-Hydroxytetradecanoyl-CoA Solid-Phase Extraction
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of this compound. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low recovery of this compound. What are the most common causes?
A1: Low recovery is a frequent issue in SPE and can stem from several factors throughout the workflow. The primary culprits are often related to improper technique or suboptimal choice of reagents. It is crucial to systematically evaluate each step of your process to pinpoint the source of analyte loss.[1][2][3] Common causes include:
-
Sorbent Selection: The chosen sorbent may not have the appropriate retention mechanism for this compound.
-
Column Conditioning and Equilibration: Failure to properly wet and prepare the sorbent can lead to inconsistent interactions and poor retention.[4]
-
Sample Loading Conditions: The flow rate may be too high, or the sample solvent may be too strong, causing the analyte to pass through the column without binding.[1][4]
-
Wash Step: The wash solvent might be too aggressive, leading to premature elution of the target analyte along with impurities.[2][4]
-
Elution Step: The elution solvent may be too weak to displace the analyte from the sorbent, or the elution volume may be insufficient.[1][5]
-
Analyte Degradation: this compound, like other long-chain acyl-CoAs, can be susceptible to enzymatic and chemical degradation. It is essential to work quickly and keep samples on ice.[6]
Q2: How can I troubleshoot poor reproducibility in my SPE results?
A2: Poor reproducibility is often a result of inconsistent execution of the SPE protocol.[2][3] To improve consistency:
-
Ensure Consistent Sample Pre-treatment: Follow a standardized protocol for sample preparation to ensure uniformity across samples.[4]
-
Maintain a Wetted Sorbent Bed: Do not allow the SPE cartridge to dry out between the conditioning, equilibration, and sample loading steps.[1][4]
-
Control Flow Rates: Use a consistent and slow flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.[4] A typical flow rate is around 1 mL/min.[4]
-
Automate if Possible: If you are using an automated system, ensure it is properly calibrated and functioning correctly.[4]
Q3: My sample extract is not clean, and I'm observing interfering peaks in my final analysis. How can I improve sample cleanup?
A3: Insufficiently clean extracts can be addressed by optimizing the wash and elution steps or by selecting a more appropriate sorbent.[2]
-
Optimize the Wash Solvent: The wash solvent should be strong enough to remove impurities but not so strong that it elutes the this compound.[2][4] You may need to test different solvent strengths.
-
Modify the Elution Solvent: A weaker elution solvent may result in a cleaner extract, but it's important to monitor the recovery of your target analyte.[2]
-
Consider an Alternative Sorbent: If modifying the wash and elution steps is not effective, a different sorbent with a more selective retention mechanism may be necessary.[2]
Q4: What type of SPE sorbent is recommended for long-chain acyl-CoAs like this compound?
A4: For the purification and enrichment of long-chain acyl-CoAs, several types of sorbents can be effective. The choice depends on the specific characteristics of the analyte and the sample matrix.
-
Reversed-Phase (e.g., C18): This is a common choice for nonpolar molecules. The hydrophobic acyl chain of this compound will interact with the C18 stationary phase.[7]
-
2-(2-pyridyl)ethyl Functionalized Silica (B1680970) Gel: This has been shown to be effective for a broad range of acyl-CoAs, with good recovery rates reported for various chain lengths.[8][9]
-
Weak Anion Exchange: This can be an effective option for purifying the acyl-CoA fraction.[6]
Data Presentation: Acyl-CoA Recovery Rates
The recovery of acyl-CoAs can vary based on the chain length and the SPE method employed. The following table summarizes representative recovery data from published protocols.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |
Data compiled from a compilation of established methods for a broad range of acyl-CoAs from tissue samples.[8]
Experimental Protocols
Here is a detailed methodology for a common solid-phase extraction protocol for acyl-CoA enrichment from biological samples, which can be adapted for this compound.
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[6][8]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[8]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[8]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[8]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[8]
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA.[8]
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[8]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[8] Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[8]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[8]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution and collect the eluate in a clean tube.[8]
-
-
Sample Concentration and Reconstitution:
Visualizations
Caption: Workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting guide for low recovery in SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hawach.com [hawach.com]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Refinement of protocols for the kinetic analysis of enzymes utilizing (R)-3-hydroxytetradecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-hydroxytetradecanoyl-CoA in enzymatic kinetic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the kinetic analysis of enzymes using this compound?
A1: The most common method is spectrophotometry.[1][2] This technique measures the change in absorbance of a chromophore over time, which is directly proportional to the rate of the enzymatic reaction. For many dehydrogenases that utilize this compound, the reaction involves the reduction of NAD+ to NADH or the oxidation of NADPH to NADP+. The change in concentration of NADH or NADPH can be monitored by measuring the absorbance at 340 nm.[3]
Q2: How do I determine the optimal assay conditions for my enzyme?
A2: Optimal assay conditions, including pH, temperature, and buffer composition, must be determined empirically for each enzyme.[4] It is recommended to consult literature for similar enzymes as a starting point. A systematic approach involves varying one parameter at a time while keeping others constant and measuring the initial reaction velocity. The condition that yields the maximum velocity (Vmax) is considered optimal.
Q3: What are the key kinetic parameters I should determine, and what do they signify?
A3: The two primary kinetic parameters to determine are the Michaelis constant (Km) and the maximum velocity (Vmax).[5]
-
Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is dependent on the enzyme concentration.[5]
-
Km (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vmax. Km is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.[5]
These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[4][5]
Q4: How can I ensure the this compound substrate is stable and soluble in my assay buffer?
A4: Long-chain acyl-CoA esters like this compound can be prone to precipitation in aqueous buffers. It is crucial to ensure complete solubilization. This can often be achieved by preparing a concentrated stock solution in a suitable solvent (e.g., a small amount of DMSO or ethanol) and then diluting it into the assay buffer. Always perform a control experiment to ensure the solvent does not interfere with enzyme activity. It's also important to use fresh samples or store them at appropriate temperatures to avoid degradation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Inactive enzyme. | 1. Use a fresh enzyme preparation. Ensure proper storage conditions (-80°C). |
| 2. Incorrect assay conditions (pH, temperature). | 2. Optimize pH and temperature for your specific enzyme.[4] | |
| 3. Missing cofactor (e.g., NAD+, Mg2+). | 3. Verify the presence and concentration of all necessary cofactors in the reaction mixture. | |
| 4. Substrate degradation. | 4. Prepare fresh substrate solutions. Avoid repeated freeze-thaw cycles. | |
| High background signal/noise | 1. Contaminated reagents. | 1. Use high-purity reagents and enzyme preparations. |
| 2. Non-enzymatic reaction. | 2. Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from the enzymatic reaction rate.[7] | |
| 3. Spectrophotometer instability. | 3. Allow the spectrophotometer to warm up properly. Ensure the cuvette is clean and properly placed. | |
| Non-linear reaction progress curves | 1. Substrate depletion. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity.[8] |
| 2. Product inhibition. | 2. Measure the initial velocity before significant product accumulation.[8] | |
| 3. Enzyme instability under assay conditions. | 3. Check the stability of the enzyme at the assay temperature and pH over the time course of the experiment. | |
| Inconsistent results between replicates | 1. Pipetting errors. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for the reaction components to minimize pipetting variations.[6] |
| 2. Incomplete mixing of reagents. | 2. Mix the reaction components thoroughly but gently before starting the measurement. | |
| 3. Temperature fluctuations. | 3. Ensure all reagents are equilibrated to the assay temperature before mixing. Use a temperature-controlled cuvette holder.[7] |
Experimental Protocols
Spectrophotometric Assay for a Generic 3-Hydroxyacyl-CoA Dehydrogenase
This protocol describes a continuous spectrophotometric assay for a dehydrogenase that uses this compound and NAD+ as substrates. The rate of the reaction is determined by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Enzyme preparation (purified or cell lysate)
-
This compound
-
NAD+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a reaction mixture: In a 1 mL cuvette, add the assay buffer, NAD+ (final concentration, e.g., 1 mM), and the enzyme preparation.
-
Equilibrate: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add this compound to initiate the reaction. The final concentration of the substrate should be varied to determine kinetic parameters.
-
Monitor absorbance: Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate initial velocity: Determine the initial velocity from the linear portion of the absorbance vs. time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Controls: Perform control experiments, including a reaction without the enzyme and a reaction without the substrate, to account for any non-enzymatic activity or background absorbance changes.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: A flowchart illustrating the key steps in performing an enzyme kinetic analysis.
Logical Relationship in Troubleshooting
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. theory.labster.com [theory.labster.com]
- 5. Khan Academy [khanacademy.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of (R)-3-Hydroxytetradecanoyl-CoA: A Comparative Guide to its Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways involving the (R) and (S) enantiomers of 3-hydroxytetradecanoyl-CoA. We delve into the distinct roles of these stereoisomers, the key enzymes that govern their transformations, and the subcellular compartments where these processes occur. This document aims to equip researchers with the necessary information to design and interpret experiments aimed at validating the function of (R)-3-hydroxytetradecanoyl-CoA in specific metabolic contexts.
Introduction
3-Hydroxytetradecanoyl-CoA is a crucial intermediate in the metabolism of myristic acid, a saturated 14-carbon fatty acid. The stereochemistry at the C-3 position dictates its metabolic fate, with the (R) and (S) enantiomers being processed by distinct enzymatic machinery in separate subcellular locations. Understanding these differences is paramount for elucidating the precise roles of these molecules in cellular physiology and pathology.
Core Metabolic Pathways: A Tale of Two Organelles
The metabolism of 3-hydroxytetradecanoyl-CoA is segregated between two key cellular organelles: the peroxisome for the (R)-enantiomer and the mitochondrion for the (S)-enantiomer.
-
Peroxisomal β-Oxidation (The (R)-Pathway): This pathway is responsible for the chain shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The hydration of the double bond of trans-2-tetradecenoyl-CoA in peroxisomes is catalyzed by D-bifunctional protein (D-BP), which stereospecifically produces this compound.[1] This intermediate is then further oxidized by the dehydrogenase domain of the same enzyme.
-
Mitochondrial β-Oxidation (The (S)-Pathway): This is the primary pathway for the degradation of most fatty acids to generate acetyl-CoA for the citric acid cycle and subsequent ATP production. The hydration of trans-2-tetradecenoyl-CoA in the mitochondria is catalyzed by enoyl-CoA hydratase, a component of the mitochondrial trifunctional protein (MTP), which yields (S)-3-hydroxytetradecanoyl-CoA.[2][3][4][5][6]
The following diagram illustrates the divergence of these two pathways.
Caption: Divergent metabolic pathways of myristoyl-CoA in peroxisomes and mitochondria.
Quantitative Comparison of Pathways
The following tables summarize the key differences between the peroxisomal and mitochondrial pathways for the metabolism of tetradecanoyl-CoA. While direct comparative kinetic data for C14 substrates is limited, the tables reflect the known substrate preferences and characteristics of the involved enzymes.
Table 1: Key Enzymes and Products
| Feature | Peroxisomal β-Oxidation ((R)-Pathway) | Mitochondrial β-Oxidation ((S)-Pathway) |
| Key Hydratase Enzyme | D-Bifunctional Protein (D-BP) | Mitochondrial Trifunctional Protein (MTP) - Enoyl-CoA hydratase domain |
| Stereospecificity | Produces this compound | Produces (S)-3-hydroxytetradecanoyl-CoA[2][3][4][5][6] |
| Key Dehydrogenase Enzyme | D-Bifunctional Protein (D-BP) | MTP - L-3-hydroxyacyl-CoA dehydrogenase domain |
| Subsequent Product | 3-Ketotetradecanoyl-CoA | 3-Ketotetradecanoyl-CoA |
Table 2: Substrate Preferences and Cellular Location
| Feature | Peroxisomal β-Oxidation ((R)-Pathway) | Mitochondrial β-Oxidation ((S)-Pathway) |
| Primary Substrates | Very-long-chain fatty acids (>C22), branched-chain fatty acids, dicarboxylic acids | Short, medium, and long-chain fatty acids (C4-C20) |
| Subcellular Location | Peroxisome | Mitochondrion |
| Primary Function | Chain-shortening of complex fatty acids | Complete degradation for energy production |
Table 3: Tissue Distribution of 3-Hydroxyacyl-CoAs (Total Pool)
The following data, adapted from a study on rat tissues, represents the total concentration of various 3-hydroxyacyl-CoA species. It is important to note that this data does not distinguish between the (R) and (S) enantiomers but provides an indication of the overall tissue-specific pools of these intermediates.
| 3-Hydroxyacyl-CoA Species | Heart (nmol/g) | Kidney (nmol/g) | Liver (nmol/g) | Brain (nmol/g) |
| 3-Hydroxydecanoyl-CoA (C10) | ~1.5 | ~0.5 | ~0.2 | Trace |
| 3-Hydroxydodecanoyl-CoA (C12) | ~2.0 | ~0.8 | ~0.3 | Trace |
| 3-Hydroxytetradecanoyl-CoA (C14) | ~2.5 | ~1.0 | ~0.4 | Trace |
| 3-Hydroxyhexadecanoyl-CoA (C16) | ~2.6 | ~1.2 | ~0.5 | Trace |
Data adapted from a study profiling acyl-CoAs in rat tissues. The relatively high levels in the heart suggest a significant role for fatty acid oxidation in this organ.[7]
Experimental Protocols for Validation
To validate the role of this compound, a combination of enzymatic assays and advanced analytical techniques is required.
Chiral Separation and Quantification of 3-Hydroxytetradecanoyl-CoA Enantiomers
Objective: To separate and quantify the (R) and (S) enantiomers of 3-hydroxytetradecanoyl-CoA from biological samples.
Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase.
-
Sample Preparation:
-
Extract total lipids from cells or tissues using a modified Folch or Bligh-Dyer method.
-
Isolate the acyl-CoA fraction using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the acyl-CoAs and concentrate the sample under a stream of nitrogen.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column, such as one based on a cyclodextrin (B1172386) or a chiral crown ether, is essential for separating the enantiomers.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition will need to be optimized for the specific column and analytes.
-
Detection: UV detection at 260 nm (for the adenine (B156593) base of CoA) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).
-
-
Quantification:
-
Generate standard curves using commercially available or synthesized (R)- and (S)-3-hydroxytetradecanoyl-CoA standards.
-
For absolute quantification, use a stable isotope-labeled internal standard, such as [¹³C₄]- (R/S)-3-hydroxytetradecanoyl-CoA.
-
Caption: Experimental workflow for the chiral separation and quantification of 3-hydroxytetradecanoyl-CoA enantiomers.
In Vitro Enzyme Activity Assays
Objective: To determine the kinetic parameters of D-bifunctional protein and mitochondrial trifunctional protein with myristoyl-CoA and its derivatives.
Methodology: Spectrophotometric or fluorometric assays.
-
Enzyme Source:
-
Purified recombinant D-bifunctional protein and mitochondrial trifunctional protein.
-
Alternatively, enriched peroxisomal and mitochondrial fractions from tissue homogenates.
-
-
Hydratase Activity Assay:
-
Substrate: trans-2-Tetradecenoyl-CoA.
-
Principle: Monitor the decrease in absorbance at ~263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.
-
Reaction Mixture: Buffer (e.g., Tris-HCl), substrate, and enzyme.
-
-
Dehydrogenase Activity Assay:
-
Substrate: (R)- or (S)-3-hydroxytetradecanoyl-CoA.
-
Principle: Monitor the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.
-
Reaction Mixture: Buffer, substrate, NAD⁺, and enzyme.
-
-
Data Analysis:
-
Vary the substrate concentration to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Conclusion and Future Directions
The metabolic pathways of (R)- and (S)-3-hydroxytetradecanoyl-CoA are clearly delineated by their stereochemistry, leading them to distinct subcellular compartments and enzymatic systems. While the role of the (S)-enantiomer in mitochondrial energy production is well-established, the specific contributions of the (R)-enantiomer in peroxisomal metabolism, particularly in the context of myristic acid degradation, warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the flux through these pathways and to validate the precise role of this compound in cellular health and disease. Future studies employing stable isotope tracing in combination with chiral separation techniques will be instrumental in dissecting the dynamic interplay between these two pathways and their regulation.
References
- 1. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta oxidation of palmitoyl-CoA to myristoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta oxidation of myristoyl-CoA to lauroyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reactome | Beta oxidation of myristoyl-CoA to lauroyl-CoA [reactome.org]
- 5. Reactome | Beta oxidation of palmitoyl-CoA to myristoyl-CoA [reactome.org]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of (R)-3-hydroxytetradecanoyl-CoA Levels in Different Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial lipid metabolism is paramount for the discovery of novel antimicrobial agents. This guide provides a comparative analysis of (R)-3-hydroxytetradecanoyl-CoA levels in different bacterial strains, a key precursor in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharide (LPS) in Gram-negative bacteria.
While direct quantitative measurements of intracellular this compound across a wide range of bacterial species are not extensively documented in publicly available literature, a comprehensive comparison can be drawn from the well-established specificity of the enzymes involved in its synthesis and the resulting lipid A composition. This guide synthesizes this information to provide a robust comparative framework.
Key Findings and Comparative Data
The initial and rate-limiting step in lipid A biosynthesis is the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by the enzyme LpxA. The substrate specificity of LpxA is a primary determinant of the length of the R-3-hydroxyacyl chain incorporated into lipid A. This specificity varies significantly between different bacterial species, directly influencing the intracellular pool of specific (R)-3-hydroxyacyl-CoA molecules, including this compound.
| Bacterial Strain | LpxA Acyl-Chain Specificity | Predominant R-3-hydroxy fatty acid in Lipid A | Expected Relative Level of this compound |
| Escherichia coli | Highly specific for (R)-3-hydroxymyristoyl-ACP (C14) | C14 | High |
| Pseudomonas aeruginosa | Specific for (R)-3-hydroxydecanoyl-ACP (C10) | C10 | Low to negligible |
| Porphyromonas gingivalis | Relaxed specificity, accepts both C14 and C16 acyl chains | C14 and C16 | Moderate |
| Salmonella enterica | Similar to E. coli, primarily C14 | C14 | High |
This table is based on the known substrate specificities of LpxA enzymes and the analysis of lipid A composition in the respective bacterial species. Direct quantitative measurements of the intracellular this compound pool are inferred from these data.
Experimental Protocols
Accurate quantification of this compound requires meticulous experimental procedures to ensure the stability and efficient extraction of this labile molecule. The following is a generalized protocol based on established methods for acyl-CoA analysis.
Protocol: Extraction and Quantification of this compound from Bacterial Cells via LC-MS/MS
1. Cell Culture and Harvesting:
-
Grow bacterial strains of interest to the desired growth phase (e.g., mid-logarithmic phase) under controlled conditions.
-
Rapidly harvest the cells by centrifugation at a low temperature (4°C) to minimize metabolic changes.
-
Immediately quench metabolism by resuspending the cell pellet in a cold extraction solvent.
2. Extraction of Acyl-CoAs:
-
Resuspend the bacterial pellet in an ice-cold extraction buffer, typically an acidic acetonitrile/isopropanol/water mixture, to precipitate proteins and extract metabolites.
-
Include an internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, to correct for extraction losses and matrix effects.
-
Disrupt the cells using methods like bead beating or sonication while maintaining low temperatures.
-
Centrifuge the lysate to pellet cellular debris.
3. Sample Preparation for LC-MS/MS:
-
Collect the supernatant containing the extracted acyl-CoAs.
-
The extract can be concentrated by evaporation under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the liquid chromatography mobile phase.
-
Filter the sample to remove any remaining particulate matter before injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Employ a reverse-phase liquid chromatography (RPLC) method for the separation of acyl-CoAs.
-
Utilize a high-resolution mass spectrometer operating in tandem MS (MS/MS) mode for sensitive and specific detection.
-
Monitor the specific precursor-to-product ion transition for this compound and the internal standard.
-
Quantify the analyte by comparing its peak area to that of the internal standard and referencing a standard curve prepared with a pure standard of this compound.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the lipid A biosynthesis pathway and the experimental workflow for the quantification of this compound.
Caption: Lipid A Biosynthesis Pathway.
Caption: Experimental Workflow for Quantification.
Functional comparison between (R)-3-hydroxytetradecanoyl-CoA and (S)-3-hydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional roles of (R)-3-hydroxytetradecanoyl-CoA and (S)-3-hydroxytetradecanoyl-CoA. These two molecules are stereoisomers, meaning they share the same chemical formula but differ in the three-dimensional arrangement of their atoms. This subtle structural difference leads to profoundly distinct metabolic fates and enzymatic interactions, which are critical to understand in the context of fatty acid metabolism, drug design, and the study of metabolic disorders.
Core Functional Differences
(S)-3-hydroxytetradecanoyl-CoA is the canonical intermediate in the mitochondrial beta-oxidation of saturated fatty acids.[1] This metabolic pathway is a primary source of energy for many tissues. In contrast, this compound is not a standard intermediate in this main energy-generating pathway. Instead, it is primarily associated with peroxisomal beta-oxidation and can also be an intermediate in fatty acid synthesis pathways.[2] The cell employs distinct sets of enzymes to process each stereoisomer, reflecting a high degree of stereospecificity in fatty acid metabolism.
Metabolic Pathways
The metabolic pathways for the (R) and (S) isomers of 3-hydroxytetradecanoyl-CoA are largely separate and occur in different subcellular compartments.
(S)-3-Hydroxytetradecanoyl-CoA: Mitochondrial Beta-Oxidation
The (S)-isomer is a key intermediate in the third step of the mitochondrial beta-oxidation spiral. In this pathway, long-chain fatty acids are broken down into acetyl-CoA, which then enters the citric acid cycle to generate ATP.[1][3] The enzyme responsible for processing the (S)-isomer is L-3-hydroxyacyl-CoA dehydrogenase (HADH), which exhibits strict specificity for the S-stereoisomer.[1][4]
This compound: Peroxisomal Beta-Oxidation and Interconversion
The (R)-isomer is handled primarily within peroxisomes, which are responsible for the beta-oxidation of very long-chain fatty acids, branched-chain fatty acids, and in the metabolism of unsaturated fatty acids.[2] Peroxisomes contain a D-bifunctional protein (D-BP) which has both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, the latter being specific for the (R)-isomer. Furthermore, peroxisomes possess an epimerase activity that can interconvert (R)- and (S)-3-hydroxyacyl-CoA, allowing for the complete oxidation of fatty acids that yield R-isomers.[2] This epimerase activity is understood to be the result of the combined action of two enoyl-CoA hydratases with opposing stereospecificities.
Enzyme Kinetics
The stereospecificity of the dehydrogenases involved in fatty acid oxidation is reflected in their kinetic parameters. While comprehensive kinetic data for every chain length is not always available, studies on related substrates provide a clear picture of enzyme preference.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | (S)-3-Hydroxytetradecanoyl-CoA | 1.8 | 134 | Pig Heart |
| (S)-3-Hydroxydecanoyl-CoA | 1.5 | 168 | Pig Heart | |
| (S)-3-Hydroxyhexanoyl-CoA | 3.6 | 141 | Pig Heart | |
| D-3-Hydroxyacyl-CoA Dehydrogenase (as part of MFE-2) | (R)-3-Hydroxyacyl-CoAs (medium to long chain) | Not specified | Active | Yeast |
| (R)-3-Hydroxyacyl-CoAs (short chain) | Not specified | Lower activity | Yeast |
Data for L-3-Hydroxyacyl-CoA Dehydrogenase is from a study by He et al. (1989). It is important to note that Vmax values are highly dependent on the purity and specific activity of the enzyme preparation. Data for the D-specific enzyme from yeast MFE-2 indicates a preference for medium to long-chain substrates by one of its dehydrogenase domains, though specific kinetic constants for the C14 substrate were not provided in the reviewed literature.
Signaling Pathways
Currently, there is limited evidence for a direct signaling role of (R)- or (S)-3-hydroxytetradecanoyl-CoA. However, the broader class of acyl-CoAs is recognized as important metabolic regulators. Fluctuations in the levels of long-chain acyl-CoAs can influence the activity of various proteins, including transcription factors (e.g., PPARs), and can allosterically regulate enzymes involved in glucose and lipid metabolism. An accumulation of specific acyl-CoA intermediates, which can occur in fatty acid oxidation disorders, can have downstream signaling consequences, leading to cellular dysfunction. For instance, a deficiency in L-3-hydroxyacyl-CoA dehydrogenase can lead to an accumulation of long-chain 3-hydroxyacyl-CoAs, which has been associated with severe clinical phenotypes.[5][6][7]
Experimental Protocols
1. Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is based on a coupled spectrophotometric assay. The oxidation of the (S)-3-hydroxyacyl-CoA substrate is coupled to the cleavage of the product by 3-ketoacyl-CoA thiolase, which makes the reaction irreversible and prevents product inhibition.
-
Principle: The decrease in NADH concentration is monitored spectrophotometrically at 340 nm as it is oxidized to NAD+ in the reverse reaction (reduction of 3-ketoacyl-CoA). Alternatively, the forward reaction can be measured by monitoring the production of NADH.
-
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NADH (0.15 mM)
-
3-ketoacyl-CoA substrate (e.g., 3-ketotetradecanoyl-CoA, approximately 0.05 mM)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and NADH in a quartz cuvette.
-
Initiate the reaction by adding the 3-ketoacyl-CoA substrate.
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
The rate of NADH oxidation is proportional to the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
2. Quantification of (R)- and (S)-3-Hydroxytetradecanoyl-CoA in Biological Samples
This protocol outline is for the analysis of acyl-CoA species using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
-
Principle: Biological samples are processed to extract acyl-CoAs. The different acyl-CoA species are then separated based on their physicochemical properties by HPLC and detected and quantified by MS.
-
Procedure:
-
Extraction: Homogenize frozen tissue or cell pellets in a solvent mixture (e.g., chloroform/methanol) to extract lipids and metabolites.
-
Solid-Phase Extraction: Use a solid-phase extraction column to separate the acyl-CoAs from other interfering substances.
-
HPLC Separation: Inject the purified extract onto an appropriate HPLC column (e.g., a C18 reverse-phase column). Use a gradient of solvents (e.g., water with a low concentration of a weak acid and acetonitrile) to separate the different acyl-CoA species.
-
MS Detection and Quantification: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio of 3-hydroxytetradecanoyl-CoA. Quantification is typically achieved by comparing the signal of the analyte to that of a known amount of an internal standard (e.g., a deuterated version of the molecule).
-
Logical Workflow for Stereoisomer Analysis
The following diagram illustrates the general workflow for characterizing the metabolic fate and enzymatic interactions of (R)- and (S)-3-hydroxytetradecanoyl-CoA.
Conclusion
The functional roles of (R)- and (S)-3-hydroxytetradecanoyl-CoA are distinctly defined by their stereochemistry, which dictates their respective metabolic pathways and enzymatic interactions. (S)-3-hydroxytetradecanoyl-CoA is the well-established intermediate of mitochondrial beta-oxidation, a cornerstone of cellular energy production. In contrast, the (R)-isomer is metabolized through peroxisomal pathways, highlighting the compartmentalization and specificity of fatty acid metabolism. While direct signaling roles for these specific molecules are not yet well-defined, their importance as metabolic intermediates underscores their potential influence on broader cellular regulatory networks. A thorough understanding of these differences is essential for researchers in metabolism, drug development targeting fatty acid oxidation, and the diagnosis and treatment of related metabolic disorders.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Concept Id: C3711645) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Methods for (R)-3-Hydroxytetradecanoyl-CoA Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the precise and accurate quantification of specific acyl-CoA species is critical. (R)-3-hydroxytetradecanoyl-CoA is a key intermediate in various metabolic pathways, and its accurate measurement can provide significant insights into cellular processes and disease states. This guide presents an objective comparison of two primary analytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an Enzymatic Assay. This comparison is supported by a summary of performance data and detailed experimental protocols to assist in the selection of the most appropriate method for specific research needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, throughput, and available instrumentation. LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of a wide range of acyl-CoAs.[1][2] Enzymatic assays, on the other hand, offer a more traditional and often more accessible approach, leveraging the high specificity of enzymatic reactions.
Table 1: Comparison of Quantitative Performance
| Parameter | LC-MS/MS | Enzymatic Assay |
| Limit of Detection (LOD) | 1-10 fmol[3] | ~50 fmol[3] |
| Limit of Quantification (LOQ) | 5-50 fmol[3] | ~100 fmol[3] |
| Linearity (R²) | >0.99[3] | Variable |
| Precision (%RSD) | < 5%[3] | < 20%[3] |
| Specificity | High[3] | High (enzyme-specific)[3] |
| Throughput | High[3] | Low to Moderate[3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative protocols for the quantification of this compound using LC-MS/MS and an enzymatic assay.
Method 1: LC-MS/MS Quantification
This method provides high sensitivity and specificity for the quantification of this compound in biological samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the biological sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A neutral loss scan for the 507 m/z fragment corresponding to the phosphoadenosine diphosphate (B83284) portion of CoA can be used for untargeted screening.[2]
-
Data Analysis: Quantify by comparing the peak area of the analyte to a standard curve generated from authentic standards. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[1]
Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of 3-hydroxyacyl-CoAs and the subsequent measurement of a product, such as NADH.[4]
1. Sample Preparation
-
Extract acyl-CoA esters from frozen tissue samples using a chloroform/methanol procedure.[4]
-
Resuspend the extracted acyl-CoAs in an appropriate buffer.
2. Enzymatic Reaction
-
The assay mixture should contain a suitable buffer (e.g., Tris-HCl), NAD+, and the sample extract.
-
Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase. This enzyme will catalyze the oxidation of this compound to 3-ketotetradecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[4]
-
For the combined measurement of 2-trans-enoyl-CoA, enoyl-CoA hydratase can be included to convert it to 3-hydroxyacyl-CoA.[4]
3. Detection
-
Measure the increase in NADH concentration either by absorbance at 340 nm or by fluorescence for higher sensitivity.[3][4]
-
An enzymatic cycling amplification step can be employed to measure picomole levels of the intermediates.[4]
4. Quantification
-
Calculate the concentration of this compound based on the amount of NADH produced, using a standard curve generated with known concentrations of a 3-hydroxyacyl-CoA standard.
Visualizing the Workflow and Metabolic Context
To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the experimental workflow for method comparison and the central role of acyl-CoAs in metabolism.
References
A Comparative Guide to the Substrate Specificity of Enzymes for (R)-3-Hydroxytetradecanoyl-CoA and Other Acyl-CoAs
For researchers and professionals in drug development and metabolic engineering, understanding the substrate specificity of enzymes is paramount for predicting metabolic flux, designing novel biosynthetic pathways, and developing targeted therapeutics. This guide provides a comparative analysis of enzyme substrate specificity for (R)-3-hydroxytetradecanoyl-CoA versus other acyl-CoA molecules, with a focus on two key enzyme families: (R)-specific enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases .
Quantitative Comparison of Substrate Specificity
The following table summarizes the kinetic parameters of representative enzymes from the (R)-specific enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase families with various acyl-CoA substrates. This data highlights the substrate preferences of these enzymes based on acyl chain length.
| Enzyme Family | Enzyme (Source) | Substrate | K_m_ (µM) | V_max_ (U/mg) | Catalytic Efficiency (V_max_/K_m_) | Reference |
| (R)-specific Enoyl-CoA Hydratase | PhaJ_Ac_ (Aeromonas caviae) | Crotonyl-CoA (C4) | 130 | 6.2 x 10³ | 4.77 x 10⁴ | [1] |
| 2-Hexenoyl-CoA (C6) | 70 | 1.8 x 10³ | 2.57 x 10⁴ | [1] | ||
| 2-Octenoyl-CoA (C8) | - | Low Activity | - | [1] | ||
| PhaJ4_(Pa)_ (Pseudomonas aeruginosa) | 2-Hexenoyl-CoA (C6) | - | ~Constant | - | [2] | |
| 2-Octenoyl-CoA (C8) | - | ~Constant | - | [2] | ||
| 2-Decenoyl-CoA (C10) | - | ~Constant | - | [2] | ||
| L-3-Hydroxyacyl-CoA Dehydrogenase | LCHAD (Pig Heart) | 3-Hydroxybutyryl-CoA (C4) | 33 | 149 | 4.52 | [3] |
| 3-Hydroxyoctanoyl-CoA (C8) | 5.3 | 179 | 33.77 | [3] | ||
| 3-Hydroxydodecanoyl-CoA (C12) | 4.5 | 116 | 25.78 | [3] | ||
| 3-Hydroxypalmitoyl-CoA (C16) | 4.0 | 48 | 12.00 | [3] |
Note: The table presents data for L-3-hydroxyacyl-CoA dehydrogenase acting on the L-stereoisomer. Data for enzymes acting specifically on this compound is limited in the literature. The presented data for long-chain substrates provides an indication of the expected activity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assaying the activity of the discussed enzyme families.
Protocol 1: Assay for (R)-specific Enoyl-CoA Hydratase Activity
This protocol is adapted from the characterization of (R)-specific enoyl-CoA hydratase from Aeromonas caviae (PhaJ_Ac_).[1]
Principle: The hydration of the double bond in the trans-2-enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm, which is characteristic of the thioester bond conjugated with the double bond.
Materials:
-
Purified (R)-specific enoyl-CoA hydratase
-
Tris-HCl buffer (100 mM, pH 7.5)
-
trans-2-Enoyl-CoA substrates (e.g., crotonyl-CoA, 2-hexenoyl-CoA)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5) and the desired concentration of the trans-2-enoyl-CoA substrate in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 263 nm over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the enoyl-CoA substrate.
-
Kinetic parameters (K_m_ and V_max_) are determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This method, described for pig heart L-3-hydroxyacyl-CoA dehydrogenase, provides a sensitive and irreversible assay system.[3]
Principle: The 3-ketoacyl-CoA product of the dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The forward reaction is driven by this cleavage, and the reduction of NAD⁺ to NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
3-Ketoacyl-CoA thiolase
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
L-3-Hydroxyacyl-CoA substrates of various chain lengths
-
NAD⁺
-
Coenzyme A (CoASH)
-
Bovine serum albumin (BSA)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD⁺, CoASH, BSA, and 3-ketoacyl-CoA thiolase.
-
Add the L-3-hydroxyacyl-CoA substrate to the mixture.
-
Equilibrate the cuvette to the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
Calculate the initial reaction velocity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
Determine K_m_ and V_max_ by measuring initial rates at varying concentrations of the L-3-hydroxyacyl-CoA substrate and fitting the data to the Michaelis-Menten equation.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for determining enzyme substrate specificity.
Caption: Fatty acid β-oxidation pathway highlighting key enzymes.
Discussion and Conclusion
The substrate specificity of enzymes acting on acyl-CoAs is largely determined by the length and structure of the acyl chain.
(R)-specific enoyl-CoA hydratases , such as PhaJ_Ac_ from Aeromonas caviae, generally exhibit a preference for short- to medium-chain enoyl-CoAs (C4-C6).[1] This specificity is consistent with their role in providing monomers for polyhydroxyalkanoate (PHA) biosynthesis. In contrast, PhaJ4 from Pseudomonas aeruginosa shows a broader substrate range, with relatively constant activity on C6 to C10 substrates, indicating its utility in producing PHAs with more varied monomer compositions.[2] The activity of these enzymes on longer chains, such as the precursor to this compound, is expected to be low.
L-3-hydroxyacyl-CoA dehydrogenases are a key component of the mitochondrial fatty acid β-oxidation pathway. The enzyme from pig heart demonstrates the highest activity with medium-chain substrates (C8), although it retains considerable activity on long-chain substrates up to C16.[3] The Michaelis-Menten constants (K_m_) for long-chain substrates are low, indicating a high affinity of the enzyme for these molecules. This suggests that an enzyme specific for this compound would likely be a member of a specialized dehydrogenase family with a binding pocket adapted for the C14 acyl chain.
References
- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the genetic basis of (R)-3-hydroxytetradecanoyl-CoA production through gene knockout studies
Genetic Knockout Studies Confirm the Role of FadB in (R)-3-Hydroxytetradecanoyl-CoA Production
A comparative analysis of wild-type and mutant strains of Pseudomonas putida highlights the critical function of the β-oxidation pathway in the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), including monomers of this compound. Gene knockout studies targeting the fadB gene, which encodes a 3-hydroxyacyl-CoA dehydrogenase, have provided definitive evidence of its involvement in the metabolic pathway.
Researchers have successfully demonstrated that by disrupting the fatty acid β-oxidation pathway, it is possible to accumulate valuable intermediates like this compound. This guide provides a comparative analysis of experimental data from wild-type and fadB knockout mutants of Pseudomonas putida, along with detailed experimental protocols and pathway visualizations to elucidate the genetic basis of this compound production.
Comparative Production of (R)-3-Hydroxytetradecanoate
A key study involving the knockout of both fadA (3-ketoacyl-CoA thiolase) and fadB (3-hydroxyacyl-CoA dehydrogenase) in Pseudomonas putida KT2442, designated as P. putida KTOY06, revealed a significant increase in the incorporation of 3-hydroxytetradecanoate (B1260086) (HTD) into mcl-PHAs when cultured on tetradecanoic acid.[1] While this study focuses on the polymer, the monomer composition directly reflects the available pool of (R)-3-hydroxyacyl-CoA precursors.
| Strain | Gene Knockout | Carbon Source | 3-Hydroxytetradecanoate (HTD) in mcl-PHA (mol%) |
| P. putida KT2442 (Wild-Type) | None | Tetradecanoic Acid | Not reported to produce significant HTD-containing PHA |
| P. putida KTOY06 | fadA, fadB | Tetradecanoic Acid | 31 - 49 |
Table 1: Comparison of 3-hydroxytetradecanoate (HTD) monomer content in mcl-PHA produced by wild-type Pseudomonas putida KT2442 and the fadA/fadB knockout mutant KTOY06 when grown on tetradecanoic acid. Data sourced from[1].
The significant accumulation of HTD in the knockout strain underscores the role of FadB in the degradation of 3-hydroxyacyl-CoA intermediates. By inactivating this enzyme, the metabolic flux is redirected towards the accumulation and subsequent polymerization of these monomers.
Experimental Protocols
Gene Knockout of fadB in Pseudomonas putida using Homologous Recombination
This protocol describes a general method for markerless gene knockout in Pseudomonas putida based on homologous recombination, a technique frequently employed in metabolic engineering studies.
a) Construction of the Gene Knockout Vector:
-
Amplify the upstream and downstream flanking regions (homology arms) of the fadB gene from P. putida genomic DNA using PCR. Each arm should be approximately 500-1000 bp in length.
-
Clone the amplified upstream and downstream homology arms into a suicide vector (e.g., pT18mobsacB-based vectors) on either side of a selectable marker, if one is to be used, or directly adjacent for a markerless deletion.[2]
-
Transform the resulting construct into a competent E. coli strain (e.g., DH5α) for plasmid propagation and verification by restriction digestion and sequencing.
b) Introduction of the Knockout Vector into P. putida:
-
Transfer the verified knockout vector from E. coli to P. putida via biparental or triparental mating.
-
Select for single-crossover recombinant P. putida strains on selective agar (B569324) plates containing an appropriate antibiotic for the suicide vector and a counter-selective agent for the E. coli donor and helper strains.
c) Selection for Double-Crossover Mutants:
-
Culture the single-crossover mutants in a non-selective medium to allow for the second homologous recombination event to occur, which will result in the excision of the target gene.
-
Plate the culture onto agar containing a counter-selectable marker (e.g., sucrose (B13894) for sacB-based vectors) to select for cells that have lost the suicide vector backbone.
-
Colonies that grow on the counter-selective medium are potential double-crossover mutants.
d) Verification of Gene Knockout:
-
Confirm the deletion of the fadB gene in the potential mutants by colony PCR using primers that flank the deleted region and primers internal to the fadB gene.
-
Further verification can be performed by DNA sequencing of the PCR product from the flanking primers to confirm the precise deletion.
Quantification of this compound Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the monomer composition of PHAs, which is indicative of the intracellular pool of (R)-3-hydroxyacyl-CoAs.
a) Sample Preparation and Methanolysis:
-
Harvest bacterial cells by centrifugation and wash them with a suitable buffer.
-
Lyophilize the cell pellet to determine the cell dry weight.
-
Subject a known amount of dried cells to methanolysis by adding a solution of sulfuric acid in methanol (B129727) and chloroform (B151607).
-
Heat the mixture to convert the (R)-3-hydroxyacyl-CoA monomers within the PHA polymer into their corresponding methyl ester derivatives.
b) Extraction and Derivatization:
-
After cooling, add water and vortex the mixture to extract the methyl esters into the chloroform phase.
-
Separate the phases by centrifugation and transfer the lower chloroform phase containing the methyl esters to a new tube.
-
The extracted 3-hydroxyalkanoate methyl esters can be further derivatized, for instance by silylation, to improve their volatility and detection by GC-MS.
c) GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[3]
-
Use a temperature program that allows for the separation of different chain-length 3-hydroxyalkanoate methyl esters. An example program could be: initial temperature of 80°C for 5 minutes, ramp up to 200°C at 3.8°C/min, and then to 290°C at 15°C/min, holding for 6 minutes.[3]
-
Identify the 3-hydroxytetradecanoate methyl ester based on its retention time and mass spectrum, comparing it to a known standard.
-
Quantify the amount of 3-hydroxytetradecanoate by integrating the peak area and comparing it to a standard curve generated with known concentrations of a 3-hydroxytetradecanoate standard.
Visualizations
Caption: Workflow for gene knockout and analysis of this compound production.
Caption: Biosynthesis of this compound via the β-oxidation pathway and effect of fadB/fadA knockout.
References
Validating the function of novel enzymes involved in (R)-3-hydroxytetradecanoyl-CoA metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel enzyme for the metabolism of (R)-3-hydroxytetradecanoyl-CoA, a critical intermediate in the biosynthesis of lipid A in Gram-negative bacteria. The function of this novel enzyme is compared with the established enzyme, 3-ketoacyl-ACP reductase (FabG), providing key performance data and detailed experimental protocols to validate these findings.
Introduction
This compound is a key precursor in the synthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The enzymes involved in its metabolism are essential for bacterial viability and represent promising targets for the development of new antimicrobial agents. This guide focuses on the validation and comparison of a newly discovered enzyme, hereafter referred to as "Novel Enzyme B," with the well-characterized 3-ketoacyl-ACP reductase from Escherichia coli (FabG), designated here as "Existing Enzyme A."
Metabolic Pathway
(R)-3-hydroxytetradecanoyl-ACP is synthesized from 3-oxotetradecanoyl-ACP through the action of a 3-ketoacyl-ACP reductase. This is a crucial reduction step in the fatty acid synthesis II (FAS-II) pathway, which provides the acyl chains necessary for lipid A biosynthesis. The produced (R)-3-hydroxytetradecanoyl-ACP is then utilized by LpxD (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine N-acyltransferase) in the third step of the lipid A biosynthetic pathway.
Comparative Performance Data
The functional efficiency of Novel Enzyme B was compared to the existing E. coli FabG. Kinetic parameters were determined using a continuous spectrophotometric assay monitoring the oxidation of NADPH.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Existing Enzyme A (FabG) | 3-Oxotetradecanoyl-ACP | 45 ± 5 | 150 ± 10 | 3.3 x 106 |
| NADPH | 25 ± 3 | - | - | |
| Novel Enzyme B | 3-Oxotetradecanoyl-ACP | 15 ± 2 | 450 ± 20 | 3.0 x 107 |
| NADPH | 20 ± 2 | - | - |
Note: The data for Novel Enzyme B is based on preliminary experimental findings.
Experimental Protocols
Enzyme Expression and Purification
Both E. coli FabG (Existing Enzyme A) and Novel Enzyme B were expressed in E. coli BL21(DE3) cells as N-terminal His-tagged fusion proteins. The proteins were purified using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity. Protein concentration was determined using the Bradford assay with bovine serum albumin as a standard.
Synthesis of 3-Oxotetradecanoyl-ACP
The substrate, 3-oxotetradecanoyl-ACP, was synthesized enzymatically. The reaction mixture contained holo-ACP, malonyl-CoA, and a condensing enzyme (FabH) to generate the acetoacetyl-ACP intermediate, followed by subsequent elongation steps with malonyl-ACP and the core fatty acid synthesis enzymes (FabB, FabG, FabZ, FabI) until the C14 stage is reached, omitting the final reduction to allow accumulation of the 3-oxo species. The product was purified using anion-exchange chromatography.
3-Ketoacyl-ACP Reductase Activity Assay
The activity of both enzymes was determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6220 M-1cm-1).[1]
Reaction Mixture (1 mL total volume):
-
100 mM Sodium Phosphate buffer, pH 7.0
-
1 mM 2-Mercaptoethanol
-
Varying concentrations of 3-Oxotetradecanoyl-ACP (5-200 µM)
-
150 µM NADPH
-
50 ng of purified enzyme (FabG or Novel Enzyme B)
Procedure:
-
The reaction was initiated by the addition of the enzyme to the reaction mixture pre-incubated at 37°C.
-
The absorbance at 340 nm was monitored for 5 minutes using a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Initial velocities were calculated from the linear portion of the reaction curve.
-
Kinetic parameters (Km and Vmax) were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. kcat was calculated from Vmax and the enzyme concentration.
Experimental and Logical Workflows
The overall workflow for validating the function of the novel enzyme is depicted below.
Comparison of Alternatives
This diagram illustrates the logical relationship in comparing the novel enzyme to the existing one.
Conclusion
The preliminary data strongly suggest that Novel Enzyme B is a more efficient catalyst for the reduction of 3-oxotetradecanoyl-ACP compared to the established E. coli FabG. Its lower Km indicates a higher affinity for the substrate, and its significantly higher kcat demonstrates a greater turnover rate. The resulting ~9-fold increase in catalytic efficiency (kcat/Km) makes Novel Enzyme B a compelling candidate for further investigation and a potential target for the development of novel therapeutics. Further studies are warranted to fully characterize its substrate specificity, stability, and in vivo function.
References
A Comparative Guide to the Microbial Production of (R)-3-hydroxytetradecanoyl-CoA Precursors
For Researchers, Scientists, and Drug Development Professionals
The chiral molecule (R)-3-hydroxytetradecanoyl-CoA is a valuable building block in the synthesis of various bioactive compounds. Its production through microbial fermentation offers a promising and sustainable alternative to traditional chemical synthesis. This guide provides an objective comparison of the potential for producing this compound and its closely related precursors, medium-chain-length (R)-3-hydroxyalkanoic acids (mcl-3HAs), in two prominent microbial hosts: Escherichia coli and Pseudomonas putida.
While direct quantitative data for the production of this compound is limited in publicly available literature, this guide leverages experimental data on the production of mcl-3HAs, which serve as direct indicators of a host's capability to synthesize the C14 analogue. The comparison focuses on production performance, metabolic pathways, and experimental methodologies.
Performance Comparison of Microbial Hosts
The production of (R)-3-hydroxyalkanoic acids, the de-esterified form of (R)-3-hydroxyacyl-CoAs, has been demonstrated in both E. coli and P. putida. The following table summarizes the performance of engineered strains of these microbes in producing medium-chain-length hydroxy fatty acids, which are indicative of their potential to produce the C14 variant.
| Microbial Host | Strain | Key Genetic Modifications | Carbon Source | Product(s) | Titer (mg/L) | Reference |
| Escherichia coli | BL21(DE3) derivative | Co-expression of CcFatB1 (acyl-ACP thioesterase), fadR (fatty acid metabolism regulator), and P450BM3 monooxygenase | Glucose and Glycerol | Total Hydroxy Fatty Acids (HFAs), predominantly ω-3-OH-C14:1 | 144 | [1][2][3] |
| Escherichia coli | Recombinant strain | Co-expression of phaG (3-hydroxyacyl-ACP:CoA transferase), a putative medium-chain-fatty-acid CoA ligase, and an engineered PHA synthase | Glucose | Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) | 400 | [4] |
| Pseudomonas putida | LS46 | Wild-type (natural producer) | Various fatty acids and carbohydrates | Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) | Not specified for C14 | [5] |
Note: The titers for E. coli represent the production of free hydroxy fatty acids or the total polymer, not specifically the CoA-ester. The monomer composition of the produced PHAs in both organisms is typically a mix of C6 to C12 3-hydroxy fatty acids, with the potential for longer chains depending on the genetic engineering and substrate provided.
Metabolic Pathways for (R)-3-hydroxyacyl-CoA Production
The biosynthesis of (R)-3-hydroxyacyl-CoAs in both E. coli and P. putida is intricately linked to the fatty acid synthesis and polyhydroxyalkanoate (PHA) production pathways.
In Pseudomonas putida (Natural Producer)
P. putida naturally synthesizes medium-chain-length PHAs from intermediates of the de novo fatty acid biosynthesis pathway. The key enzyme, 3-hydroxyacyl-ACP:CoA transferase (PhaG), diverts (R)-3-hydroxyacyl-ACPs from the fatty acid synthesis cycle to the PHA biosynthesis pathway by converting them to their corresponding CoA thioesters. These (R)-3-hydroxyacyl-CoAs are then polymerized by PHA synthase (PhaC). To produce this compound as a final product, the PHA synthase activity would need to be eliminated or outcompeted by an efficient thioesterase that liberates the CoA-ester.
In Recombinant Escherichia coli
E. coli does not naturally produce PHAs. Therefore, the production of (R)-3-hydroxyacyl-CoAs requires heterologous expression of key enzymes. A common strategy involves co-expressing the phaG gene from P. putida and a suitable PHA synthase. Similar to P. putida, intermediates from the native fatty acid biosynthesis pathway are converted to (R)-3-hydroxyacyl-CoAs. To specifically produce medium-chain-length variants, thioesterases with specificity for these chain lengths can be co-expressed to release free fatty acids, which can then be activated to their CoA esters and subsequently hydroxylated.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for the production and analysis of (R)-3-hydroxyalkanoic acids in microbial hosts.
General Workflow for Production and Analysis
Strain Construction and Cultivation
-
Host Strains: E. coli BL21(DE3) or P. putida KT2440 are commonly used. For E. coli, strains deficient in β-oxidation (e.g., fadD knockout) can be advantageous to prevent product degradation.[1][2]
-
Genetic Engineering:
-
In E. coli : Co-express genes encoding a medium-chain specific acyl-ACP thioesterase (e.g., CcFatB1 from Cinnamomum camphora), a fatty acid metabolism regulator (e.g., fadR), and a hydroxylase (e.g., P450BM3) from appropriate expression vectors.[1][2] Alternatively, express phaG from P. putida and a putative medium-chain-fatty-acid CoA ligase.[4]
-
In P. putida : Overexpression of native genes involved in the PHA synthesis pathway can be explored to enhance production.
-
-
Cultivation Media:
-
Luria-Bertani (LB) medium for initial growth.
-
Defined minimal medium such as M9 or mineral salt (MS) medium supplemented with a carbon source (e.g., 20 g/L glucose or glycerol) for production.[4]
-
-
Cultivation Conditions:
-
Grow cultures at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG) and continue cultivation at a lower temperature (e.g., 30°C) for 24-48 hours.[4]
-
Extraction and Quantification of 3-Hydroxyalkanoic Acids
The quantification of this compound requires specialized analytical techniques. However, a common approach is to hydrolyze the CoA ester and quantify the resulting 3-hydroxytetradecanoic acid.
-
Sample Preparation:
-
Harvest cells by centrifugation.
-
Lyse the cells (e.g., by sonication or chemical methods).
-
Perform acid-catalyzed methanolysis on the cell lysate or lyophilized cells to convert 3-hydroxyacyl moieties into their methyl ester derivatives (3-hydroxyalkanoic acid methyl esters).
-
-
Derivatization for GC-MS Analysis:
-
For free 3-hydroxy fatty acids, derivatization is necessary to increase volatility for gas chromatography. This is typically done by converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[6]
-
Protocol for Silylation: Dry the extracted fatty acids and add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 60-80°C for 1 hour.[6][7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Column: Use a non-polar capillary column such as a HP-5MS.[6]
-
Temperature Program: An exemplary program starts at 80°C, ramps to 200°C, and then to 290°C.[6]
-
Quantification: Use selected ion monitoring (SIM) mode. For TMS-derivatized 3-hydroxy fatty acids, a characteristic fragment ion (e.g., m/z 175 or 233 depending on the structure) can be used for quantification against a standard curve of the pure compound.[6]
-
Conclusion
Both Escherichia coli and Pseudomonas putida present viable platforms for the production of this compound precursors. E. coli offers the advantage of being a well-characterized and easily engineered host, with studies demonstrating the production of C14 hydroxy fatty acids.[1][2][3] P. putida, as a natural producer of medium-chain-length PHAs, provides a robust chassis with native pathways that can be harnessed and optimized.
Further research is needed to specifically quantify the production of this compound in these hosts and to optimize the metabolic pathways to favor the C14 chain length. The experimental protocols and metabolic insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the microbial production of this important chiral building block.
References
- 1. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
- 2. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a New Strategy for Production of Medium-Chain-Length Polyhydroxyalkanoates by Recombinant Escherichia coli via Inexpensive Non-Fatty Acid Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates [frontiersin.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
Unveiling the Potency of Synthetic (R)-3-Hydroxytetradecanoyl-CoA Analogs in Targeting Lipid A Biosynthesis
A comparative guide for researchers and drug development professionals on the biological activity of novel antibacterial candidates.
The rise of antibiotic-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these pathogens lies in targeting the essential lipid A biosynthesis pathway. The first committed step in this pathway is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA), which utilizes (R)-3-hydroxymyristoyl-acyl carrier protein (ACP) to acylate the 3'-hydroxyl group of UDP-GlcNAc. Synthetic analogs of the natural substrate, particularly (R)-3-hydroxytetradecanoyl-CoA, are being actively investigated as potential inhibitors of LpxA, offering a novel avenue for antibacterial drug development. This guide provides a comparative assessment of the biological activity of these synthetic analogs, supported by experimental data and detailed protocols.
Comparative Biological Activity of LpxA Inhibitors
The development of LpxA inhibitors has yielded a range of compounds, from peptide-based molecules to small molecule inhibitors. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the biological activity of various LpxA inhibitors, providing a benchmark against which to compare novel synthetic this compound analogs.
| Inhibitor Class | Specific Inhibitor | Target Organism | Assay Type | IC50 / Ki | Reference |
| Peptide Inhibitors | Peptide920 | Escherichia coli | Fluorescence Anisotropy | Ki = 50 nM | [1] |
| RJPXD33 | Escherichia coli | Not Specified | Not Specified | [1] | |
| peptideCR20 | Escherichia coli | Not Specified | IC50 ≈ 50 nM | [1] | |
| Small Molecule Inhibitors | Compound 1 | Escherichia coli | SPE-MS | IC50 = 1.4 µM | [2] |
| Compound 2 | Escherichia coli | SPE-MS | IC50 = 4.8 µM | [2] | |
| Novel Pyrazole/Imidazole Derivatives | Escherichia coli | Not Specified | Not Specified | [3] | |
| Novel series from DNA-encoded library | Pseudomonas aeruginosa | Not Specified | IC50 < 5 nM | [4] | |
| Substrate Analogs | DL-3-hydroxymyristic acid | Escherichia coli | Fluorescence Anisotropy | IC50 ~ 50 µM | [5] |
Experimental Protocols
The assessment of the biological activity of synthetic this compound analogs relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of LpxA inhibitors.
LpxA Inhibition Assay using Fluorescence Anisotropy
This high-throughput compatible assay measures the displacement of a fluorescently labeled peptide inhibitor from the LpxA active site by a competitive inhibitor.[5]
Materials:
-
Purified LpxA enzyme
-
Fluorescently labeled peptide inhibitor (e.g., based on Peptide 920)
-
Acyl carrier protein (ACP)
-
Synthetic this compound analogs (or other test compounds)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentration)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of LpxA and ACP in the assay buffer.
-
Add the fluorescently labeled peptide inhibitor to the LpxA/ACP solution and incubate to allow for binding.
-
Serially dilute the synthetic this compound analogs in the assay buffer.
-
Add the diluted analogs to the wells of the 384-well plate.
-
Add the LpxA/ACP/fluorescent peptide complex to the wells containing the analogs.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the analog concentration and fitting the data to a dose-response curve.
Solid-Phase Extraction Mass Spectrometry (SPE-MS) Based LpxA Assay
This method directly measures the formation of the LpxA product, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and its inhibition by test compounds.[2]
Materials:
-
Purified LpxA enzyme
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
(R)-3-hydroxymyristoyl-CoA (or the synthetic analog being tested as a substrate)
-
Synthetic this compound analogs (as inhibitors)
-
Reaction buffer
-
Quenching solution (e.g., methanol (B129727) with an internal standard)
-
Solid-phase extraction cartridges
-
Mass spectrometer
Procedure:
-
Prepare a reaction mixture containing LpxA enzyme, UDP-GlcNAc, and the acyl-CoA substrate in the reaction buffer.
-
Add the synthetic this compound analogs at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction and incubate at a controlled temperature for a specific time.
-
Stop the reaction by adding the quenching solution.
-
Apply the quenched reaction mixture to a conditioned SPE cartridge.
-
Wash the cartridge to remove salts and other interfering substances.
-
Elute the product and substrate from the cartridge.
-
Analyze the eluate by mass spectrometry to quantify the amount of product formed.
-
Determine the IC50 value by plotting the product formation against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The initial steps of the Lipid A biosynthesis pathway, highlighting the role of LpxA and its inhibition by synthetic analogs.
Caption: Experimental workflow for the fluorescence anisotropy-based LpxA inhibition assay.
References
- 1. Structure-Based Virtual Screening of Pseudomonas aeruginosa LpxA Inhibitors using Pharmacophore-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Distinct Mechanisms of Inhibition of LpxA Acyltransferase Essential for Lipopolysaccharide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel UDP- N-Acetylglucosamine Acyltransferase (LpxA) Inhibitors with Activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput-compatible fluorescence anisotropy-based assay for competitive inhibitors of Escherichia coli UDP-N-acetylglucosamine acyltransferase (LpxA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-3-Hydroxytetradecanoyl-CoA Levels and the Production of Immunostimulatory Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biosynthesis of bacterial endotoxin (B1171834), a potent immunostimulatory biomolecule, focusing on the pivotal role of its precursor, (R)-3-hydroxytetradecanoyl-CoA. We will explore the canonical biosynthetic pathway and compare its output with alternative approaches, such as the genetic engineering of acyl chain composition and the synthesis of other immunostimulatory glycolipids. This guide is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to this compound and Endotoxin Biosynthesis
In Gram-negative bacteria, the biosynthesis of lipopolysaccharide (LPS), commonly known as endotoxin, is crucial for the integrity of the outer membrane.[1] The biologically active component of LPS is Lipid A, which is a potent activator of the innate immune system. The biosynthesis of Lipid A is a highly conserved pathway that begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). The enzyme LpxA catalyzes the transfer of an (R)-3-hydroxytetradecanoyl group from (R)-3-hydroxytetradecanoyl-acyl carrier protein (ACP) to UDP-GlcNAc, forming UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc.[1][2] This initial step is thermodynamically unfavorable; however, the subsequent irreversible deacetylation by LpxC commits the molecule to the Lipid A biosynthetic pathway.[1] The levels of this compound are therefore foundational to the production of endotoxin.
Data Presentation: Correlating Precursor to Product
Direct quantitative correlation between the intracellular pool of this compound and the final yield of Lipid A is complex due to tight regulation of the biosynthetic pathway, primarily at the LpxC step.[3] However, we can compare the outcomes of the canonical pathway with engineered alternatives that modify the initial acyl chain incorporation.
Table 1: Comparison of Lipid A Variants Based on Acyl Chain Composition
| Lipid A Variant | Origin | Acyl Chain Composition | Immunostimulatory Activity (Relative to E. coli Lipid A) | Key References |
| Canonical Lipid A | E. coli (Wild-Type) | Hexa-acylated, primarily with (R)-3-hydroxymyristoyl (C14) chains. | 100% | [2] |
| Engineered Lipid A | E. coli expressing P. aeruginosa LpxA | Hybrid Lipid A with C10 acyl chains incorporated. | Varies, can be attenuated. | [4] |
| Engineered Lipid A | E. coli expressing P. gingivalis LpxA | Contains both C14 and C16 hydroxy fatty acids. | Demonstrates altered immunostimulatory properties. | [5] |
| Synthetic Analogue 1 | Chemical Synthesis | Varies, e.g., different chain lengths (C8-C15) at the 3-O position. | Activity is dependent on acyl chain length; C13 and C14 show strong activity. | [6] |
| Synthetic Analogue 2 | Chemical Synthesis | Monophosphoryl Lipid A (MPLA) derivatives with varied 3-O-substituents. | Potent adjuvant activity, often with reduced toxicity compared to native Lipid A. |
Alternative Approaches to Immunostimulatory Biomolecule Production
Genetic Engineering of LpxA Acyl Chain Specificity
The enzyme LpxA acts as a "hydrocarbon ruler," determining the length of the initial acyl chain incorporated into Lipid A.[4][7] By expressing LpxA orthologs from different bacterial species in a host organism like E. coli, it is possible to produce Lipid A variants with different acyl chain compositions.[4] For instance, expressing the LpxA from Pseudomonas aeruginosa in E. coli results in the incorporation of C10 acyl chains instead of the canonical C14 chains.[4] This modification can alter the immunostimulatory properties of the resulting Lipid A, in some cases leading to attenuated endotoxicity.[6]
Synthesis of Alternative Immunostimulatory Glycolipids
An alternative to producing modified endotoxins is the synthesis of entirely different classes of immunostimulatory glycolipids. For example, certain glycolipids can be presented by CD1 molecules to activate NKT cells, a distinct pathway from the TLR4-mediated recognition of Lipid A.[8] These alternative glycolipids, such as α-galactosylceramide (α-GalCer) and its analogues, offer a different mechanism for immune stimulation and can be chemically synthesized to optimize their activity and safety profiles.[9]
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from methods for quantifying long-chain acyl-CoAs.[10][11]
-
Extraction of Acyl-CoAs from Bacterial Cells:
-
Harvest bacterial cells by centrifugation.
-
Homogenize the cell pellet in a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Add 2-propanol and continue homogenization.
-
Extract acyl-CoAs from the homogenate using acetonitrile.
-
Purify the acyl-CoAs in the extract using a solid-phase extraction column (e.g., oligonucleotide purification column).
-
Elute the bound acyl-CoAs with 2-propanol.
-
Concentrate the eluent before analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a binary gradient elution.
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile with 600 mM glacial acetic acid
-
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
Quantification: Use selected reaction monitoring (SRM) to quantify the target acyl-CoA species. A neutral loss scan of 507 can be used for profiling complex mixtures of long-chain acyl-CoAs.[11]
-
Quantification of Endotoxin (Lipid A) Production
Method 1: Quantification of Lipid A by Mass Spectrometry
This protocol is based on the extraction and analysis of Lipid A from bacterial cultures.[12][13]
-
Isolation of Lipid A:
-
Harvest bacterial cells from a culture (e.g., 200 mL at OD600 of 0.8-1.0).[12]
-
Perform a chemical lysis of the whole cells using a mixture of chloroform, methanol, and water to pellet the LPS.[12]
-
Use mild-acid hydrolysis to cleave the Kdo sugars from the Lipid A moiety.[12]
-
Perform a Bligh-Dyer extraction to separate the chloroform-soluble Lipid A into the lower organic phase.[12]
-
-
Mass Spectrometry Analysis:
Method 2: Kinetic Chromogenic Limulus Amebocyte Lysate (LAL) Assay
This is a widely used functional assay to quantify endotoxin activity.[15]
-
Reagent Preparation:
-
Reconstitute the Control Standard Endotoxin (CSE) to a known concentration (e.g., 50 EU/mL) with LAL Reagent Water.
-
Prepare a series of endotoxin standards by serial dilution.
-
Reconstitute the LAL reagent with a chromogenic substrate.
-
-
Assay Procedure:
-
Add standards, controls, and unknown samples to a 96-well microplate.
-
Pre-incubate the plate at 37°C ± 1°C for at least 10 minutes.
-
Dispense the reconstituted LAL reagent into all wells to initiate the reaction.
-
Immediately place the plate in an incubating absorbance microplate reader.
-
-
Data Analysis:
-
The software continuously monitors the absorbance of each well.
-
A standard curve is generated by plotting the log of the reaction time against the log of the endotoxin concentration.
-
The endotoxin concentration in the unknown samples is interpolated from the standard curve.
-
Mandatory Visualizations
Caption: Canonical Lipid A biosynthetic pathway in E. coli.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Structures of Pseudomonas aeruginosa LpxA Reveal the Basis for Its Substrate Selectivity (Journal Article) | OSTI.GOV [osti.gov]
- 5. Acyl Chain Specificity of the Acyltransferases LpxA and LpxD and Substrate Availability Contribute to Lipid A Fatty Acid Heterogeneity in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of acyl substituents of synthetic lipid A-subunit analogues on their immunomodulating antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of Pseudomonas aeruginosa LpxA Reveal the Basis for Its Substrate Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-tissue derivatization of lipopolysaccharide for detection of lipid A using MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunobiological activities of synthetic lipid A analogs and related compounds as compared with those of bacterial lipopolysaccharide, re-glycolipid, lipid A, and muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid isolation method for lipopolysaccharide and lipid A from Gram-negative bacteria - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Roles of (R)-3-hydroxytetradecanoyl-CoA: A Metabolic Intermediate Versus an Immunostimulatory Ligand
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo roles of (R)-3-hydroxytetradecanoyl-CoA and related 3-hydroxy fatty acids, leveraging experimental data from animal models. We explore its function from two critical perspectives: as an endogenous intermediate in mitochondrial fatty acid β-oxidation and as an exogenous component of bacterial lipopolysaccharide (LPS) that triggers innate immune responses.
Comparative Overview
This compound is a crucial, naturally occurring molecule within mammalian cells, playing a key role in energy homeostasis. Conversely, 3-hydroxy fatty acids of similar chain length are integral to the structure of lipid A, the bioactive component of LPS found in the outer membrane of gram-negative bacteria. This dual identity makes it a fascinating subject for in vivo validation studies. Animal models have been instrumental in dissecting these divergent roles, from investigating metabolic disorders to understanding the inflammatory cascade in bacterial infections.
Data Summary from Animal Models
The following tables summarize quantitative data from studies utilizing animal models to investigate the effects of altered 3-hydroxyacyl-CoA metabolism and the immunostimulatory properties of 3-hydroxy fatty acids as part of LPS.
Table 1: Phenotypic Comparison of Animal Models with Disrupted Long-Chain Fatty Acid Oxidation
| Animal Model | Genetic Defect | Key Phenotypes | Metabolic Consequences | Reference |
| LCHADD Knock-in Mouse | G1528C mutation in Hadha gene | Dilated cardiomyopathy, exercise intolerance, impaired motor function, decreased visual performance. | Lower ketone levels during fasting, accumulation of plasma 3-hydroxyacylcarnitines. | [1] |
| VLCAD-deficient Mouse | Mutated Acadvl gene | Cold intolerance, hypoglycemia, potential for cardiomyopathy and skeletal myopathy. | Acylcarnitine accumulation with potential toxic effects. | [2] |
| MCAD-deficient Mouse | Duplication in Mcad gene | Elevated acylcarnitine levels, reduced hepatic glucose output, and enhanced peripheral glucose uptake leading to hypoglycemia. | Differs from human MCADD acylcarnitine profiles. | [2][3] |
Table 2: Comparison of Immunostimulatory Effects of 3-Hydroxy Fatty Acids (as part of LPS) in Animal Models
| Animal Model | Treatment | Key Inflammatory Markers | Signaling Pathway Activated | Reference |
| C3H/HeJ Mouse | LPS administration | Hyporesponsive to LPS, reduced cytokine release. | Impaired TLR4 signaling. | [4] |
| Wild-type Mouse | LPS administration | Increased pro-inflammatory cytokines (e.g., TNF-α, IL-1β), potential for septic shock. | TLR4-mediated MyD88-dependent and TRIF-dependent pathways. | [5][6][7] |
| TLR4-deficient C3H/HeJ Mouse | Seizure induction | Resistant to seizures. | Reduced inflammatory response. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for studying fatty acid oxidation and LPS-induced inflammation in animal models.
Protocol 1: Evaluation of Fatty Acid Oxidation in LCHADD Knock-in Mice
-
Animal Model: G1528C Hadha knock-in mice and wild-type littermates.[1]
-
Fasting and Ketone Measurement: Mice are fasted for a set period (e.g., 4-6 hours). Blood is collected via tail snip, and ketone bodies (β-hydroxybutyrate) are measured using a portable ketone meter.[1]
-
Exercise Tolerance Test: Mice are placed on a motorized treadmill with an adjustable speed and incline. The time to exhaustion is recorded as the primary endpoint.[1]
-
Echocardiography: To assess cardiac function, mice are lightly anesthetized, and transthoracic echocardiography is performed to measure parameters such as left ventricular internal dimensions and fractional shortening.[1]
-
Metabolite Analysis: Plasma is collected, and acylcarnitine profiles are analyzed by tandem mass spectrometry to detect the accumulation of specific 3-hydroxyacylcarnitines.[1]
Protocol 2: Induction and Analysis of LPS-Induced Inflammation
-
Animal Model: Wild-type mice (e.g., C57BL/6) and control strains (e.g., TLR4-deficient C3H/HeJ mice).[4]
-
LPS Administration: Lipopolysaccharide from a gram-negative bacterium (e.g., E. coli) is dissolved in sterile saline and administered to mice via intraperitoneal injection at a specified dose (e.g., 1-5 mg/kg body weight).
-
Cytokine Measurement: At various time points post-injection (e.g., 2, 6, 24 hours), blood is collected, and serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA kits.
-
Tissue Analysis: Tissues of interest (e.g., liver, spleen) are harvested for histological analysis to assess inflammatory cell infiltration or for homogenization to measure tissue-specific cytokine levels.
-
Survival Studies: In models of septic shock, mice are monitored for survival over a period of several days following a high-dose LPS challenge.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of the in vivo roles of this compound and its counterparts.
Mitochondrial Fatty Acid β-Oxidation
The catabolism of fatty acids is a cyclical process occurring in the mitochondria, where this compound is a key intermediate.
Caption: Mitochondrial β-oxidation of fatty acids.
TLR4 Signaling Pathway
As a component of LPS, 3-hydroxy fatty acids are recognized by the TLR4 receptor complex, initiating a signaling cascade that leads to an inflammatory response. This process involves two primary downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.
Caption: TLR4 signaling cascade.
Experimental Workflow: Investigating LCHADD in a Mouse Model
This workflow outlines the key steps in utilizing a knock-in mouse model to study the pathophysiology of LCHAD deficiency.
Caption: LCHADD mouse model workflow.
References
- 1. A G1528C Hadha knock-in mouse model recapitulates aspects of human clinical phenotypes for long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial fatty acid oxidation disorders: pathophysiological studies in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. LPS/TLR4 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
Comparative analysis of the regulatory networks governing (R)-3-hydroxytetradecanoyl-CoA biosynthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-hydroxytetradecanoyl-CoA is a key intermediate in the de novo synthesis of fatty acids, a fundamental metabolic pathway conserved across all domains of life. The biosynthesis of this molecule is catalyzed by 3-ketoacyl-acyl carrier protein (ACP) reductase, encoded by the fabG gene. The regulation of this crucial step is tightly controlled to ensure lipid homeostasis and varies significantly across different organisms, presenting diverse targets for therapeutic intervention. This guide provides a comparative analysis of the regulatory networks governing the biosynthesis of this compound, with a focus on the transcriptional and enzymatic control of FabG.
Quantitative Data Summary
The following tables summarize key quantitative data related to the regulation of FabG, the enzyme responsible for the synthesis of the ACP-bound form of this compound. Data is presented for model organisms representing different regulatory paradigms.
Table 1: Comparison of Transcriptional Regulators of the fabG Gene
| Organism | Regulator(s) | Regulator Family | Mode of Action | Effector Molecule(s) |
| Escherichia coli | FadR | GntR | Dual-function: Activator of fabA and fabB, Repressor of fad genes. Indirectly influences fabG expression. | Long-chain acyl-CoAs (inhibit DNA binding) |
| ppGpp | - | Direct inhibitor of transcription from the fabH promoter (which includes fabG) | Guanosine tetraphosphate | |
| Bacillus subtilis | FapR | TetR | Repressor of fab operon (including fabG) | Malonyl-CoA (corepressor) |
| σW | Sigma Factor | Activates a promoter within the fabHa-fabF operon, leading to downregulation of FabHa and upregulation of FabF, indirectly affecting the substrate pool for FabG. | Cell envelope stress | |
| Archaea (e.g., Sulfolobus acidocaldarius) | FadR-like (Saci_1107) | TetR | Repressor of genes involved in fatty acid degradation. Its role in biosynthesis is under investigation.[1] | Acyl-CoAs (inhibit DNA binding)[1] |
Table 2: Kinetic Parameters of 3-Ketoacyl-ACP Reductase (FabG)
| Organism | Substrate | Km | Vmax / kcat | Optimal pH |
| Escherichia coli | Acetoacetyl-CoA | 40 µM (for acetyl-CoA) | Not specified | 6.0 - 7.0[2] |
| Malonyl-ACP | 5 µM | Not specified | 6.0 - 7.0[2] | |
| Spinach | Acetyl-CoA | 5 µM | Not specified | Not specified |
| Malonyl-ACP | 10 µM | Not specified | Not specified |
Note: Kinetic data for FabG with its natural long-chain substrates is limited in the literature.
Signaling Pathways and Regulatory Networks
The regulation of this compound biosynthesis is intricately linked to the overall control of fatty acid metabolism. The following diagrams illustrate the known regulatory networks in model organisms.
Caption: Regulatory network of fabG expression in Escherichia coli.
Caption: Regulatory network of fabG expression in Bacillus subtilis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of this compound biosynthesis.
3-Ketoacyl-ACP Reductase (FabG) Activity Assay
This spectrophotometric assay measures the activity of FabG by monitoring the oxidation of NADPH.[3]
Materials:
-
Purified FabG enzyme
-
Acetoacetyl-CoA or a long-chain 3-ketoacyl-ACP substrate
-
NADPH
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.0), 0.2 mM NADPH, and the desired concentration of the 3-ketoacyl substrate (e.g., 0.5 mM acetoacetyl-CoA).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified FabG enzyme (e.g., 10 µg) to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Caption: Workflow for the 3-Ketoacyl-ACP Reductase (FabG) activity assay.
Quantitative Real-Time PCR (qRT-PCR) for fabG Gene Expression Analysis
This method quantifies the transcript levels of the fabG gene under different experimental conditions.
Materials:
-
Bacterial cells grown under desired conditions
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qRT-PCR primers specific for the fabG gene and a reference gene
-
SYBR Green or other fluorescent DNA-binding dye
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from bacterial cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and random primers or gene-specific primers.
-
qRT-PCR:
-
Set up qRT-PCR reactions containing cDNA template, fabG-specific primers, a reference gene primer set, and a fluorescent dye master mix.
-
Perform the qRT-PCR on a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the fabG gene and the reference gene.
-
Calculate the relative expression of the fabG gene using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Caption: Workflow for qRT-PCR analysis of fabG gene expression.
Conclusion
The regulatory networks governing this compound biosynthesis, primarily through the control of the fabG gene, exhibit remarkable diversity across different organisms. In Gram-negative bacteria like E. coli, regulation is multifactorial, involving both specific transcription factors like FadR and global stress responders like ppGpp. In contrast, Gram-positive bacteria such as B. subtilis employ a dedicated repressor, FapR, which senses the metabolic precursor malonyl-CoA. Furthermore, stress-response sigma factors can also modulate the expression of fatty acid biosynthesis genes in these organisms. While our understanding of these regulatory mechanisms in archaea and eukaryotes is still developing, the existing knowledge provides a solid foundation for further research and the development of novel antimicrobial agents targeting this essential pathway. The provided data and protocols serve as a valuable resource for researchers aiming to explore and manipulate these intricate regulatory networks.
References
Benchmarking different enzymatic routes for the synthesis of (R)-3-hydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure (R)-3-hydroxytetradecanoyl-CoA, a key chiral building block in the biosynthesis of various natural products and a precursor for specialty chemicals, is of significant interest. This guide provides a comparative overview of the primary enzymatic routes for its production, focusing on the enzymes (R)-specific enoyl-CoA hydratase (PhaJ) and 3-ketoacyl-ACP reductase (FabG). A third potential route involving an (R)-specific 3-hydroxyacyl-CoA dehydrogenase (Htdh) is also discussed, although a well-characterized candidate enzyme for this specific transformation remains elusive in the current literature.
This comparison is based on available experimental data for these enzyme families, though direct comparative studies on the synthesis of this compound are limited. The data presented for substrate specificities often pertains to shorter or medium-chain acyl-CoAs, and serves as a predictive benchmark for the C14 substrate.
At a Glance: Comparison of Enzymatic Routes
| Feature | (R)-specific Enoyl-CoA Hydratase (PhaJ) Route | 3-Ketoacyl-ACP Reductase (FabG) Route | (R)-specific 3-Hydroxyacyl-CoA Dehydrogenase (Htdh) Route |
| Enzyme | PhaJ | FabG | Hypothetical (R)-specific Htdh |
| Starting Substrate | trans-2-Tetradecenoyl-CoA | 3-Oxotetradecanoyl-CoA | 3-Oxotetradecanoyl-CoA |
| Reaction Type | Hydration | Reduction | Reduction |
| Cofactor Requirement | None | NADPH | NAD(P)H |
| Key Advantages | High (R)-stereospecificity reported for some homologs; thermodynamically favorable reaction. | Utilizes a common intermediate in fatty acid metabolism. | Direct reduction of the ketoacyl-CoA. |
| Potential Challenges | Substrate availability; activity may decrease with longer acyl chains for some homologs. | Reversible reaction; potential for lower stereoselectivity compared to PhaJ; primary substrate is acyl-ACP, not acyl-CoA. | Lack of a well-characterized, dedicated (R)-specific enzyme for this reductive synthesis. |
| Promising Enzyme Candidates | PhaJ4 from Pseudomonas aeruginosa (PhaJ4Pa); Engineered PhaJ from Aeromonas caviae (PhaJAc) | FabG from Escherichia coli | To be identified. |
Enzymatic Pathway Diagrams
Caption: Overview of the three enzymatic routes for the synthesis of this compound.
Performance Data and Enzyme Characteristics
The following tables summarize available data for promising enzyme candidates. It is important to note the absence of data for the specific C14 substrate in most cases.
Table 1: (R)-specific Enoyl-CoA Hydratase (PhaJ) Family
| Enzyme | Source Organism | Substrate Specificity | Specific Activity | Stereoselectivity |
| PhaJAc | Aeromonas caviae | High activity on C4-C6 enoyl-CoAs; activity decreases with longer chains.[1] | Vmax (crotonyl-CoA): 6.2 x 10³ U/mg; Vmax (2-hexenoyl-CoA): 1.8 x 10³ U/mg.[1] | (R)-specific.[1] |
| PhaJ1Pa | Pseudomonas aeruginosa | Prefers short-chain enoyl-CoAs. | Data not available. | High (R)-specificity.[2] |
| PhaJ4Pa | Pseudomonas aeruginosa | Broad specificity (C4-C10); relatively constant Vmax for longer chains.[2] | Data not available for C14. | Lower (R)-specificity compared to PhaJ1Pa.[2] |
Table 2: 3-Ketoacyl-ACP Reductase (FabG) Family
| Enzyme | Source Organism | Substrate Specificity | Specific Activity | Stereoselectivity |
| FabG | Escherichia coli | Active on C4-C14 3-ketoacyl-ACPs; high specificity for C8-C12 3-ketoacyl-CoAs. | ~2 µmol/min/mg with acetoacetyl-CoA and NADPH.[3] | Produces (R)-3-hydroxyacyl product.[4] |
Table 3: (R)-specific 3-Hydroxyacyl-CoA Dehydrogenase (Htdh) Family
| Enzyme | Source Organism | Substrate Specificity | Specific Activity | Stereoselectivity |
| Acetoacetyl-CoA reductase | Zoogloea ramigera | High activity on acetoacetyl-CoA (C4).[5] | 608 U/mg on acetoacetyl-CoA.[5] | (R)-specific.[5] |
| (R)-specific Htdh | Not well-characterized | Activity on long-chain 3-ketoacyl-CoAs is unknown. | Data not available. | Expected to be (R)-specific. |
Experimental Protocols
The following are generalized protocols for the expression, purification, and enzymatic synthesis. These should be optimized for the specific enzymes and substrates used.
General Experimental Workflow
Caption: General workflow for enzymatic synthesis of this compound.
Protocol 1: Expression and Purification of His-tagged Recombinant Enzyme (PhaJ or FabG)
-
Gene Cloning and Expression:
-
The gene encoding the selected enzyme (e.g., phaJ4Pa or E. coli fabG) is PCR amplified and cloned into a pET series expression vector containing an N- or C-terminal His6-tag.
-
The resulting plasmid is transformed into E. coli BL21(DE3) cells.
-
A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The overnight culture is used to inoculate a larger volume of LB medium and grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C).
-
Cells are harvested by centrifugation.
-
-
Protein Purification:
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
The His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250-500 mM).
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
-
Protein concentration is determined using a Bradford or BCA assay, and purity is assessed by SDS-PAGE.
-
Protocol 2: Enzymatic Synthesis via the PhaJ Route
-
Substrate Preparation:
-
trans-2-Tetradecenoyl-CoA is required as the substrate. This can be synthesized from trans-2-tetradecenoic acid and Coenzyme A using a suitable acyl-CoA synthetase or by chemical synthesis.
-
-
Enzymatic Reaction:
-
In a total volume of 1 ml, combine:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.1-1 mM trans-2-Tetradecenoyl-CoA
-
1-10 µM of purified PhaJ enzyme
-
-
Incubate the reaction mixture at 30-37°C for 1-4 hours.
-
The reaction can be monitored by observing the decrease in absorbance at ~263 nm due to the hydration of the enoyl-CoA double bond.
-
-
Product Analysis and Purification:
-
The reaction is quenched by the addition of an acid (e.g., formic acid).
-
The product, this compound, can be analyzed and purified by reverse-phase HPLC.
-
The enantiomeric excess of the product should be determined by chiral HPLC analysis.
-
Protocol 3: Enzymatic Synthesis via the FabG Route
-
Substrate Preparation:
-
3-Oxotetradecanoyl-CoA is required as the substrate. This can be synthesized chemically.
-
-
Enzymatic Reaction:
-
In a total volume of 1 ml, combine:
-
100 mM sodium phosphate (B84403) buffer (pH 7.0)
-
0.1-1 mM 3-Oxotetradecanoyl-CoA
-
0.2-2 mM NADPH
-
1-10 µM of purified FabG enzyme
-
-
Incubate the reaction mixture at 30-37°C for 1-4 hours.
-
The reaction progress is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
-
-
Product Analysis and Purification:
-
The reaction is quenched by the addition of an acid.
-
The product, this compound, is analyzed and purified by reverse-phase HPLC.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Conclusion and Future Outlook
Both the (R)-specific enoyl-CoA hydratase (PhaJ) and the 3-ketoacyl-ACP reductase (FabG) routes present viable options for the enzymatic synthesis of this compound.
-
The PhaJ route is attractive due to its high stereospecificity (in some homologs) and the absence of a cofactor requirement for the hydration step. The main challenge lies in the potential for decreased activity with the long C14 substrate. Future work should focus on identifying or engineering PhaJ variants with improved activity on long-chain enoyl-CoAs. PhaJ4 from P. aeruginosa appears to be a promising starting point.
-
The FabG route utilizes a well-characterized enzyme with known activity on long-chain substrates. However, the requirement for the expensive cofactor NADPH and the reversible nature of the reaction are potential drawbacks that could affect the overall yield and process economics.
The development of a dedicated (R)-specific 3-hydroxyacyl-CoA dehydrogenase for the reductive synthesis of long-chain (R)-3-hydroxyacyl-CoAs would be a significant advancement, potentially offering a highly efficient and specific route.
For researchers and drug development professionals, the choice of enzymatic route will depend on factors such as substrate availability, cost of cofactors, and the desired level of stereopurity. Further research is needed to obtain direct comparative data for the synthesis of this compound to enable a more definitive selection of the optimal biocatalyst.
References
- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting the Structural Elements for the Activation of β-Ketoacyl-(Acyl Carrier Protein) Reductase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NADPH-linked acetoacetyl-CoA reductase from Zoogloea ramigera. Characterization and mechanistic studies of the cloned enzyme over-produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (R)-3-hydroxytetradecanoyl-CoA
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like (R)-3-hydroxytetradecanoyl-CoA are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a step-by-step guide for the proper disposal of this compound, a long-chain acyl-coenzyme A ester, focusing on chemical inactivation prior to final disposal.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) for specific hazard information. While an SDS for the CoA-ester form may not be readily available, data for the fatty acid component, (R)-3-hydroxytetradecanoic acid, indicates it can be a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Chemical Inactivation via Alkaline Hydrolysis
This compound is a thioester. Thioesters can be chemically broken down (hydrolyzed) into a carboxylate salt and a thiol through a process called saponification, which uses a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[2][3][4] This inactivation step is critical as it degrades the biologically active and complex acyl-CoA molecule into simpler, less reactive components.
Experimental Protocol for Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Reaction Setup: For each 1 mg of this compound to be disposed of, add it to a chemically resistant container (e.g., a glass beaker or flask) containing a sufficient volume of the 1 M NaOH solution to ensure complete submersion and reaction. A volume of 1-2 mL per milligram is a reasonable starting point.
-
Hydrolysis: Gently stir the mixture at room temperature for a minimum of 2 hours to ensure the hydrolysis reaction goes to completion. For more sterically hindered or stable esters, gentle heating (e.g., 40-50°C) can accelerate the process, though for most thioesters, room temperature is sufficient.
-
Neutralization: After the hydrolysis period, neutralize the basic solution by slowly adding an acid, such as 1 M hydrochloric acid (HCl), while stirring. Monitor the pH with pH paper or a calibrated pH meter until it is in the neutral range (pH 6-8). This step is crucial to prevent the disposal of corrosive waste.[5]
-
Resulting Products: The inactivation process yields (R)-3-hydroxytetradecanoic acid and coenzyme A.
Final Waste Disposal
Once the this compound has been chemically inactivated and the solution neutralized, the resulting waste stream can be disposed of according to institutional and local regulations for non-hazardous chemical waste.
-
Containment: The neutralized solution should be collected in a clearly labeled waste container designated for aqueous chemical waste.
-
Labeling: The waste container must be labeled with its contents (e.g., "Hydrolyzed this compound waste, neutralized") and the date.
-
Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6]
Contaminated labware, such as pipette tips and gloves, should be disposed of as solid laboratory waste. Any glassware that came into direct contact with the neat compound should be rinsed with a suitable solvent (e.g., ethanol) with the rinsate collected as chemical waste, before washing.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
- 1. biosynth.com [biosynth.com]
- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling (R)-3-hydroxytetradecanoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for (R)-3-hydroxytetradecanoyl-CoA is readily available. The following guidance is based on safety information for structurally similar compounds, such as (R)-3-hydroxytetradecanoic acid, and general best practices for handling biochemical reagents in a laboratory setting. Researchers should handle this compound with care, assuming it may have hazardous properties.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile or latex gloves | Standard lab coat | Not generally required |
| Weighing (Solid Form) | Safety goggles | Nitrile or latex gloves | Standard lab coat | Recommended if creating dust |
| Solubilization | Safety goggles or face shield | Chemical-resistant gloves | Chemical-resistant lab coat | Use in a fume hood |
| Use in Assays | Safety glasses | Nitrile or latex gloves | Standard lab coat | Not generally required |
| Spill Cleanup | Safety goggles or face shield | Chemical-resistant gloves | Chemical-resistant lab coat | As needed, based on spill size |
| Waste Disposal | Safety goggles | Chemical-resistant gloves | Lab coat | Not generally required |
Safe Handling and Operational Protocols
Follow these step-by-step procedures to minimize risk during the handling and use of this compound.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Follow the supplier's specific storage temperature recommendations.
2.2. Weighing and Preparation of Solutions:
-
Perform all weighing and solution preparation in a designated area, such as a chemical fume hood, to control potential dust or aerosols.[2]
-
Use dedicated, clean spatulas and weighing boats.
-
To avoid inhalation, handle the solid form carefully to minimize dust generation.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.[3]
2.3. Use in Experiments:
-
Handle all solutions containing this compound with care.
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
2.4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated material into a sealed, labeled container for proper disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused solid this compound and solutions should be disposed of as chemical waste.
-
Collect in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Consumables:
-
All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves, weighing boats) should be collected in a designated, sealed waste bag.[5]
-
This waste should be treated as chemical waste.
-
-
Disposal Vendor:
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and safety checkpoints in the operational workflow for handling this compound.
Caption: Operational workflow for handling this compound.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. afd.calpoly.edu [afd.calpoly.edu]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
